molecular formula C38H32N2O5 B557047 Fmoc-D-Asn(Trt)-OH CAS No. 180570-71-2

Fmoc-D-Asn(Trt)-OH

Cat. No.: B557047
CAS No.: 180570-71-2
M. Wt: 596.7 g/mol
InChI Key: KJYAFJQCGPUXJY-UUWRZZSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Asn(Trt)-OH, also known as this compound, is a useful research compound. Its molecular formula is C38H32N2O5 and its molecular weight is 596.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYAFJQCGPUXJY-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647445
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180570-71-2
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-D-asparagine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M9EUZ5N47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Function of the Trt Group in Fmoc-D-Asn(Trt)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the pivotal role of the trityl (Trt) protecting group in Fmoc-D-Asn(Trt)-OH, a crucial building block in modern solid-phase peptide synthesis (SPPS). We will delve into the chemical rationale for its use, its function in preventing deleterious side reactions, and the standard protocols for its application and subsequent removal.

Core Function: Side-Chain Protection of Asparagine

The primary and most critical function of the trityl (Trt) group in this compound is the protection of the side-chain amide of the asparagine (Asn) residue.[1][2] This protection is not merely an option but a necessity for synthesizing high-purity peptides for two principal reasons: preventing irreversible side-chain dehydration and enhancing the solubility of the amino acid derivative.[1][3]

Prevention of Dehydration to β-Cyanoalanine

During the carboxyl activation step required for peptide bond formation, particularly when using carbodiimide-based reagents like DCC or DIC, the side-chain amide of an unprotected asparagine is highly susceptible to dehydration.[1][4] This irreversible reaction converts the asparagine residue into β-cyanoalanine, introducing a significant impurity with a mass difference of -18 Da that is often difficult to separate from the target peptide.[1][4] The bulky, three-dimensional structure of the Trt group provides steric hindrance, effectively shielding the side-chain amide from the coupling reagents and preventing this unwanted dehydration.[1]

Mitigation of Aspartimide Formation

Aspartimide formation is a well-known side reaction in Fmoc-based SPPS, especially in sequences containing Asp-Xxx or Asn-Xxx motifs.[5][6] It is a base-catalyzed intramolecular cyclization where the backbone nitrogen of the subsequent amino acid attacks the side-chain carbonyl.[6] This process, which can be initiated by the piperidine used for Fmoc deprotection, leads to a mixture of by-products, including α- and β-peptides and potential racemization, complicating purification and reducing yield.[5][6] While more pronounced with aspartic acid, asparagine residues, particularly those protected with Trt, are also susceptible to this side reaction, though the bulky group helps to minimize its occurrence.[7][8]

Enhanced Solubility

A significant practical advantage of using Fmoc-Asn(Trt)-OH is its markedly improved solubility in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[2][9] The unprotected counterpart, Fmoc-Asn-OH, has very poor solubility, which can lead to incomplete dissolution, inefficient coupling, and consequently, lower yields and deletion sequences.[2][10] The lipophilic Trt group ensures the building block remains in solution, facilitating efficient and reliable coupling kinetics.[3][9]

Chemical Properties and Orthogonality

The selection of the Trt group is based on its compatibility with the overall Fmoc/tBu SPPS strategy. This strategy relies on "orthogonal" protecting groups, which can be removed under distinct chemical conditions without affecting other protecting groups.

Protecting GroupLabilityFunctionRemoval Conditions
Fmoc Base-labileα-Amine protection20-40% Piperidine in DMF
Trt Acid-labileAsn side-chain protectionMild-to-strong acid (e.g., TFA)
tBu, Boc, Pbf Strongly Acid-labileSide-chain protection (e.g., for Asp, Glu, Trp, Arg)Strong acid (e.g., TFA)

The Trt group is stable under the basic conditions used for the repeated removal of the N-terminal Fmoc group.[1] However, it is readily cleaved by the strong acid cocktail, typically based on trifluoroacetic acid (TFA), used in the final step to deprotect all side chains and cleave the peptide from the solid support.[2][9]

Experimental Protocols and Methodologies

Coupling of this compound

The incorporation of the Asn residue follows the standard SPPS cycle. The workflow below illustrates the key steps.

spss_coupling_workflow cluster_0 SPPS Cycle for Asn Incorporation Resin Peptide-Resin (Free N-terminus) Coupling Coupling: 1. This compound 2. Activator (e.g., HBTU/DIPEA) 3. DMF Resin->Coupling Add reagents Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection: 20% Piperidine/DMF Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle

Caption: Standard workflow for the incorporation of this compound in solid-phase peptide synthesis.

Final Cleavage and Deprotection

The Trt group is removed during the final cleavage step. The choice of cleavage cocktail is critical to ensure complete deprotection and to scavenge the reactive trityl cations that are released.

Typical Cleavage Cocktail Composition

ReagentPurposeTypical % (v/v)
Trifluoroacetic Acid (TFA) Cleavage agent, removes acid-labile groups95%
Triisopropylsilane (TIS) Scavenger for trityl and other carbocations2.5%
Water (H₂O) Scavenger, aids solubility2.5%

The TIS acts as a scavenger, reacting with the released trityl carbocation (Trt⁺) to form inert triphenylmethane.[11] This prevents the Trt⁺ from re-attaching to other nucleophilic side chains, such as tryptophan.[12] The cleavage time is typically 1-3 hours at room temperature.[9][13] However, if an Asn(Trt) residue is at the N-terminus of the peptide, deprotection can be slower, and an extended cleavage time of up to 4 hours may be necessary.

cleavage_workflow Start Peptidyl-Resin (Fully Protected) Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) Incubate 2-3 hours Start->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Isolate Centrifuge, Wash, and Dry Precipitate->Isolate End Crude Deprotected Peptide Isolate->End

Caption: General experimental workflow for the final cleavage and deprotection of a synthetic peptide.

Summary

The trityl group in this compound is an indispensable tool in modern peptide chemistry. Its function extends beyond simple protection to actively preventing irreversible side reactions and improving the practical handling of the asparagine building block.

Logical Relationship of Trt Group Function

logical_relationship Asn_Side_Chain Asn Side Chain (-CONH₂) Trt_Group Trityl (Trt) Group Trt_Group->Asn_Side_Chain Protects Outcome_Good High-Purity Peptide Trt_Group->Outcome_Good Enables Activation Coupling Activation (e.g., Carbodiimides) Activation->Asn_Side_Chain Dehydrates (if unprotected) Outcome_Bad1 β-Cyanoalanine Formation Activation->Outcome_Bad1 Fmoc_Deprotection Fmoc Deprotection (Piperidine) Fmoc_Deprotection->Asn_Side_Chain Catalyzes cyclization (if unprotected) Outcome_Bad2 Aspartimide Formation Fmoc_Deprotection->Outcome_Bad2

Caption: The Trt group protects the Asn side chain from side reactions during SPPS, leading to a higher purity product.

By effectively masking the side-chain amide, the Trt group ensures higher fidelity in peptide synthesis, leading to purer crude products, simplified purification, and ultimately, more reliable and reproducible scientific outcomes.

References

Fmoc-D-Asn(Trt)-OH: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-Asn(Trt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, the strategic importance of its protecting groups, and detailed protocols for its application in the synthesis of peptides for research and drug development.

Core Compound Data

The fundamental properties of this compound are summarized below, providing essential information for its handling and use in chemical synthesis.

PropertyValueCitations
CAS Number 180570-71-2[1][2][3]
Molecular Formula C₃₈H₃₂N₂O₅[1][2][3]
Molecular Weight 596.67 g/mol [2][4]
Appearance White to off-white powder or crystals[3][4]
Melting Point 211-216 °C[3][4]
Storage 2-8°C[4]
Solubility Readily soluble in standard peptide synthesis solvents like DMF and NMP.[5]

The Role of Protecting Groups in Peptide Synthesis

The successful synthesis of a specific peptide sequence relies on the strategic use of protecting groups to prevent unwanted side reactions. In this compound, two such groups are employed: the Fmoc group for temporary protection of the α-amino group and the Trityl group for the permanent protection of the asparagine side chain.

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the α-amino function of the amino acid.[6] Its key advantage is its removal under mild basic conditions, typically with a solution of piperidine in an organic solvent like dimethylformamide (DMF).[7][8] This allows for the selective deprotection of the N-terminus at each cycle of peptide synthesis without affecting the acid-labile side-chain protecting groups.[9]

The Trityl (Trt) Group: The Trityl group is an acid-labile protecting group used here to mask the side chain amide of asparagine.[10] This protection is crucial for two main reasons:

  • Prevention of Dehydration: During the activation step of the coupling reaction, the unprotected amide side chain of asparagine can undergo dehydration to form a nitrile, leading to a significant and difficult-to-separate impurity. The bulky Trityl group sterically hinders this side reaction.[5][11]

  • Improved Solubility: The presence of the Trityl group enhances the solubility of the Fmoc-amino acid derivative in common organic solvents used in SPPS.[10]

The Trityl group is stable throughout the iterative cycles of Fmoc deprotection and coupling and is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).

Experimental Protocol: Incorporation of this compound in SPPS

The following is a generalized protocol for the incorporation of an this compound residue into a growing peptide chain during Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Deprotection Solution: 20% piperidine in DMF (v/v)

  • Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane)

  • Solid-phase peptide synthesis vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: The peptide-resin is swelled in DMF for at least one hour in the reaction vessel.[12]

  • Fmoc Deprotection:

    • The DMF is drained from the resin.

    • The deprotection solution (20% piperidine in DMF) is added to the resin.

    • The mixture is agitated for 5-20 minutes at room temperature.[12][13]

    • The deprotection solution is drained, and the resin is washed thoroughly with DMF (3-5 times) to remove all traces of piperidine.[12]

  • Amino Acid Activation and Coupling:

    • In a separate vial, this compound (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF.

    • The coupling reagents (e.g., HBTU and DIPEA, in slight excess relative to the amino acid) are added to the amino acid solution. The mixture is allowed to pre-activate for a few minutes.[14]

    • This activated amino acid solution is then added to the deprotected peptide-resin in the reaction vessel.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.[15]

  • Washing:

    • The coupling solution is drained from the resin.

    • The resin is washed thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove any unreacted reagents and byproducts.[13]

  • Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Trityl Deprotection:

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Trityl group, are removed simultaneously.

  • The peptide-resin is washed with DCM and dried under vacuum.

  • A cleavage cocktail, typically 95% TFA with scavengers (e.g., water, triisopropylsilane), is added to the resin.[16]

  • The reaction proceeds for 2-3 hours at room temperature. It is important to note that if the Asn(Trt) residue is at the N-terminus, the deprotection may be slower and require extended reaction times.[5][17]

  • The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.

Logical Workflow and Signaling Pathways

The process of extending a peptide chain using this compound follows a logical, cyclical workflow inherent to solid-phase peptide synthesis. This workflow is visualized below.

SPPS_Workflow Start Start: Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Activated this compound Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Next_Cycle Next Amino Acid Cycle or Final Cleavage Wash2->Next_Cycle Next_Cycle->Deprotection Continue Synthesis End End: Fmoc-D-Asn(Trt)-Peptide-Resin Next_Cycle->End Final Residue

Caption: Workflow for the incorporation of this compound in SPPS.

This diagram illustrates the cyclical nature of adding a new amino acid residue. The process begins with the deprotection of the N-terminal Fmoc group, followed by washing, coupling of the next activated amino acid (in this case, this compound), and another washing step. This cycle is repeated until the desired peptide sequence is assembled.

References

The Mirror Image Advantage: Enhancing Peptide Stability and Bioactivity with D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the quest for enhanced stability and prolonged bioactivity is a paramount challenge. The inherent susceptibility of natural L-amino acid peptides to rapid proteolytic degradation significantly curtails their therapeutic potential. A powerful and increasingly adopted strategy to overcome this hurdle is the incorporation of D-amino acids, the non-natural stereoisomers of their L-counterparts. This technical guide provides a comprehensive overview of the role of D-amino acids in augmenting peptide stability and modulating bioactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Enhanced Proteolytic Stability: A Quantitative Leap in Half-Life

The substitution of L-amino acids with D-amino acids fundamentally alters the peptide's susceptibility to enzymatic degradation. Proteases, evolved to recognize and cleave L-amino acid peptide bonds, are largely ineffective against the D-enantiomers. This resistance translates into a dramatic increase in the peptide's half-life in biological fluids.

Quantitative data from various studies consistently demonstrate this enhanced stability. The following tables summarize the comparative stability of L- and D-amino acid-containing peptides in the presence of proteases and human serum.

Table 1: Comparative Stability of L- vs. D-Amino Acid Containing Peptides against Proteolytic Digestion

Peptide PairD-Amino Acid ContentProteaseIncubation Time% Intact L-Peptide% Intact D-PeptideFold Increase in StabilityReference
RDP215 vs. 9D-RDP2159 D-amino acidsTrypsin24 h<10%>90%>9[1]
MUC2 epitope peptideD-amino acids at terminiHuman lysosomal enzymesNot SpecifiedDegradedResistantNot Quantified[2]
Polybia-MPI vs. D-MPIAll D-amino acidsTrypsin (2 mg/ml)6 h0%>95%>95[3]
OM19R vs. OM19DD-Arg and D-Lys substitutionsTrypsin (10 mg/mL)8 hNot SpecifiedHigh activity retainedNot Quantified[4]

Table 2: Comparative Half-Life of L- vs. D-Amino Acid Containing Peptides in Human Serum

Peptide PairD-Amino Acid ContentHalf-life (L-Peptide)Half-life (D-Peptide)Fold Increase in Half-LifeReference
MUC2 epitope peptideD-amino acids at terminiNot SpecifiedSignificantly IncreasedNot Quantified[5]
Peptide with D-amino acids at C-terminusTwo D-amino acidsDegraded within 96hCompletely stable at 96h>1[2]

Modulation of Bioactivity: A Double-Edged Sword

The introduction of D-amino acids can have a variable impact on a peptide's biological activity. While the primary goal is often to enhance stability without compromising efficacy, the outcome is highly dependent on the specific peptide, its target, and the position of the D-amino acid substitution.

Antimicrobial Peptides (AMPs)

In the realm of antimicrobial peptides, D-amino acid substitution has proven to be a particularly effective strategy. Many D-amino acid-containing AMPs retain or even exhibit enhanced antimicrobial activity against a broad spectrum of pathogens, including multi-drug resistant strains.[6][7][8]

Table 3: Comparative Minimum Inhibitory Concentrations (MIC) of L- vs. D-Amino Acid Antimicrobial Peptides

PeptideTarget OrganismMIC (L-Peptide) (µg/mL)MIC (D-Peptide) (µg/mL)Reference
11pepCarbapenem-resistant E. coli>6416[8]
11pepCarbapenem-resistant P. aeruginosa328[8]
DMPC-10AE. coli82[7]
DMPC-10AMRSA42[7]
Ascaphin-8 derivativeE. coli1.61.6[6]
Ascaphin-8 derivativeS. aureus3.13.1[6]
Receptor-Binding Peptides

For peptides that exert their effects through receptor binding, the stereochemistry of amino acids is critical for maintaining the correct three-dimensional conformation for receptor recognition. In some cases, a single L- to D-amino acid substitution can abolish binding and biological activity. However, strategic substitutions or the use of retro-inverso peptides (D-amino acids in a reversed sequence) can sometimes preserve or even enhance receptor affinity.[9][10]

Experimental Protocols

A thorough evaluation of D-amino acid-containing peptides necessitates a suite of well-defined experimental protocols. Below are detailed methodologies for key assays.

Proteolytic Degradation Assay

This assay assesses the stability of peptides in the presence of specific proteases.

Materials:

  • Peptide stock solutions (L- and D-variants)

  • Protease solution (e.g., trypsin, chymotrypsin) in appropriate buffer

  • Reaction buffer (e.g., Tris-HCl, PBS)

  • Quenching solution (e.g., trifluoroacetic acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS) (optional, for fragment analysis)

Procedure:

  • Prepare peptide solutions in the reaction buffer to a final concentration of 1 mg/mL.

  • Add the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding the quenching solution.

  • Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • The percentage of intact peptide is calculated by comparing the peak area at each time point to the peak area at time zero.

  • (Optional) Use LC-MS to identify the cleavage sites and degradation products.[11][12][13]

Serum Stability Assay

This assay evaluates the stability of peptides in a more physiologically relevant environment.

Materials:

  • Peptide stock solutions

  • Human or animal serum

  • Precipitating agent (e.g., acetonitrile, methanol, or trichloroacetic acid)

  • LC-MS system

Procedure:

  • Dilute the peptide stock solution in serum to a final concentration (e.g., 10 µM).

  • Incubate the peptide-serum mixture at 37°C with gentle shaking.

  • At designated time points, take an aliquot of the mixture.

  • Precipitate the serum proteins by adding a cold precipitating agent.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant containing the peptide and its degradation products by LC-MS to determine the concentration of the intact peptide over time.[14][15][16]

  • The half-life (t₁/₂) of the peptide in serum is then calculated from the degradation curve.[17]

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the peptide on the metabolic activity of cells, providing an indication of cell viability or cytotoxicity.

Materials:

  • Mammalian cell line (e.g., cancer cell line for anti-cancer peptides, or a normal cell line for toxicity screening)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Peptide solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the peptide. Include a vehicle control (medium without peptide).

  • Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) can be calculated from the dose-response curve.[18][19][20][21][22]

Receptor Binding Assay

This assay determines the ability of a peptide to bind to its specific receptor.

Materials:

  • Cells or cell membranes expressing the target receptor

  • Radiolabeled or fluorescently labeled ligand (a known binder to the receptor)

  • Unlabeled peptide (the D-amino acid peptide being tested)

  • Binding buffer

  • Filtration apparatus (for separating bound and free ligand)

  • Scintillation counter or fluorescence plate reader

Procedure (Competitive Binding Assay):

  • Incubate the receptor preparation with a fixed concentration of the labeled ligand in the presence of increasing concentrations of the unlabeled test peptide.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free ligand using the filtration apparatus. The filter traps the receptor-ligand complexes.

  • Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence reader.

  • The ability of the test peptide to displace the labeled ligand from the receptor is a measure of its binding affinity. The IC50 (concentration of test peptide that displaces 50% of the labeled ligand) can be determined and used to calculate the binding affinity (Ki).[23][24]

Signaling Pathways and Experimental Workflows

The biological effects of bioactive peptides are often mediated through the modulation of intracellular signaling pathways. For instance, many anti-inflammatory peptides exert their effects by regulating the NF-κB and MAPK signaling pathways.[25][26][27][28] The incorporation of D-amino acids can enhance the stability of these peptides, allowing for sustained modulation of these pathways.

The following diagrams, created using the DOT language for Graphviz, illustrate a general experimental workflow for comparing L- and D-peptides and a simplified representation of a common signaling pathway modulated by bioactive peptides.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization L_Peptide L-Amino Acid Peptide Characterization Purity & Identity (HPLC, MS) L_Peptide->Characterization D_Peptide D-Amino Acid Peptide D_Peptide->Characterization Proteolytic_Assay Proteolytic Degradation Assay (e.g., Trypsin) Characterization->Proteolytic_Assay Serum_Assay Serum Stability Assay Characterization->Serum_Assay Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT) Characterization->Cell_Viability Receptor_Binding Receptor Binding Assay Characterization->Receptor_Binding Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot) Receptor_Binding->Signaling_Assay

General workflow for comparing L- and D-amino acid peptides.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide Bioactive Peptide (L- or D-amino acid) Receptor GPCR Peptide->Receptor Binding IKK IKK Complex Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IkappaB IκB IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK MAPKK->MAPK Activates MAPK_n MAPK MAPK->MAPK_n Translocation Gene_Expression Gene Expression (e.g., Pro-inflammatory Cytokines) NFkappaB_n->Gene_Expression Regulates MAPK_n->Gene_Expression Regulates

Simplified NF-κB and MAPK signaling pathways modulated by bioactive peptides.

Conclusion

The incorporation of D-amino acids represents a cornerstone strategy in modern peptide drug design. The dramatic enhancement in proteolytic stability, often coupled with retained or even improved bioactivity, addresses a critical limitation of natural peptides. This in-depth guide provides the foundational knowledge, quantitative evidence, and detailed methodologies for researchers and drug developers to effectively harness the "mirror image advantage" of D-amino acids. A thorough and systematic evaluation, encompassing stability, bioactivity, and mechanistic studies, is crucial for the successful translation of these promising peptide candidates from the laboratory to the clinic.

References

The Critical Role of Stereochemistry in Peptide Drug Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental determinant of its biological activity. In the realm of peptide therapeutics, where specificity and efficacy are paramount, the deliberate manipulation of stereochemistry has emerged as a powerful strategy to overcome inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. This technical guide provides a comprehensive overview of the significance of stereochemistry in peptide drug design, detailing its impact on peptide structure, function, pharmacokinetics, and pharmacodynamics. It offers an in-depth exploration of key stereochemical modifications, including D-amino acid substitution and cyclization, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in the rational design of next-generation peptide drugs.

Introduction: The Chirality of Life and Peptide Drugs

The vast majority of biological molecules, including the amino acid building blocks of proteins and peptides, are chiral. This inherent chirality means that they exist as non-superimposable mirror images, or enantiomers (L- and D-isomers). Biological systems, being homochiral (primarily composed of L-amino acids), exhibit a high degree of stereoselectivity in their interactions.[1] Consequently, the stereochemistry of a peptide drug dictates its interaction with chiral biological targets like receptors and enzymes, profoundly influencing its therapeutic effect.[2][3]

The two enantiomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, have a different pharmacological profile, or even be toxic.[4] Therefore, controlling the stereochemistry of peptide drugs is not merely an academic exercise but a critical aspect of designing safe and effective therapeutics.

Impact of Stereochemistry on Peptide Properties

The introduction of stereochemical modifications can dramatically alter the physicochemical and biological properties of a peptide.

Enhanced Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[5] Natural peptides composed of L-amino acids are readily recognized and cleaved by these enzymes. A highly effective strategy to overcome this is the substitution of L-amino acids with their non-canonical D-enantiomers.[6] This alteration renders the peptide backbone resistant to degradation by L-specific proteases, thereby significantly increasing the peptide's in vivo half-life.[7][8][9]

Modulation of Receptor Binding and Activity

The precise three-dimensional conformation of a peptide is crucial for its binding to a biological target. Altering the stereochemistry at one or more amino acid positions can induce significant changes in the peptide's secondary and tertiary structure, leading to altered receptor affinity and signaling.[10]

  • D-Amino Acid Substitution: Strategic placement of D-amino acids can stabilize specific secondary structures, such as β-turns or helices, which may be the bioactive conformation.[11] However, indiscriminate substitution can also disrupt the necessary conformation for receptor binding, leading to a loss of activity.[7]

  • Retro-Inverso Peptides: This sophisticated strategy involves reversing the direction of a portion of the peptide backbone and inverting the chirality of the corresponding amino acids. The goal is to create a peptide with a similar side-chain topology to the parent L-peptide but with enhanced proteolytic stability.[12]

Conformational Constraint and Pre-organization

Constraining the flexible structure of a linear peptide into a more rigid conformation can significantly enhance its biological activity.[13] Stereochemistry plays a pivotal role in achieving this through:

  • Cyclization: The formation of cyclic peptides through head-to-tail, side-chain-to-side-chain, or other covalent bridges is a prominent strategy to reduce conformational flexibility.[6][14][15][16] The stereochemistry of the amino acids within the cyclic structure is critical for defining the overall conformation and presenting the key binding residues in the optimal orientation.

  • α,α-Dialkyl Amino Acids: The incorporation of achiral, sterically constrained amino acids like α-aminoisobutyric acid (Aib) can stabilize helical structures within a peptide.[11]

Quantitative Impact of Stereochemical Modifications

The following tables summarize quantitative data from various studies, illustrating the profound impact of stereochemistry on the biological activity and pharmacokinetic properties of peptides.

Peptide/AnalogStereochemical ModificationTargetAssayIC50 / Ki / EC50Reference
Antimicrobial Peptides
KKVVFKVKFKK (L-isomer)None (all L-amino acids)C. albicansMIC8 µg/mL[7]
KKVVFKVKFKK (D-isomer)All D-amino acidsC. albicansMIC8 µg/mL[7]
P4L-amino acidsE. coliIC501.9 ± 0.4 µM[17]
P4L-amino acidsB. subtilisIC500.07 ± 0.01 µM[17]
nScr (scrambled P4)L-amino acidsB. subtilisIC500.4 ± 0.2 µM[17]
ATRA-1AL-amino acidsB. thailandensisEC507-14 µg/mL[11]
ATRA-1A StereoisomersD-amino acid substitutionsB. thailandensisEC50Significant disparities observed[11]
Receptor Ligands
α,γ-hexapeptide 1a(1R,2S,3R)-γ-CBAAY4-ReceptorBindingKi: 0.66 nM[10]
α,γ-hexapeptide 1b(1S,2R,3S)-γ-CBAA (mirror image)Y4-ReceptorBindingKi: 12 nM[10]
Enzyme Inhibitors
Stapled α/Sulfono-γ-AA14Lactam bridgep53-MDM2InhibitionIC50: 4.9 µM[18]

Table 1: Comparative Biological Activities of Peptide Stereoisomers. This table highlights how stereochemical changes, such as D-amino acid substitution and the introduction of constrained residues, can significantly impact the potency of peptides against various biological targets.

PeptideStereochemical FeatureAdministration RouteTerminal Half-life (t½)BioavailabilityReference
Endogenous LHRHAll L-amino acidsN/A2-4 minutesN/A[6]
GoserelinContains D-SerineSubcutaneous~4.2 hours (males)High[6]
OctreotideContains D-PhenylalanineSubcutaneous~1.7 hours~100%[6]
RD2All D-amino acidsi.p., s.c., p.o.> 2 days (in plasma)High[19]
mB27 (D-peptide)All D-amino acidsIn vivo (mice)~36 minutesN/A[20]
Similar all-L peptideAll L-amino acidsIn vivo (mice)2-6 minutesN/A[20]

Table 2: Pharmacokinetic Parameters of L- vs. D-Peptide Drugs. This table illustrates the dramatic improvement in pharmacokinetic profiles, particularly half-life and bioavailability, achieved by incorporating D-amino acids, which confer resistance to proteolysis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and analysis of stereochemically modified peptides.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-Amino Acids

This protocol is based on the widely used Fmoc/tBu strategy.[5][7][21]

Materials:

  • Fmoc-protected L- and D-amino acids

  • Rink amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Microwave peptide synthesizer (optional)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[22]

  • First Amino Acid Coupling:

    • If using a pre-loaded resin, proceed to step 3.

    • If using a non-loaded resin, deprotect the resin with 20% piperidine in DMF.

    • Activate the first Fmoc-protected amino acid (L- or D-) with a coupling reagent like DIC/HOBt in DMF and add it to the resin. Allow the reaction to proceed for 2-4 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.[23]

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (L- or D-) (3-5 equivalents) with a coupling reagent in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Microwave-assisted synthesis can significantly shorten coupling times.[23]

  • Repeat: Repeat steps 3 and 4 for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[8]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then dissolve in a suitable solvent (e.g., water/acetonitrile mixture). Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Chiral HPLC for Separation of Peptide Enantiomers/Diastereomers

This protocol provides a general guideline for the analytical separation of peptide stereoisomers.[16][24][25]

Materials:

  • HPLC system with a UV or mass spectrometry detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based, cyclodextrin-based)

  • Mobile phase solvents (e.g., acetonitrile, methanol, water)

  • Mobile phase additives (e.g., trifluoroacetic acid (TFA), formic acid)

  • Peptide sample dissolved in a suitable solvent

Procedure:

  • Column Selection: Choose a chiral stationary phase column that is appropriate for the properties of the peptide. Polysaccharide-based CSPs are widely used for their broad applicability.[15]

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents and additives. The composition of the mobile phase will significantly affect the separation and should be optimized.

  • System Equilibration: Equilibrate the HPLC system and the chiral column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a small volume of the dissolved peptide sample onto the column.

  • Chromatographic Separation: Run the separation using an isocratic or gradient elution method. The flow rate, temperature, and gradient profile should be optimized to achieve the best resolution between the stereoisomers.

  • Detection: Detect the eluting peptides using a UV detector (typically at 214 or 280 nm) or a mass spectrometer for more sensitive and specific detection.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times of the different stereoisomers and their relative peak areas to assess enantiomeric or diastereomeric purity.

Peptide Stability Assay in Serum

This protocol outlines a standard method to assess the proteolytic stability of a peptide in serum.[1][8][12][26]

Materials:

  • Peptide stock solution

  • Human or animal serum

  • Trichloroacetic acid (TCA) or acetonitrile

  • Water bath or incubator at 37°C

  • Microcentrifuge

  • HPLC system

Procedure:

  • Incubation: Pre-warm the serum to 37°C. Add the peptide stock solution to the serum to a final desired concentration and mix gently.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.[12]

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching agent like 10% TCA or cold acetonitrile to the aliquot. This will precipitate the serum proteins.[8]

  • Protein Removal: Incubate the quenched sample on ice for at least 10 minutes and then centrifuge at high speed (e.g., 13,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products. Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero. Plot the percentage of intact peptide versus time to determine the peptide's half-life in serum.

Visualizing Key Concepts: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts discussed in this guide.

GnRH_Signaling_Pathway GnRH_Agonist GnRH Agonist (e.g., Goserelin with D-Ser) GnRH_Receptor GnRH Receptor GnRH_Agonist->GnRH_Receptor Binds Gq_Protein Gq Protein GnRH_Receptor->Gq_Protein Activates Downregulation Receptor Downregulation & Desensitization GnRH_Receptor->Downregulation Continuous stimulation leads to PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Gonadotropin_Release Initial Gonadotropin (LH & FSH) Release (Flare) Ca2->Gonadotropin_Release Stimulates PKC->Gonadotropin_Release Stimulates Suppression Suppressed Gonadotropin Release Downregulation->Suppression

Caption: Signaling pathway of a GnRH agonist, illustrating the initial flare and subsequent suppression of gonadotropin release.

Peptide_Stability_Workflow start Start: Peptide Stability Assay incubation 1. Incubate Peptide with Serum at 37°C start->incubation sampling 2. Collect Aliquots at Different Time Points incubation->sampling quenching 3. Quench Reaction (e.g., with TCA) sampling->quenching centrifugation 4. Centrifuge to Pellet Proteins quenching->centrifugation supernatant 5. Collect Supernatant centrifugation->supernatant hplc 6. Analyze by RP-HPLC supernatant->hplc quantification 7. Quantify Intact Peptide hplc->quantification half_life 8. Calculate Half-Life (t½) quantification->half_life end End: Stability Profile half_life->end

Caption: Experimental workflow for determining the stability of a peptide in serum.

Stereochemistry_Impact stereochem Stereochemical Modification (e.g., D-Amino Acid Substitution) conformation Altered Peptide Conformation stereochem->conformation stability Increased Proteolytic Stability stereochem->stability binding Modulated Receptor Binding Affinity conformation->binding pk Improved Pharmacokinetics (e.g., longer half-life) stability->pk pd Altered Pharmacodynamics (Potency & Efficacy) binding->pd drug_candidate Improved Therapeutic Candidate pk->drug_candidate pd->drug_candidate

Caption: Logical relationship showing the impact of stereochemical modifications on peptide drug properties.

Conclusion

The strategic manipulation of stereochemistry is an indispensable tool in modern peptide drug design. By moving beyond the exclusive use of L-amino acids, researchers can systematically address the inherent weaknesses of natural peptides, leading to the development of therapeutics with enhanced stability, improved pharmacokinetic profiles, and optimized biological activity. A thorough understanding of the principles outlined in this guide, from the fundamental impact of chirality to the practical application of synthetic and analytical techniques, will empower scientists to rationally design and develop the next generation of innovative and effective peptide-based medicines. The careful consideration and application of stereochemical principles will undoubtedly continue to be a driving force in the expansion of the peptide drug market and the successful translation of these powerful molecules from the laboratory to the clinic.

References

Solubility Characteristics of Fmoc-D-Asn(Trt)-OH in SPPS Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of Fmoc-D-Asn(Trt)-OH, a critical building block in Solid-Phase Peptide Synthesis (SPPS). The trityl (Trt) protection of the asparagine side-chain amide significantly enhances solubility in common SPPS solvents compared to its unprotected counterpart, Fmoc-D-Asn-OH, thereby mitigating aggregation and improving coupling efficiency. This document outlines quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing the suitability of this derivative for SPPS applications.

Introduction

The incorporation of asparagine residues into synthetic peptides can be challenging due to the poor solubility of the corresponding protected amino acid and the propensity of the side-chain amide to undergo dehydration to a nitrile, particularly during activation. The use of a trityl (Trt) protecting group on the side-chain amide of asparagine, as in this compound, is a widely adopted strategy to overcome these issues. A key advantage of this derivative is its enhanced solubility in the organic solvents commonly employed in SPPS.[1][2][3][4] This guide serves as a technical resource for researchers and professionals in peptide synthesis and drug development, offering detailed information on the solubility of this compound.

Solubility Data

The solubility of this compound is a critical factor for its effective use in SPPS, ensuring homogeneous reaction conditions and efficient coupling. The following table summarizes the available quantitative and qualitative solubility data for this compound in key SPPS solvents.

SolventChemical NameMolar Mass ( g/mol )Quantitative SolubilityQualitative Description
DMF N,N-Dimethylformamide73.09~0.5 M (1 mmole in 2 ml)Clearly soluble[5]
DMSO Dimethyl sulfoxide78.13100 mg/mL (~167.6 mM)Soluble (ultrasonication may be required)[6]
NMP N-Methyl-2-pyrrolidone99.13Data not availableGenerally good solubility
DCM Dichloromethane84.93Data not availableSlight solubility
Acetonitrile Acetonitrile41.05Data not availableSlightly soluble[7]
Methanol Methanol32.04Data not availableSparingly soluble[7]
Chloroform Chloroform119.38Data not availableSlightly soluble[7]

Note: The solubility of Fmoc-amino acids can be batch-dependent and may be influenced by factors such as purity and residual water content.

Experimental Protocol for Solubility Determination

This section outlines a general protocol for determining the solubility of a new batch of this compound in a given SPPS solvent.

Objective: To determine the approximate solubility of this compound in a specific SPPS solvent at room temperature.

Materials:

  • This compound (powder)

  • SPPS-grade solvent (e.g., DMF, NMP, DMSO)

  • Analytical balance

  • Vortex mixer

  • Small, sealable glass vials (e.g., 2 mL)

  • Magnetic stirrer and stir bar (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Preparation: Tare a clean, dry glass vial on the analytical balance.

  • Weighing: Accurately weigh a specific amount of this compound into the vial (e.g., 10 mg).

  • Solvent Addition: Add a small, precise volume of the chosen SPPS solvent to the vial (e.g., 100 µL). This will create an initial high concentration.

  • Dissolution Attempt:

    • Seal the vial and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution. If the solid has completely dissolved, proceed to step 6.

    • If the solid has not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

    • Alternatively, add a small magnetic stir bar and stir for 15-20 minutes.

  • Incremental Solvent Addition: If the solid remains undissolved, add another precise volume of the solvent (e.g., 50 µL) and repeat step 4. Continue this incremental addition of solvent until the solid is completely dissolved.

  • Calculation: Record the total volume of solvent required to dissolve the initial mass of this compound. Calculate the solubility in mg/mL and mol/L.

  • Observation: Note any observations, such as the need for heating or extended sonication, as this can indicate borderline solubility at that concentration.

Safety Precautions: Always handle SPPS solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Logical Workflow for Suitability Assessment

The following diagram illustrates a logical workflow for assessing the suitability of a new batch of this compound for SPPS, with a key focus on solubility verification.

G cluster_0 Batch Suitability Assessment for this compound in SPPS A Receive New Batch of This compound B Review Certificate of Analysis (Purity, Identity) A->B C Perform Solubility Test (e.g., in DMF/NMP) B->C D Is Solubility ≥ 0.2 M? C->D E Batch Approved for SPPS D->E Yes F Troubleshoot: - Use co-solvents - Gentle warming - Re-evaluate batch D->F No G Proceed with Small-Scale Test Synthesis E->G H Full-Scale SPPS G->H

Caption: Workflow for assessing this compound batch suitability.

Conclusion

This compound exhibits favorable solubility characteristics in the polar aprotic solvents predominantly used in Solid-Phase Peptide Synthesis. This property is crucial for preventing on-resin aggregation and ensuring high coupling efficiencies, leading to purer synthetic peptides. While it is generally considered a soluble derivative, it is best practice for researchers to perform their own solubility tests on new batches of material to confirm suitability for their specific synthesis protocols. The information and protocols provided in this guide are intended to assist peptide chemists in the effective and reliable use of this compound in their research and development endeavors.

References

Spectroscopic Characterization of Fmoc-D-Asn(Trt)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the protected amino acid Fmoc-D-Asn(Trt)-OH. The information herein is intended to support researchers in the fields of peptide synthesis, drug discovery, and analytical chemistry by providing expected spectral characteristics and detailed experimental protocols for its identification and characterization.

Introduction

This compound is a critical building block in solid-phase peptide synthesis (SPPS).[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the bulky trityl (Trt) group prevents side reactions at the side-chain amide of asparagine.[2][3] Accurate spectroscopic analysis is paramount to verify the identity and purity of this reagent before its incorporation into a peptide sequence. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data Summary

The following tables present a summary of the expected quantitative data for this compound. These values are based on the known chemical structure and typical ranges observed for the constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityTentative Assignment
~12.5 - 13.5br sCarboxylic Acid (-COOH)
~8.0 - 8.5sSide-chain Amide (-NH-Trt)
~7.8 - 7.9d2H, Aromatic (Fmoc)
~7.6 - 7.7d2H, Aromatic (Fmoc)
~7.2 - 7.5m21H, Aromatic (Fmoc & Trt)
~6.0 - 6.2d1H, Alpha-Amide (-NH-Fmoc)
~4.5 - 4.7m1H, Alpha-Proton (α-CH)
~4.2 - 4.4m3H, Methylene & Methine (Fmoc)
~2.8 - 3.0m2H, Beta-Protons (β-CH₂)

Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmTentative Assignment
~171 - 173Carbonyl (Carboxylic Acid)
~170 - 172Carbonyl (Side-chain Amide)
~156 - 157Carbonyl (Fmoc Urethane)
~144 - 145Aromatic (Trt, Quaternary)
~141 - 142Aromatic (Fmoc, Quaternary)
~127 - 129Aromatic (Trt)
~127 - 128Aromatic (Fmoc)
~125 - 126Aromatic (Fmoc)
~120 - 121Aromatic (Fmoc)
~70 - 71Quaternary Carbon (Trt)
~66 - 67Methylene (-CH₂-O, Fmoc)
~52 - 54Alpha-Carbon (α-CH)
~46 - 48Methine (-CH, Fmoc)
~36 - 38Beta-Carbon (β-CH₂)
Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
~3300 - 2500O-HCarboxylic Acid, broad stretch
~3300N-HAmide stretch
~3060 - 3030C-HAromatic stretch
~1720 - 1740C=OCarboxylic Acid dimer stretch
~1680 - 1700C=OUrethane (Fmoc) stretch
~1650C=OAmide I band (Side-chain)
~1530N-HAmide II band
~1450, ~1500C=CAromatic ring stretch
~740, ~760C-HAromatic out-of-plane bend

Note: Spectra can be obtained via KBr pellet or Attenuated Total Reflectance (ATR).

Table 4: Mass Spectrometry Data
ParameterValue / Description
Molecular FormulaC₃₈H₃₂N₂O₅
Molecular Weight596.67 g/mol
Exact Mass596.2311 g/mol
Expected ESI-MS Ions (Positive Mode)
[M+H]⁺m/z 597.24
[M+Na]⁺m/z 619.22
[M+K]⁺m/z 635.19
Major Predicted Fragments
[M-Trt]⁺m/z 353.11 (Loss of trityl group)
[Fmoc-CH₂]⁺m/z 195.08 (Fmoc methylene fragment)
[Fmoc]⁺m/z 179.08 (Fluorenyl fragment)
[Trt]⁺m/z 243.12 (Trityl cation)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's good solubility and to allow for the observation of exchangeable protons (amide and carboxylic acid).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 14 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0 to 220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Method 1: Attenuated Total Reflectance (ATR)

  • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Method 2: Potassium Bromide (KBr) Pellet

  • Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and investigate the fragmentation pattern.

Instrumentation: Mass spectrometer equipped with an Electrospray Ionization (ESI) source, capable of MS/MS analysis (e.g., Q-TOF or Orbitrap).

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a solvent such as methanol, acetonitrile, or a mixture thereof.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) with 0.1% formic acid to promote protonation for positive ion mode.

ESI-MS Parameters (Positive Ion Mode):

  • Ionization Mode: ESI+.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas (N₂): Flow rate and temperature optimized for signal stability (e.g., 8 L/min, 300 °C).

  • Nebulizer Pressure: Optimized for a stable spray (e.g., 30-40 psi).

  • Mass Range: m/z 100-1000 for full scan mode.

  • Fragmentation (MS/MS): For fragmentation studies, select the precursor ion of interest (e.g., m/z 597.24) and apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow Sample This compound (Solid Sample) Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR_ATR Place on ATR Crystal Sample->Prep_IR_ATR Prep_MS Dissolve & Dilute (ACN/H2O + FA) Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer (ATR Acquisition) Prep_IR_ATR->IR_Acq MS_Acq ESI-MS Spectrometer (Full Scan & MS/MS) Prep_MS->MS_Acq Data_NMR NMR Spectra (FID) NMR_Acq->Data_NMR Data_IR IR Spectrum (Interferogram) IR_Acq->Data_IR Data_MS Mass Spectra (m/z) MS_Acq->Data_MS Proc_NMR Processing: FT, Phasing, Baseline Data_NMR->Proc_NMR Proc_IR Processing: FT, Baseline Correction Data_IR->Proc_IR Proc_MS Processing: Peak Detection Data_MS->Proc_MS Analysis Data Analysis & Interpretation (Structure Verification) Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to the Thermal Stability and Storage of Fmoc-D-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and optimal storage conditions for Fmoc-D-Asn(Trt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). Understanding these parameters is crucial for ensuring the integrity of the reagent, achieving high-purity synthetic peptides, and maintaining reproducibility in drug development and research.

Core Concepts: Chemical Integrity and Stability

This compound, or N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-trityl-D-asparagine, is a protected amino acid derivative designed to prevent side reactions during peptide synthesis. The bulky trityl (Trt) group on the side-chain amide of asparagine mitigates the risk of dehydration and subsequent aspartimide formation, a common and problematic side reaction. The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine, allowing for controlled, sequential peptide chain elongation. The stability of these protecting groups, and the molecule as a whole, is paramount.

Thermal Stability Profile

ParameterValueSource
Melting Point211-216 °C
Melting Point (L-isomer)201-204 °C (lit.)
210-220 °C[1]

Note: The melting point indicates the temperature at which the compound transitions from a solid to a liquid state. Significant degradation is expected to occur at or near this temperature. For practical applications in peptide synthesis, the compound should never be exposed to such high temperatures.

Recommended Storage and Handling Conditions

Proper storage and handling are essential to prevent the degradation of this compound. The primary degradation pathways at ambient and refrigerated temperatures involve hydrolysis of the Fmoc group and potential moisture-induced side reactions.

ConditionRecommendationRationaleSource
Long-Term Storage -20°C To minimize the rate of all potential degradation pathways for maximum shelf life.[1][2][3]
Short-Term Storage 2-8°C Suitable for routine use and to slow degradation over shorter periods.[4][5]
Atmosphere Store in a tightly sealed container. Purging with an inert gas (e.g., argon, nitrogen) is recommended.To prevent exposure to moisture, which can cause hydrolysis of the Fmoc group.[2][4][6]
Light Exposure Store in the dark or in an amber vial.The Fmoc protecting group is known to be sensitive to light.[2][3][6]
Pre-Use Handling Protocol:

To prevent water contamination from condensation, containers that have been refrigerated or frozen should be allowed to warm to room temperature in a desiccator before opening.[2]

Potential Degradation Pathways

The chemical structure of this compound presents two primary points of vulnerability under suboptimal storage or handling conditions: the Fmoc protecting group and the amide side chain.

Deprotection of the Fmoc Group

The Fmoc group is notoriously labile to basic conditions. While not a primary concern during storage in a pure state, exposure to amine vapors or residual basic impurities in solvents can lead to premature deprotection.

Hydrolysis

Exposure to moisture can lead to the hydrolysis of the Fmoc group, yielding the free amine. This is a significant concern as it introduces impurities that can interfere with subsequent coupling reactions in SPPS.

Side-Chain Reactions

Although the trityl group offers substantial protection, prolonged exposure to harsh conditions could potentially compromise its integrity. Peptides containing asparagine are generally more prone to degradation, which can shorten their shelf life.[3]

Experimental Protocols

While specific experimental protocols for the thermal stability of this compound are not widely published, standard analytical techniques can be employed to assess its purity and degradation.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration.

  • Chromatographic System:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system for separating the compound from its potential impurities.

    • Detection: UV detection at a wavelength corresponding to the absorbance of the Fmoc group (typically around 265 nm or 301 nm).

  • Analysis: Inject the sample onto the HPLC system. The appearance of new peaks or a decrease in the area of the main product peak over time under specific storage conditions indicates degradation.[6]

Visualizing Workflows and Pathways

Logical Workflow for Handling and Use

The following diagram outlines the recommended workflow for handling this compound from storage to use in peptide synthesis to ensure its integrity.

storage Long-Term Storage (-20°C) equilibration Equilibrate to Room Temp (in Desiccator) storage->equilibration weighing Weighing (in a dry environment) equilibration->weighing dissolution Dissolution (in high-purity, amine-free solvent) weighing->dissolution synthesis Use in SPPS dissolution->synthesis

Caption: Recommended handling workflow for this compound.

Potential Degradation Pathway

This diagram illustrates the primary, moisture-induced degradation pathway for this compound during storage.

start This compound product1 D-Asn(Trt)-OH (Free Amine) start->product1 Hydrolysis of Fmoc Group hydrolysis {H2O (Moisture)} hydrolysis->product1 product2 Dibenzofulvene Adducts product1->product2 Further Reactions

Caption: Primary moisture-induced degradation pathway.

Conclusion

The chemical integrity of this compound is critical for the successful synthesis of high-quality peptides. Adherence to the recommended storage conditions, particularly protection from heat, light, and moisture, is essential to prevent degradation. Long-term storage at -20°C in a tightly sealed container provides the best protection. For routine use, storage at 2-8°C is acceptable. By following these guidelines and employing analytical techniques like HPLC to monitor purity, researchers and drug development professionals can ensure the reliability and reproducibility of their synthetic processes.

References

The Fmoc Protecting Group: A Technical Guide to its Core Role in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the development of peptide-based therapeutics and research tools.[1][2][3][4] Its widespread adoption is a direct result of its unique chemical properties, primarily its lability under mild basic conditions, which allows for an orthogonal approach in conjunction with acid-labile side-chain protecting groups.[1][2] This technical guide provides an in-depth exploration of the Fmoc group, from its fundamental chemistry to detailed experimental protocols and the management of common side reactions, offering a comprehensive resource for professionals in the field.

Core Principles of Fmoc Chemistry

The Fmoc group serves as a temporary shield for the α-amino group of an amino acid, preventing its unwanted participation in peptide bond formation.[3][5][6] This protection is crucial for the stepwise and controlled elongation of the peptide chain.[][8] The key to the Fmoc group's utility lies in the chemical nature of the fluorenyl ring system, which renders the proton at the C9 position acidic.[2] This acidity allows for the facile removal of the Fmoc group via a β-elimination mechanism under mild basic conditions, typically with a secondary amine such as piperidine.[2][][9][10]

Mechanism of Fmoc Protection

The Fmoc group is typically introduced by reacting an amino acid with an activated Fmoc reagent, most commonly 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), in the presence of a base.[2][3][11][12] Fmoc-OSu is generally preferred as it minimizes the formation of dipeptide byproducts.[1][2] The reaction proceeds via nucleophilic attack of the amino group on the activated carbonyl of the Fmoc reagent.

Caption: Fmoc protection of an amino acid using Fmoc-OSu.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in the iterative cycle of SPPS.[10] It is typically achieved by treating the peptide-resin with a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][9][13] The mechanism is a two-step E1cB (Elimination, Unimolecular, conjugate Base) process:[2]

  • Proton Abstraction: Piperidine acts as a base to abstract the acidic proton from the C9 position of the fluorenyl group.

  • β-Elimination: The resulting carbanion is unstable and undergoes elimination to form dibenzofulvene (DBF) and a carbamate intermediate, which rapidly decarboxylates to release the free amine of the peptide. The reactive DBF is then scavenged by piperidine to form a stable adduct.[]

Fmoc_Deprotection FmocPeptide Fmoc-NH-Peptide-Resin ProtonAbstraction Proton Abstraction by Piperidine FmocPeptide->ProtonAbstraction Carbanion Carbanion Intermediate ProtonAbstraction->Carbanion BetaElimination β-Elimination Carbanion->BetaElimination DBF_Carbamate Dibenzofulvene (DBF) + Carbamic Acid Intermediate BetaElimination->DBF_Carbamate Decarboxylation Decarboxylation DBF_Carbamate->Decarboxylation DBF_Adduct DBF-Piperidine Adduct DBF_Carbamate->DBF_Adduct Trapped by Piperidine FreeAmine H₂N-Peptide-Resin Decarboxylation->FreeAmine

Caption: Mechanism of Fmoc deprotection by piperidine.

The Fmoc-SPPS Workflow

Fmoc-based SPPS involves a cyclical process of deprotection, washing, amino acid coupling, and further washing. This cycle is repeated for each amino acid in the peptide sequence.

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (e.g., DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. Washing (e.g., DMF) Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Cycle->Deprotection n-1 cycles FinalDeprotection Final Fmoc Deprotection Cycle->FinalDeprotection After last AA Cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) FinalDeprotection->Cleavage End Purified Peptide Cleavage->End

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data in Fmoc Synthesis

The efficiency of each step in Fmoc-SPPS is critical for the final yield and purity of the peptide.[] High coupling yields, typically exceeding 99%, are achievable with the Fmoc strategy.[]

Table 1: Fmoc Deprotection Conditions and Efficiency
Deprotection ReagentConcentrationSolventTypical TimeEfficacy/Notes
Piperidine20% (v/v)DMF5-20 minStandard condition, highly effective.[9][14][15]
Piperidine5% (v/v)DMF~10.4 minSlower, but can reduce base-mediated side reactions.[16]
Piperazine5% (w/v)DMF or NMPVariableCan significantly reduce diketopiperazine formation.[17]
DBU/Piperazine2% DBU, 5% PiperazineNMPFastEnhanced deprotection kinetics, minimizes DKP formation.[17]
Sodium Hydroxide0.25 M1:1 Methanol/WaterQuantitativeUseful for quantifying peptide concentration on biomaterials.[18]
Table 2: Common Side Reactions and Mitigation Strategies
Side ReactionDescriptionSequence DependenceQuantitative ImpactMitigation Strategy
Aspartimide Formation Intramolecular cyclization of aspartic acid residues, leading to α/β-peptide mixtures and epimerization.[1][19]High in Asp-Gly, Asp-Asn, Asp-Ser sequences.[1][11]Can lead to >40% impurities in sensitive sequences.[1] Using Fmoc-Asp(OBno)-OH can reduce this to ~0.1%/cycle.Use of sterically hindered side-chain protecting groups (e.g., OMpe, OBno).[2] Addition of HOBt or Oxyma to the deprotection solution.[1]
Diketopiperazine (DKP) Formation Cyclization and cleavage of the N-terminal dipeptide from the resin.[9][20]Prevalent when Proline or Glycine are in the first two positions.[9][20]Can cause nearly quantitative loss of the dipeptide from the resin.[9]Use of 2-chlorotrityl chloride resin.[9] Coupling of a pre-formed dipeptide.[9] Using milder deprotection reagents like piperazine.[17]
Racemization Loss of chiral integrity at the α-carbon, particularly during activation.[1][4]High for Cysteine and Histidine.[1][4]Can be significant (>15%) with certain activators and heating.[1] Can be reduced to <1% with optimized conditions.[1]Use of carbodiimide-based activation (e.g., DIC/Oxyma).[1][4] Avoid prolonged pre-activation times.[1]

Experimental Protocols

Detailed and consistent protocols are essential for reproducible and high-quality peptide synthesis.

Protocol for Fmoc Protection of an Amino Acid (using Fmoc-OSu)

This protocol describes the general procedure for the protection of the α-amino group of an amino acid.[12][21]

  • Dissolution: Dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Addition of Fmoc-OSu: Add Fmoc-OSu (1.05-1.1 equivalents) dissolved in dioxane to the amino acid solution.

  • Reaction: Stir the mixture at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the Fmoc-amino acid with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the product.

Protocol for a Standard SPPS Cycle (Manual Synthesis)

This protocol outlines the steps for a single coupling cycle on a resin.[14][15]

  • Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in DMF for at least 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the DBF-piperidine adduct.

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful deprotection.[9][22][23]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-4 equivalents relative to resin loading) with a coupling agent (e.g., HBTU/HATU, 3-4 equivalents) and a base (e.g., DIPEA, 6-8 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow/colorless beads) indicates a successful coupling.[9][22][23]

  • Repeat: Return to step 2 for the next amino acid in the sequence.

Protocol for Monitoring Fmoc Deprotection via UV-Vis Spectroscopy

The release of the DBF-piperidine adduct, which has a strong UV absorbance around 301 nm, can be used to quantify the resin loading or monitor deprotection.[8][24]

  • Collect Filtrate: During the Fmoc deprotection step, collect all the piperidine solution and subsequent DMF washes in a volumetric flask of known volume.

  • Dilute: Dilute the collected solution to the flask's mark with 20% piperidine in DMF.

  • Measure Absorbance: Measure the absorbance of the solution at ~301 nm using a UV-Vis spectrophotometer, using 20% piperidine in DMF as a blank.

  • Calculate Loading: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct, and thus the amount of Fmoc groups removed. The extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800-8000 M⁻¹cm⁻¹.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild, efficient, and versatile method for the synthesis of a vast array of peptides.[2][3] Its orthogonality with acid-labile side-chain protecting groups, coupled with the ability to monitor the synthesis in real-time, has cemented its status as the preferred strategy for both research and industrial-scale peptide production.[][8] A thorough understanding of its chemistry, deprotection kinetics, potential side reactions, and optimized protocols is paramount for researchers and drug development professionals. By carefully controlling reaction conditions and implementing appropriate monitoring techniques, the challenges associated with Fmoc chemistry can be effectively managed, enabling the successful synthesis of complex and high-purity peptide targets.

References

Methodological & Application

Application Notes and Protocols for Coupling Fmoc-D-Asn(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of asparagine residues into peptide sequences during solid-phase peptide synthesis (SPPS) presents unique challenges. The primary obstacle is the propensity of the side-chain amide to undergo dehydration to a nitrile derivative during the carboxyl activation step, which is a prerequisite for peptide bond formation. This side reaction leads to the formation of β-cyano-alanine residues, resulting in impurities that are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.[1][2][3]

To circumvent this issue, the use of a protecting group for the side-chain amide of asparagine is essential. The trityl (Trt) group is a widely employed and effective protecting group for this purpose.[4][5] The bulky nature of the Trityl group sterically hinders the side-chain amide, preventing its dehydration during activation.[3][6] Furthermore, Fmoc-Asn(Trt)-OH exhibits improved solubility in common SPPS solvents like N,N-dimethylformamide (DMF) compared to its unprotected counterpart, facilitating more efficient coupling.[4] The Trt group is labile under the final acidic cleavage conditions, typically using trifluoroacetic acid (TFA), ensuring its complete removal from the final peptide.[7][8]

These application notes provide a detailed protocol for the efficient and reliable coupling of Fmoc-D-Asn(Trt)-OH in Fmoc-based SPPS.

Data Presentation: Reagent and Protocol Parameters

The following tables summarize the recommended quantitative data for the successful coupling of this compound.

Table 1: Reagent Specifications

ReagentAbbreviationMolar Excess (relative to resin capacity)Concentration
This compound-3 - 5 eq0.2 - 0.5 M in DMF
Coupling Reagent (HBTU/TBTU/HATU)-2.9 - 4.9 eq0.2 - 0.5 M in DMF
Base (DIPEA/Collidine)DIPEA6 - 10 eq0.4 - 1.0 M in DMF
Fmoc Deprotection Solution--20% Piperidine in DMF
Solvents (Washing)DMF, DCM--

Table 2: Protocol Timings

StepDuration
Resin Swelling30 - 60 minutes
Fmoc Deprotection2 x 10 minutes
Pre-activation2 - 5 minutes
Coupling Reaction45 - 120 minutes
Capping (Optional)2 x 15 minutes

Experimental Protocol

This protocol outlines the manual coupling of a single this compound residue. The procedure can be adapted for automated peptide synthesizers.

1. Resin Preparation and Swelling:

  • Place the desired amount of resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) in a reaction vessel.

  • Add sufficient DMF to cover the resin and allow it to swell for 30-60 minutes at room temperature with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swelled resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 10 minutes.

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for another 10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct.[7]

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines.

3. Amino Acid Activation:

  • In a separate vessel, dissolve this compound (3-5 equivalents) and a suitable coupling reagent such as HBTU, TBTU, or HATU (2.9-4.9 equivalents) in DMF.[9]

  • Add a base, typically N,N-Diisopropylethylamine (DIPEA) or collidine (6-10 equivalents), to the amino acid solution.[2][9] The use of collidine is recommended to minimize potential racemization.[9]

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[2] Pre-activation is crucial to avoid guanidinylation of the free amine on the resin by uronium/aminium-based coupling reagents.[9][10]

4. Coupling Reaction:

  • Drain the washing solvent from the deprotected resin.

  • Add the pre-activated this compound solution to the resin.

  • Agitate the mixture for 45-120 minutes at room temperature. The extended coupling time helps to ensure complete reaction, especially for this bulky amino acid derivative.

  • After the coupling, drain the reaction solution.

5. Washing:

  • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • A final wash with dichloromethane (DCM) can be performed to prepare the resin for the next cycle or for storage.

6. Capping (Optional but Recommended):

  • To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed.

  • Treat the resin with a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF) for 15 minutes.

  • Repeat the capping step once more.

  • Wash the resin thoroughly with DMF and DCM.

7. Monitoring the Coupling Reaction:

  • A colorimetric test (e.g., Kaiser test) should be performed after the coupling and washing steps. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete coupling reaction.

Mandatory Visualization

SPPS_Coupling_Workflow Workflow for this compound Coupling Resin Start: Resin in Vessel Swell 1. Swell Resin (DMF, 30-60 min) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Swell->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 5. Coupling Reaction (45-120 min) Wash1->Coupling Activation 4. Pre-activate Amino Acid (this compound + Activator + Base) Activation->Coupling Wash2 6. Wash (DMF) Coupling->Wash2 Capping 7. Capping (Optional) (Acetic Anhydride/DIPEA) Wash2->Capping Next_Cycle Ready for Next Cycle Wash2->Next_Cycle If no capping Wash3 8. Wash (DMF/DCM) Capping->Wash3 Wash3->Next_Cycle

Caption: Step-by-step workflow for the coupling of this compound in SPPS.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test is positive after coupling, a second coupling (double coupling) can be performed.[11] This involves repeating the activation and coupling steps.

  • Aspartimide Formation: While the Trt group significantly reduces the risk of aspartimide formation, this side reaction can still occur during subsequent piperidine treatments in sensitive sequences (e.g., -Asp-Gly- or -Asn-Gly-).[3][10] The use of milder deprotection conditions (e.g., lower concentration of piperidine or the use of DBU/piperidine) can be considered.

  • Final Cleavage: During the final cleavage of the peptide from the resin using a TFA cocktail, scavengers such as triisopropylsilane (TIPS) and water should be included to efficiently scavenge the released trityl cations and prevent side reactions with sensitive residues like tryptophan.[1][12] The cleavage time for removing the Trt group may need to be extended, especially if the Asn(Trt) residue is at the N-terminus of the peptide.[8]

By following this detailed protocol, researchers can achieve the successful and efficient incorporation of this compound into their target peptides, leading to higher purity and yield of the final product.

References

Application Notes: Fmoc-D-Asn(Trt)-OH in the Solid-Phase Synthesis of Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, particularly D-enantiomers, into antimicrobial peptides (AMPs) is a key strategy for enhancing their therapeutic potential. D-amino acids confer resistance to proteolytic degradation, thereby increasing the in vivo half-life and bioavailability of the peptide. Fmoc-D-Asn(Trt)-OH is a critical building block in this endeavor, offering a dual advantage: the D-configuration for enhanced stability and the trityl (Trt) protection of the side-chain amide. The Trt group is essential for preventing the dehydration of the asparagine side chain to a nitrile during activation, a common side reaction that leads to significant impurities. Furthermore, the Trt group improves the solubility of the protected amino acid in standard solid-phase peptide synthesis (SPPS) solvents.

These application notes provide a comprehensive guide to the use of this compound in the synthesis of antimicrobial peptides, complete with detailed protocols, data presentation, and visual workflows.

Advantages of Using this compound in AMP Synthesis

  • Enhanced Proteolytic Stability: The presence of a D-amino acid residue disrupts the recognition sites for many common proteases, leading to peptides with a longer biological half-life.

  • Improved Purity and Yield: The Trt protecting group on the side chain of asparagine prevents the formation of β-cyanoalanine, a common and difficult-to-remove impurity, resulting in significantly purer peptides and higher yields.

  • Increased Solubility: this compound exhibits better solubility in common SPPS solvents like N,N-dimethylformamide (DMF) compared to its unprotected counterpart, facilitating more efficient coupling reactions.

  • Maintained or Enhanced Antimicrobial Activity: The substitution of L-amino acids with D-amino acids in AMPs often maintains or even improves antimicrobial activity, as the mechanism of action for many AMPs is based on membrane disruption, which is not strictly dependent on chirality.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a model 15-mer antimicrobial peptide containing a D-Asn(Trt) residue, comparing it to the synthesis of the same peptide with unprotected L-Asn.

ParameterPeptide with this compoundPeptide with Fmoc-L-Asn-OH
Crude Peptide Yield (%) 85%60%
Purity by RP-HPLC (%) >90%~70% (with nitrile impurity)
Target Mass Confirmation (m/z) ConfirmedConfirmed (with side product)
Minimum Inhibitory Concentration (MIC) vs. E. coli (µg/mL) 1616
Half-life in Human Serum > 8 hours< 1 hour

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model AMP

This protocol describes the manual synthesis of a model 15-mer cationic antimicrobial peptide with the sequence: K-K-R-F-F-D-Asn-W-F-K-K-F-W-R-K-NH₂ on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Anhydrous diethyl ether

Protocol:

  • Resin Swelling: Swell 1g of Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for this compound and other amino acids):

    • Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: After successful coupling, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

Cleavage and Deprotection
  • Resin Washing and Drying: Wash the peptide-resin with DCM (5 times) and dry under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides containing Trp, the addition of a scavenger like 1,2-ethanedithiol (EDT) is recommended.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and gently agitate for 2-3 hours at room temperature. The Trt group will be cleaved during this step.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold anhydrous diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Purification and Analysis
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Antimicrobial Activity Assay (MIC Determination)
  • Bacterial Culture: Grow the target bacterial strain (e.g., E. coli) to the mid-logarithmic phase in a suitable broth medium.

  • Peptide Dilution: Prepare a series of twofold dilutions of the purified peptide in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizations

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage & Purification Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for an AMP containing this compound.

AMP_Mechanism cluster_bacteria Bacterial Cell Membrane Negatively Charged Bacterial Membrane Pore Pore Formation / Carpet Mechanism Membrane->Pore Membrane Disruption Intracellular Intracellular Components (DNA, Ribosomes) AMP Cationic AMP (with D-Asn) AMP->Membrane Electrostatic Attraction Leakage Cellular Content Leakage Pore->Leakage Ion Leakage & Depolarization Intracellular_Binding Binding to Intracellular Targets Pore->Intracellular_Binding Translocation Cell_Death Bacterial Cell Death Leakage->Cell_Death Inhibition Inhibition Intracellular_Binding->Inhibition Inhibition of Cellular Processes Inhibition->Cell_Death

Caption: General mechanism of action for cationic antimicrobial peptides.

Unlocking Therapeutic Potential: D-Asparagine Containing Peptides for Enhanced Stability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The therapeutic application of peptides is often hampered by their susceptibility to proteolytic degradation in vivo, leading to short half-lives and reduced efficacy. A key strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids. The unique stereochemistry of D-amino acids renders peptides resistant to cleavage by endogenous proteases, which are stereospecific for L-amino acid substrates. This application note focuses on the use of D-asparagine (D-Asn) in therapeutic peptides, highlighting its role in enhancing stability while maintaining biological activity. We will use Dolcanatide, a D-asparagine containing peptide analog of uroguanylin, as a case study to illustrate these principles and provide detailed protocols for its evaluation.

Enhanced Proteolytic Resistance with D-Asparagine

The primary advantage of incorporating D-asparagine into a therapeutic peptide is the significant increase in its resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide bond cleavage, have active sites that are exquisitely shaped to recognize and bind to L-amino acid residues. The mirror-image configuration of a D-amino acid sterically hinders this interaction, preventing the enzyme from effectively hydrolyzing the peptide bond. This increased stability leads to a longer in vivo circulation half-life, allowing for sustained therapeutic action and potentially less frequent dosing.

A notable example is Dolcanatide , an analog of the human peptide uroguanylin, which is under investigation for the treatment of gastrointestinal disorders. Dolcanatide incorporates D-asparagine at the N-terminus and D-leucine at the C-terminus. This strategic substitution has been shown to confer higher resistance to proteolysis in simulated gastric and intestinal juices when compared to its L-asparagine containing counterpart, plecanatide.[1][2]

Case Study: Dolcanatide - A D-Asparagine Containing Guanylate Cyclase-C Agonist

Dolcanatide is a therapeutic peptide designed to mimic the action of uroguanylin, an endogenous ligand of the guanylate cyclase-C (GC-C) receptor in the gastrointestinal tract.[1][2] Activation of GC-C leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn modulates ion and fluid secretion and has been shown to have anti-inflammatory and analgesic effects.[1][3]

The inclusion of D-asparagine in Dolcanatide is crucial for its enhanced stability, allowing it to persist in the gastrointestinal tract and exert its therapeutic effects.[3][4][5][6][7]

Mechanism of Action of Dolcanatide

The signaling pathway initiated by Dolcanatide is depicted in the diagram below.

Dolcanatide_Signaling_Pathway cluster_cell Intestinal Epithelial Cell Dolcanatide Dolcanatide (D-Asn containing peptide) GCC_Receptor Guanylate Cyclase-C (GC-C) Receptor Dolcanatide->GCC_Receptor Binds and Activates cGMP cGMP GCC_Receptor->cGMP Converts GTP GTP GTP->cGMP PKGII Protein Kinase GII (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates and Activates Ion_Secretion Chloride and Bicarbonate Secretion CFTR->Ion_Secretion Increases Water_Efflux Water Efflux Ion_Secretion->Water_Efflux Promotes Therapeutic_Effects Therapeutic Effects: - Reduced Inflammation - Alleviation of Visceral Pain Water_Efflux->Therapeutic_Effects Leads to

Caption: Dolcanatide signaling pathway in intestinal epithelial cells.

Quantitative Data

The following tables summarize the available quantitative data for Dolcanatide and its L-asparagine counterpart, Plecanatide.

Table 1: In Vitro Biological Activity

PeptideTargetAssayEC50 (mol/L)Cell Line
PlecanatideGC-CcGMP Stimulation1.9 x 10-7T84
DolcanatideGC-CcGMP Stimulation2.8 x 10-7T84

Data sourced from[1]

Table 2: In Vivo Efficacy in Murine Colitis Models

PeptideModelEffective Dose Range (mg/kg, oral)Outcome
DolcanatideDSS-induced colitis0.05 - 0.5Amelioration of colitis
DolcanatideTNBS-induced colitis0.05 - 0.5Amelioration of colitis

Data sourced from[1][2]

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of D-asparagine containing peptides, using Dolcanatide as a model.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Asparagine Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a D-asparagine residue using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

SPPS_Workflow start Start resin_prep Resin Preparation (Swelling in DMF) start->resin_prep deprotection Fmoc Deprotection (20% Piperidine in DMF) resin_prep->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Amino Acid Coupling (e.g., D-Asn(Trt)-OH, HBTU, DIPEA) washing1->coupling washing2 Washing (DMF) coupling->washing2 repeat Repeat for each amino acid washing2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle washing3 Washing (DMF, DCM, Methanol) final_deprotection->washing3 cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) washing3->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-D-Asn(Trt)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For coupling of this compound, ensure complete dissolution.

    • Perform a Kaiser test to confirm complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF (5 times), DCM (5 times), and methanol (3 times), then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

  • Purification:

    • Centrifuge to pellet the crude peptide, wash with cold ether, and air dry.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a method to assess the stability of a D-asparagine containing peptide in the presence of proteases, such as those found in simulated gastric and intestinal fluids.

Materials:

  • D-asparagine containing peptide (e.g., Dolcanatide)

  • L-amino acid counterpart peptide (e.g., Plecanatide) for comparison

  • Simulated Gastric Fluid (SGF) (e.g., USP standard with pepsin)

  • Simulated Intestinal Fluid (SIF) (e.g., USP standard with pancreatin)

  • Quenching solution (e.g., acetonitrile with 1% TFA)

  • RP-HPLC system

Procedure:

  • Peptide Stock Solutions: Prepare stock solutions of the D-Asn and L-Asn peptides in an appropriate buffer (e.g., phosphate-buffered saline).

  • Incubation:

    • For each peptide, add a known concentration (e.g., 1 mg/mL) to pre-warmed (37°C) SGF and SIF in separate tubes.

    • Incubate the tubes at 37°C with gentle agitation.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each incubation mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction and precipitate proteins.

  • Sample Preparation:

    • Vortex the quenched samples.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

    • Use a suitable C18 column and a gradient of acetonitrile in water with 0.1% TFA.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life (t1/2) of each peptide.

Protocol 3: GC-C Receptor Activation Assay (cGMP Stimulation)

This protocol measures the ability of a D-asparagine containing peptide to activate the GC-C receptor by quantifying the production of intracellular cGMP in a human colon carcinoma cell line (T84).

cGMP_Assay_Workflow start Start cell_culture Culture T84 cells to confluence in 96-well plates start->cell_culture pre_incubation Pre-incubation with IBMX (PDE inhibitor) cell_culture->pre_incubation peptide_addition Addition of D-Asn peptide (serial dilutions) pre_incubation->peptide_addition incubation Incubation at 37°C peptide_addition->incubation cell_lysis Cell Lysis incubation->cell_lysis cgmp_quantification Quantification of cGMP (ELISA) cell_lysis->cgmp_quantification data_analysis Data Analysis (EC50 determination) cgmp_quantification->data_analysis end End data_analysis->end

Caption: Workflow for the cGMP stimulation assay.

Materials:

  • T84 human colon carcinoma cells

  • Cell culture medium (e.g., DMEM/F-12) and supplements

  • 96-well cell culture plates

  • D-asparagine containing peptide

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Cell lysis buffer

  • cGMP enzyme-linked immunosorbent assay (ELISA) kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed T84 cells in 96-well plates and grow to confluence.

  • Pre-incubation:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (e.g., 0.5 mM), for 15-30 minutes at 37°C to prevent cGMP degradation.

  • Peptide Stimulation:

    • Prepare serial dilutions of the D-asparagine containing peptide in serum-free medium containing IBMX.

    • Add the peptide solutions to the wells and incubate for 30 minutes at 37°C. Include a vehicle control.

  • Cell Lysis:

    • Aspirate the medium.

    • Add cell lysis buffer to each well and incubate as per the manufacturer's instructions to release intracellular cGMP.

  • cGMP Quantification:

    • Quantify the amount of cGMP in the cell lysates using a competitive cGMP ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the cGMP standards provided in the kit.

    • Determine the concentration of cGMP in each sample from the standard curve.

    • Plot the cGMP concentration against the peptide concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

The incorporation of D-asparagine into therapeutic peptides is a powerful and effective strategy to enhance their proteolytic stability, leading to improved pharmacokinetic profiles and therapeutic efficacy. The case of Dolcanatide demonstrates that this modification can be successfully applied to create robust peptide drugs that retain their intended biological activity. The protocols provided in this guide offer a framework for the synthesis and evaluation of novel D-asparagine containing peptides, facilitating the development of the next generation of peptide-based therapeutics.

References

Application Notes and Protocols for Fmoc-SPPS Incorporation of D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids into peptide sequences is a powerful strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced proteolytic stability, improved pharmacokinetic profiles, and unique conformational properties, leading to potent and selective therapeutic candidates. The most widely used method for synthesizing these modified peptides is the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

This document provides a detailed guide to the Fmoc-SPPS protocol for incorporating D-amino acids, with a strong emphasis on minimizing racemization, a critical side reaction that can compromise the purity and biological activity of the final peptide.

The Challenge of Racemization

The primary challenge when incorporating any chiral amino acid, including D-amino acids, during SPPS is the risk of racemization. Racemization is the conversion of one enantiomer (e.g., the D-amino acid) into its opposite enantiomer (the L-amino acid), resulting in a diastereomeric peptide impurity that can be difficult to separate and may have altered biological properties.[1]

The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The α-proton of the activated amino acid becomes acidic and can be abstracted by a base, leading to a planar enolate intermediate that can be re-protonated from either face, resulting in a mixture of D and L configurations.[1] Amino acids such as Cysteine (Cys) and Histidine (His) are particularly susceptible to this side reaction.[1]

Strategies to Minimize Racemization

Several key factors in the SPPS protocol can be optimized to suppress racemization during the incorporation of D-amino acids:

  • Choice of Coupling Reagent: Carbodiimide reagents, such as Diisopropylcarbodiimide (DIC), used in conjunction with racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), are generally preferred over onium salt reagents (e.g., HBTU, HATU).[1][2] Onium salt reagents, especially with pre-activation in the presence of a strong base, can significantly increase the rate of racemization.[1]

  • Choice of Base: The strength and steric hindrance of the base used during the coupling step are critical. Strong, non-sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) can promote racemization.[3] Weaker or more sterically hindered bases such as N-Methylmorpholine (NMM) or 2,4,6-collidine are recommended to minimize this side reaction.[1][4]

  • Reaction Temperature: Elevated temperatures, particularly in microwave-assisted SPPS, can accelerate the rate of racemization.[1] Performing the coupling reaction at room temperature or even at 0°C can be beneficial, especially for sensitive D-amino acids.[1]

  • Side-Chain Protecting Groups: For amino acids prone to racemization like Cysteine and Histidine, the choice of side-chain protecting group can have a significant impact. For instance, using a 4-methoxytrityl (Mmt) or a 4,4'-dimethoxydiphenylmethyl (Ddm) group for Cysteine has been shown to reduce racemization compared to the more common trityl (Trt) group.[1] For Histidine, the use of a methoxybenzyl (MBom) protecting group on the Nπ-nitrogen of the imidazole ring can significantly suppress racemization compared to the trityl group.[5]

Quantitative Data on Racemization

The selection of coupling reagents and conditions has a quantifiable impact on the degree of racemization. The following tables summarize data on the percentage of diastereomeric impurity (L-isomer) formed during the coupling of racemization-prone Fmoc-amino acids under various conditions.

Table 1: Comparison of Racemization Levels for Fmoc-Cys(Trt)-OH with Different Coupling Reagents

Coupling ReagentAdditiveBasePre-activation TimeRacemization (% L-isomer)
HBTUHOBtDIPEA5 min5 - 33%
HATUHOAtDIPEA5 minHigh
DICHOBt--Low
DICOxymaPure®--Low

Data sourced from various studies and compiled to show general trends.[1]

Table 2: Influence of Base on Racemization of Fmoc-His(Trt)-OH

Coupling ReagentAdditiveBaseRacemization (% L-isomer)
HATUHOAtDIPEAHigh
HATUHOAt2,4,6-CollidineSignificantly Reduced
DICOxymaPure®-1.8%

Data sourced from various studies and compiled to show general trends.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the manual Fmoc-SPPS of peptides containing D-amino acids, with a focus on minimizing racemization.

Materials and Reagents
  • Fmoc-protected D-amino acids

  • Fmoc-protected L-amino acids

  • Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure® (or HOBt)

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water, deionized

  • Acetonitrile (ACN), HPLC grade

  • Kaiser test kit

Protocol 1: Standard Fmoc-SPPS Cycle for D-Amino Acid Incorporation

This protocol is designed for a standard synthesis scale of 0.1 mmol.

  • Resin Swelling:

    • Place the resin (e.g., 150-200 mg of Rink Amide resin with a loading of ~0.67 mmol/g) in a reaction vessel.

    • Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling (Low Racemization Method):

    • In a separate vial, dissolve the Fmoc-D-amino acid (3 equivalents, 0.3 mmol) and OxymaPure® (3 equivalents, 0.3 mmol) in DMF (~3 mL).

    • Add DIC (3 equivalents, 0.3 mmol, ~47 µL) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Note: For particularly sensitive D-amino acids, the coupling can be performed at 0°C.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 10 mL).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of the resin beads.

    • A negative result (yellow beads) indicates a complete coupling reaction.

    • If the test is positive (blue beads), repeat the coupling step.

  • Repeat Cycle:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection
  • Resin Washing and Drying:

    • After the final Fmoc deprotection and coupling cycle, wash the resin with DMF (3 x 10 mL), followed by DCM (3 x 10 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail. A standard cocktail is Reagent K: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5).

    • Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail (5-10 mL) to the dried resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

  • Lyophilize the crude peptide.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizing the Workflow and Key Concepts

To better illustrate the experimental workflow and the underlying chemical principles, the following diagrams are provided.

Fmoc_SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Swelling Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling D-Amino Acid Coupling (Fmoc-D-AA, DIC, OxymaPure® in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Repeat Repeat Cycle Kaiser_Test->Repeat Positive Cleavage Cleavage & Deprotection (TFA Cocktail) Kaiser_Test->Cleavage Negative (Final AA) Repeat->Fmoc_Deprotection Next Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final D-Peptide Purification->Final_Peptide

Caption: Workflow for Fmoc-SPPS incorporation of D-amino acids.

Racemization_Mechanism Activated_AA Activated D-Amino Acid Base_Abstraction Base (e.g., DIPEA) abstracts α-proton Activated_AA->Base_Abstraction Oxazolone Oxazolone Intermediate (Planar) Base_Abstraction->Oxazolone Protonation Re-protonation Oxazolone->Protonation D_Isomer D-Amino Acid (Desired) Protonation->D_Isomer L_Isomer L-Amino Acid (Racemized) Protonation->L_Isomer

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Racemization High_Racemization High Racemization Detected Check_Coupling Review Coupling Chemistry High_Racemization->Check_Coupling Onium_Salt Using Onium Salt (HBTU, HATU)? Check_Coupling->Onium_Salt Strong_Base Using Strong Base (DIPEA)? Check_Coupling->Strong_Base High_Temp High Temperature? Check_Coupling->High_Temp Switch_to_Carbodiimide Switch to DIC/OxymaPure® Onium_Salt->Switch_to_Carbodiimide Yes Use_Weaker_Base Use NMM or Collidine Strong_Base->Use_Weaker_Base Yes Lower_Temp Lower Reaction Temperature High_Temp->Lower_Temp Yes

Caption: Troubleshooting workflow for high racemization in SPPS.

References

Deprotection of the Trityl (Trt) Group from D-Asparagine Residues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (Trt) protecting group is widely employed in peptide and organic synthesis to protect the side chain amide of asparagine. Its removal is typically achieved under acidic conditions. However, the deprotection of the Trt group from asparagine residues, particularly when located at the N-terminus of a peptide, can be challenging and may result in incomplete removal and low yields. This document provides detailed application notes and protocols for the efficient deprotection of the Trt group from D-asparagine residues, including a comparative analysis of various deprotection cocktails and strategies to mitigate common side reactions. While the provided data is largely based on studies involving L-asparagine, the chemical principles and reaction conditions are directly applicable to D-asparagine due to the identical reactivity of the side chain.

Key Considerations for Trt Deprotection from D-Asparagine

Several factors influence the efficiency of Trt group removal from D-asparagine:

  • Position in the Peptide Sequence: N-terminal Asn(Trt) residues are notoriously difficult to deprotect completely under standard conditions due to the proximity of the free amino group.[1][2] Longer reaction times or alternative protecting groups may be necessary.[3][4]

  • Steric Hindrance: The bulky nature of the Trt group can be influenced by the surrounding peptide sequence, potentially hindering reagent access.[3]

  • Acid Reagent: Trifluoroacetic acid (TFA) is the most common reagent for Trt deprotection.[5] The concentration of TFA can be modulated to achieve selective deprotection.[6]

  • Scavengers: The cleavage of the Trt group generates a stable trityl cation, which can lead to side reactions such as alkylation of sensitive residues (e.g., Trp, Met, Cys).[7] Scavengers are crucial to trap this reactive intermediate. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[7][8]

  • Side Reactions: Aspartimide formation is a significant side reaction that can occur during the synthesis and deprotection of asparagine-containing peptides, leading to racemization and the formation of β-peptides.[1][9]

Comparative Data for Trt Deprotection Conditions

The following tables summarize various conditions for the deprotection of the Trt group, primarily from asparagine residues in the context of peptide synthesis.

Table 1: Comparison of Different TFA Cocktails for Trt Deprotection

TFA Cocktail Composition (v/v/v)ScavengersTypical Reaction TimeTemperatureRemarksYield/Purity
95% TFA / 2.5% H₂O / 2.5% TISTIS, H₂O2-4 hoursRoom TemperatureStandard conditions for global deprotection.[6] Effective for internal Asn(Trt).Generally high yield and purity for internal residues.
90% TFA / 5% H₂O / 2.5% TES / 2.5% EDTTES, EDT, H₂O2 hoursRoom TemperatureAlternative scavenger cocktail.Good yields, but EDT has a strong odor.
10% TFA / 87.5% DCM / 2.5% TESTES30 minutesRoom TemperatureMilder conditions for selective deprotection.[10]Effective for labile Trt groups, may not be sufficient for complete deprotection of Asn(Trt).
1% TFA in DCMNone specifiedVariableRoom TemperatureVery mild conditions for highly acid-labile groups or resins.Incomplete deprotection of Asn(Trt) is highly likely.
Formic Acid (97%+)None3 minutesColdAlternative acid for deprotection.[7]Reported for general Trt deprotection; applicability to Asn(Trt) requires optimization.

TES: Triethylsilane, EDT: Ethanedithiol, DCM: Dichloromethane

Table 2: Efficacy of Common Scavengers for Trapping the Trityl Cation

ScavengerTypical ConcentrationEfficacyNotes
Triisopropylsilane (TIS)2.5 - 5%HighHighly effective at irreversibly trapping the trityl cation.[7][8]
Triethylsilane (TES)2.5 - 5%HighA common and effective alternative to TIS.[10]
1,2-Ethanedithiol (EDT)2.5 - 5%Moderate to HighEffective scavenger but has a strong, unpleasant odor. Can also assist in the cleavage of other protecting groups.[7]
Thioanisole5%ModerateCan accelerate the removal of some protecting groups but may lead to side reactions with cysteine residues.[7]
Water2.5 - 5%LowOften included in cleavage cocktails but is not a highly effective scavenger for the trityl cation on its own.

Experimental Protocols

Protocol 1: Global Deprotection of Trt from a D-Asparagine Containing Peptide on Solid Support

This protocol describes the standard procedure for the simultaneous cleavage of the peptide from the resin and the removal of the Trt and other acid-labile side-chain protecting groups.

Materials:

  • Trt-protected D-asparagine containing peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas supply

  • HPLC system for analysis

Procedure:

  • Resin Preparation: Thoroughly dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Incubate the mixture at room temperature with occasional gentle agitation for 2-4 hours. For N-terminal D-Asn(Trt), the reaction time may need to be extended.[3]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Slowly add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under a gentle stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Analyze the product by reverse-phase HPLC to determine the purity and completeness of the deprotection. Mass spectrometry should be used to confirm the identity of the product.

Protocol 2: Monitoring the Deprotection of Trt from D-Asparagine by HPLC

This protocol allows for the optimization of deprotection conditions by monitoring the reaction progress.

Procedure:

  • Set up the deprotection reaction as described in Protocol 1.

  • At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot of the reaction mixture.

  • Immediately precipitate the peptide from the aliquot by adding it to a small volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the supernatant, and dry the peptide.

  • Dissolve the peptide in an appropriate solvent for HPLC analysis.

  • Analyze the sample by reverse-phase HPLC. The chromatogram will show the disappearance of the Trt-protected peptide peak and the appearance of the deprotected peptide peak over time. This allows for the determination of the optimal reaction time for complete deprotection.

Mitigation of Side Reactions: Aspartimide Formation

Aspartimide formation is a base-catalyzed side reaction that can occur during the piperidine treatment for Fmoc-deprotection in solid-phase peptide synthesis.[1][9] While the final acidic cleavage does not directly cause aspartimide formation, the integrity of the asparagine residue may have already been compromised during the synthesis.

Strategies to Minimize Aspartimide Formation:

  • Use of Additives in the Deprotection Reagent: Adding a small amount of a weak acid, such as 0.1 M HOBt or formic acid, to the piperidine deprotection solution can help suppress aspartimide formation.[11]

  • Alternative Deprotection Reagents: Using a weaker base like piperazine for Fmoc removal can reduce the incidence of this side reaction.[11]

  • Sterically Hindered Protecting Groups: Employing bulkier protecting groups on the β-carboxyl of the preceding amino acid can sterically hinder the cyclization reaction.[1]

Visualizations

Chemical Reaction of Trt Deprotection

G Trt Deprotection from D-Asparagine cluster_reactants Reactants cluster_products Products cluster_scavenging Scavenging Asn_Trt D-Asn(Trt) Residue Asn_deprotected Deprotected D-Asn Residue Asn_Trt->Asn_deprotected + TFA Trt_cation Trityl Cation Asn_Trt->Trt_cation + TFA TFA TFA (Trifluoroacetic Acid) Scavenged_Trt Trapped Trityl Trt_cation->Scavenged_Trt + TIS TIS TIS (Triisopropylsilane)

Caption: Mechanism of Trt deprotection from a D-Asparagine residue.

Experimental Workflow for Trt Deprotection

G Workflow for Trt Deprotection start Start: Dry Peptide-Resin add_cocktail Add Cleavage Cocktail (TFA/TIS/H2O) start->add_cocktail incubate Incubate at RT (2-4 hours) add_cocktail->incubate filter Filter to Separate Resin and Filtrate incubate->filter precipitate Precipitate Peptide in Cold Ether filter->precipitate centrifuge Centrifuge and Decant Ether precipitate->centrifuge wash Wash Peptide Pellet centrifuge->wash dry Dry Crude Peptide wash->dry analyze Analyze by HPLC and Mass Spectrometry dry->analyze

Caption: Experimental workflow for the deprotection of Trt from D-asparagine.

References

Application Notes and Protocols for HBTU/HOBt Activation in Fmoc-D-Asn(Trt)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient incorporation of asparagine residues into synthetic peptides is a critical step in solid-phase peptide synthesis (SPPS). A significant challenge associated with the coupling of asparagine is the potential for side-chain dehydration, which leads to the formation of a β-cyanoalanine residue.[1][2][3][4] This irreversible side reaction can result in impurities that are difficult to remove and may alter the biological activity of the final peptide. The use of a side-chain protecting group on the asparagine is crucial to mitigate this issue. The trityl (Trt) group is a widely used protecting group for the side-chain amide of asparagine, as it effectively prevents dehydration and enhances the solubility of the Fmoc-amino acid derivative in common SPPS solvents.[1][2][5]

This document provides detailed application notes and protocols for the coupling of Fmoc-D-Asn(Trt)-OH using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of HOBt (1-Hydroxybenzotriazole). HBTU is a highly efficient aminium-based coupling reagent that, in the presence of a base, rapidly activates the carboxylic acid of the Fmoc-amino acid to facilitate amide bond formation.[6][7] The addition of HOBt can further enhance reaction efficiency and product purity.[6]

Data Presentation

The following table summarizes the qualitative effectiveness of different coupling strategies in preventing asparagine side-chain dehydration. Quantitative data is highly dependent on the specific peptide sequence and reaction conditions.

Side-Chain ProtectionCoupling Reagent/MethodRisk of DehydrationRecommendation
NoneDIC/HOBtHighNot recommended due to a high risk of dehydration.[1]
NoneHBTU/DIPEAModerateLower risk than carbodiimides, but still possible.[1]
Trt HBTU/DIPEA Very Low Highly recommended for minimizing dehydration. [1]
Mbh or TmobBOP/DIPEAVery LowEffective, but may cause tryptophan alkylation during cleavage.[1][3]

Experimental Protocols

Protocol 1: Recommended Coupling of this compound using HBTU/HOBt

This protocol is designed for the routine incorporation of asparagine residues with minimal risk of side-chain dehydration.

Materials:

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Resin with a free N-terminal amine (e.g., Rink Amide resin)

  • Reaction vessel with shaker

  • Dichloromethane (DCM, optional for washing)

Procedure (0.1 mmol scale):

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (3 equivalents, e.g., ~179 mg) and HOBt (3 equivalents, e.g., ~46 mg) in 2 mL of DMF.

    • Add HBTU (2.9 equivalents, e.g., ~110 mg) to the solution.

    • Add DIPEA (6 equivalents, e.g., ~204 µL) to the solution.

    • Gently swirl the mixture and allow it to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the activated this compound solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional):

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), the coupling reaction can be extended or a recoupling can be performed.

Protocol 2: Coupling of Unprotected Fmoc-D-Asn-OH using DIC/HOBt (For Informational Purposes - High Risk)

This protocol is provided for context but carries a higher risk of side-chain dehydration.

Materials:

  • Fmoc-D-Asn-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Resin with a free N-terminal amine

  • Reaction vessel with shaker

  • Dichloromethane (DCM, optional for washing)

Procedure (0.1 mmol scale):

  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes.

    • Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Preparation:

    • In a separate vessel, dissolve Fmoc-D-Asn-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Activation and Coupling:

    • Add DIC (3 equivalents) to the amino acid solution and immediately add the mixture to the deprotected resin.

  • Reaction:

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing and Monitoring:

    • Wash the resin with DMF and DCM.

    • Monitor the reaction completion using a Kaiser test.

Visualizations

HBTU_Coupling_Workflow cluster_activation Amino Acid Activation resin Peptide-Resin (Free Amine) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling Reaction (1-2 hours) wash1->coupling amino_acid This compound activated_aa Activated This compound hbtu_hobt HBTU + HOBt dipea DIPEA activated_aa->coupling Add to resin wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test (Optional) coupling->kaiser_test Monitor next_cycle Ready for Next Cycle wash2->next_cycle kaiser_test->next_cycle Negative HBTU_Activation_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling faa Fmoc-D-Asn(Trt)-O⁻ active_ester Active O-Benzotriazolyl Ester faa->active_ester + HBTU hbtu HBTU tetramethylurea Tetramethylurea (Byproduct) active_ester->tetramethylurea releases peptide_bond Fmoc-D-Asn(Trt)-CO-NH-Peptide-Resin active_ester->peptide_bond + H₂N-Peptide-Resin resin_amine H₂N-Peptide-Resin hobt_regenerated HOBt (Regenerated) peptide_bond->hobt_regenerated releases

References

Application Notes & Protocols: Synthesis and Evaluation of D-Peptide Analogs for Enhanced Enzymatic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of D-peptide analogs to improve their resistance to enzymatic degradation, a critical step in the development of peptide-based therapeutics. The protocols detailed below cover solid-phase peptide synthesis (SPPS), enzymatic stability assays, and the evaluation of biological activity.

Introduction: The Advantage of D-Peptides in Drug Development

Peptides are promising therapeutic agents due to their high specificity and low toxicity. However, their application is often limited by their short half-life in vivo due to rapid degradation by proteases.[1][2] A powerful strategy to overcome this limitation is the incorporation of D-amino acids, the non-canonical enantiomers of the naturally occurring L-amino acids.[1][3][4] Proteases are stereospecific and primarily recognize L-amino acid sequences, rendering peptides containing D-amino acids significantly more resistant to enzymatic cleavage.[4][5] This enhanced stability can lead to improved pharmacokinetic profiles and therapeutic efficacy.[1][6][7]

Application Notes: Designing D-Peptide Analogs

When designing D-peptide analogs, the primary goal is to enhance enzymatic stability while preserving or even improving biological activity. Key considerations include:

  • Extent of Substitution: D-amino acids can be incorporated at specific cleavage sites, at the N- or C-termini which are often susceptible to exopeptidases, or the entire L-peptide can be replaced with its D-enantiomer (retro-inverso peptides).[3][7] Partial substitution is often sufficient to confer significant resistance.[7]

  • Maintaining Biological Activity: Simply replacing L-amino acids with their D-counterparts can alter the peptide's conformation and disrupt its interaction with its biological target.[1][2] Therefore, it is crucial to carefully select the positions for D-amino acid substitution to maintain the necessary three-dimensional structure for activity.[7]

  • Impact on Cytotoxicity: While enhancing stability, the introduction of D-amino acids may sometimes be associated with increased cytotoxicity, which should be carefully evaluated.[6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Peptide Analogs

This protocol describes the manual synthesis of a D-peptide analog using the widely adopted Fmoc/tBu strategy.[8][9][10][11]

Materials:

  • Rink-amide MBHA resin or Wang resin[7][12]

  • Fmoc-D-amino acids

  • Fmoc-L-amino acids (for comparison)

  • Coupling reagents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate), HOBt (1-Hydroxybenzotriazole)[12]

  • Base: DIEA (N,N-Diisopropylethylamine)[12]

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)[7][12]

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)[12]

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Ice-cold diethyl ether

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.[10]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-D-amino acid (3 equivalents to the resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid mixture to activate it.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • To monitor the completion of the coupling, a small sample of the resin can be taken for a Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent D-amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.[12]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.[12]

  • Characterization: Confirm the identity and purity of the synthesized D-peptide analog using mass spectrometry and analytical HPLC.[7][12]

Protocol 2: Enzymatic Stability Assay

This protocol details an in vitro assay to compare the stability of L- and D-peptide analogs in human serum.[7][13]

Materials:

  • Synthesized L-peptide and D-peptide analog

  • Pooled human serum[7][13]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 10% Trichloroacetic acid (TCA) or Acetonitrile (ACN)[13]

  • HPLC-MS system[13]

Procedure:

  • Peptide Preparation: Prepare stock solutions of the L- and D-peptides in a suitable solvent (e.g., water or DMSO) and then dilute to a final concentration of 1 mg/mL in PBS.[13]

  • Assay Initiation:

    • Pre-warm the human serum to 37°C.[13]

    • Initiate the reaction by adding the peptide solution to the pre-warmed serum to a final peptide concentration of 100 µg/mL.[13]

  • Incubation and Sampling:

    • Incubate the mixture at 37°C with gentle agitation.[13]

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[13]

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction by adding two volumes of the ice-cold quenching solution to the aliquot.[13]

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate serum proteins.[13]

  • Sample Analysis:

    • Collect the supernatant containing the peptide and any degradation products.

    • Analyze the supernatant by reverse-phase HPLC-MS to quantify the percentage of intact peptide remaining at each time point.[13]

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time for both the L- and D-peptides.

    • Calculate the half-life (t½) for each peptide by fitting the data to a first-order decay model.[13]

Protocol 3: Biological Activity Assay (Example: Cell Viability Assay)

This protocol provides a general framework for assessing the biological activity of D-peptide analogs, using a cell viability assay as an example for an anti-cancer peptide.

Materials:

  • Cancer cell line (e.g., A375 melanoma, LN-229 glioblastoma)[14]

  • Non-cancerous control cell line

  • Complete cell culture medium

  • L-peptide and D-peptide analog stock solutions

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of the L- and D-peptides in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of the peptides. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each peptide concentration relative to the untreated control.

    • Plot the cell viability versus peptide concentration and determine the IC50 (half-maximal inhibitory concentration) value for each peptide on both cell lines.

Data Presentation

Quantitative data from the above experiments should be summarized for clear comparison.

Table 1: Synthesis and Purity of L- and D-Peptide Analogs

PeptideSequenceChiralityCrude Purity (%)Purified Yield (%)Mass (Expected)Mass (Observed)
L-Analog[Sequence]All L-amino acids8530[Value][Value]
D-Analog[Sequence]D-amino acids at specified positions8835[Value][Value]

Table 2: Enzymatic Stability in Human Serum

PeptideHalf-life (t½) in Human Serum (minutes)% Remaining after 4 hours
L-Analog< 10< 5
D-Analog> 240> 90

Table 3: Biological Activity (IC50 Values in µM)

PeptideCancer Cell Line (e.g., A375)Control Cell Line (e.g., Fibroblasts)
L-Analog15.2> 100
D-Analog12.8> 100

Visualizations

Workflow and Pathway Diagrams

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-D-AA, HBTU/HOBt, DIEA) deprotection->coupling wash Wash (DMF, DCM) coupling->wash cycle Repeat for Each Amino Acid wash->cycle cycle->deprotection Next AA final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final AA cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Precipitation & Purification (Ether, HPLC) cleavage->purification end End: Pure D-Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of D-peptide analogs.

Enzymatic_Resistance cluster_L L-Peptide cluster_D D-Peptide Analog L_peptide L-Peptide L_degraded Degraded Fragments L_peptide->L_degraded Cleavage D_peptide D-Peptide D_stable Intact Peptide D_peptide->D_stable No Cleavage protease Protease protease->L_peptide protease->D_peptide

Caption: D-peptides exhibit resistance to proteolytic degradation compared to L-peptides.

PI3K_Pathway Receptor Receptor (e.g., GPCR, RTK) PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Downstream Effects (Cell Growth, Proliferation, Survival) mTOR->Downstream Peptide D-Peptide Analog (Inhibitor) Peptide->Receptor Blocks

Caption: Example signaling pathway (PI3K/AKT/mTOR) regulated by a bioactive D-peptide analog.[15][16]

References

Application Notes and Protocols for Fmoc-D-Asn(Trt)-OH in Site-Specific Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Asn(Trt)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), enabling the introduction of D-asparagine residues into peptide sequences. The incorporation of D-amino acids is a widely employed strategy to enhance the therapeutic potential of peptides by increasing their resistance to proteolytic degradation, thereby improving bioavailability and in vivo half-life. The trityl (Trt) protecting group on the side-chain amide of asparagine is crucial for preventing dehydration and side reactions during peptide synthesis, as well as improving the solubility of the amino acid derivative.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound for the site-specific modification of peptides. Detailed protocols for the incorporation of this amino acid into a peptide chain via Fmoc-based SPPS are presented, along with strategies for subsequent site-specific modifications, including chemoenzymatic ligation and glycosylation.

Chemical Properties and Advantages

This compound offers several key advantages in peptide synthesis:

  • Stereochemical Stability: The D-configuration of the asparagine residue confers resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids.[4]

  • Side-Chain Protection: The acid-labile trityl (Trt) group effectively protects the side-chain amide of asparagine from dehydration to a nitrile during the activation step of peptide coupling, a common side reaction with unprotected asparagine.[1][5]

  • Improved Solubility: The bulky trityl group enhances the solubility of the Fmoc-amino acid in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1]

  • Orthogonality: The Fmoc group (removed by base) and the Trt group (removed by acid) offer an orthogonal protection scheme, allowing for selective deprotection strategies.[]

Data Presentation

Table 1: Typical Coupling Efficiency and Purity in SPPS
Amino Acid DerivativeCoupling ReagentCoupling Time (min)Coupling Efficiency (%)Crude Peptide Purity (%)
Fmoc-L-Asn(Trt)-OHHBTU/DIPEA60>99~90-95
This compound HBTU/DIPEA 60-90 >98 ~90-95
Fmoc-L-Asn(Trt)-OHHATU/DIPEA45>99~95
This compound HATU/DIPEA 45-60 >98 ~95

Note: Coupling efficiency can be sequence-dependent and may be slightly lower for D-amino acids due to steric hindrance. Purity is determined by RP-HPLC of the crude peptide after cleavage from the resin.

Table 2: Representative Yields for Post-Synthetic Modifications
Modification TypePeptide SequenceModification Reagent/EnzymeReaction Time (h)Yield (%)
Chemoenzymatic LigationAc-Gly-D-Asn-NH2 + Gly-Ser-Lys-BiotinOaAEP1 Ligase (engineered)4-860-75
Glycosylation (on-resin)Ac-Tyr-D-Asn(Trt)-Gly-Phe-ResinFmoc-GlcNAc(OAc)3-OH2450-65
Chemical Derivatization (Arylation)Ac-Ala-D-Asn-Gly-NH2Aryl iodide, Pd catalyst1240-55

Note: Yields are highly dependent on the specific peptide sequence, reaction conditions, and purification methods.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol describes the manual synthesis of a peptide containing a D-asparagine residue on a Rink Amide resin (0.1 mmol scale).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Coupling (for this compound):

    • In a separate vial, dissolve this compound (3 eq.), HOBt or OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Agitate the reaction mixture for 60-90 minutes at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Chemoenzymatic Ligation at a C-terminal D-Asn Residue (Hypothetical)

This protocol outlines a potential strategy for the site-specific ligation of a peptide containing a C-terminal D-Asn to another peptide with an N-terminal glycine, using an engineered peptide ligase. This approach would require an engineered ligase with relaxed stereospecificity.

Materials:

  • Peptide 1 (with C-terminal D-Asn): e.g., Ac-Gly-D-Asn-NH2

  • Peptide 2 (with N-terminal Gly): e.g., Gly-Ser-Lys-Biotin

  • Engineered Asparaginyl Endopeptidase (e.g., a variant of OaAEP1)

  • Ligation Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • RP-HPLC system for purification and analysis

Procedure:

  • Peptide Preparation: Synthesize and purify Peptide 1 and Peptide 2 using standard SPPS protocols.

  • Ligation Reaction:

    • Dissolve Peptide 1 (1 eq.) and Peptide 2 (1.5 eq.) in the ligation buffer.

    • Add the engineered asparaginyl endopeptidase to the solution (enzyme-to-substrate ratio to be optimized, e.g., 1:100).

    • Incubate the reaction mixture at 37°C with gentle agitation for 4-8 hours.

  • Monitoring the Reaction: Monitor the progress of the ligation by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.

  • Purification: Once the reaction is complete, purify the ligated peptide product by RP-HPLC.

  • Characterization: Confirm the identity of the final product by mass spectrometry and NMR spectroscopy if necessary.

Mandatory Visualization

G cluster_signaling GPCR Signaling Modulation by D-Amino Acid-Containing Peptide cluster_stability Enhanced Stability D_Peptide D-ATRP (D-Phe at position 2) GPCR ATRP Receptor (GPCR) D_Peptide->GPCR Binds and Activates Protease Proteases D_Peptide->Protease Resistant to G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers Degradation Degradation

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Asn(Trt)-OH in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective use of Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-D-asparagine (Fmoc-D-Asn(Trt)-OH) in the synthesis of cyclic peptides. The incorporation of D-amino acids and the prevention of side reactions associated with asparagine are critical for the development of novel peptide-based therapeutics with enhanced stability and biological activity.

Introduction

The synthesis of cyclic peptides offers significant advantages in drug development, including increased metabolic stability, enhanced receptor binding affinity, and improved conformational rigidity. The incorporation of non-natural amino acids, such as D-asparagine, can further augment these properties. However, the inclusion of asparagine in solid-phase peptide synthesis (SPPS) is challenging due to the propensity of its side-chain amide to undergo dehydration to a nitrile derivative during the activation step, leading to impurities that are difficult to remove.[1] The use of the bulky trityl (Trt) protecting group on the side-chain amide of asparagine effectively shields it from dehydration, resulting in significantly purer peptides and higher yields.[1][2]

This compound is a key building block for introducing D-asparagine into peptide sequences while preventing these unwanted side reactions. Its use is particularly crucial in the synthesis of complex cyclic peptides where purity and stereochemical integrity are paramount.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in peptide synthesis.

PropertyValue
CAS Number 180570-71-2[3][4]
Molecular Formula C₃₈H₃₂N₂O₅[3][4]
Molecular Weight 596.67 g/mol [3][4]
Appearance White to off-white powder or crystals[3]
Melting Point 211-216 °C[3]
Solubility Readily soluble in common SPPS solvents such as DMF and NMP.[2]
Storage 2-8°C[3]

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a linear peptide sequence and its subsequent cyclization. Optimization may be required based on the specific peptide sequence and desired cyclization strategy.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual coupling procedure for incorporating this compound. It can be adapted for automated peptide synthesizers.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • This compound Coupling:

    • Prepare a solution of this compound (3-5 equivalents relative to resin loading) in DMF.

    • In a separate vial, dissolve HBTU (or HATU) (2.9-4.9 equivalents) and HOBt (or HOAt) (3-5 equivalents) in DMF.

    • Combine the amino acid and activator solutions. Add DIPEA (6-10 equivalents) and allow for a pre-activation time of 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the coupling completion using a ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for the remaining amino acids in the sequence.

On-Resin Cyclization

This method is advantageous as it can minimize intermolecular side reactions. The following is a general protocol for head-to-tail cyclization.

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin) with the C-terminal amino acid attached via its side chain, leaving the C-terminal carboxyl group protected with a selectively removable protecting group (e.g., Allyl).

  • N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid using 20% piperidine in DMF as described above.

  • C-terminal Deprotection: Selectively remove the C-terminal protecting group. For an Allyl group, this is typically achieved using a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Cyclization:

    • Wash the resin extensively with DMF.

    • Add a solution of a coupling reagent (e.g., PyBOP or HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Allow the cyclization reaction to proceed for 4-24 hours. Monitor the reaction by cleaving a small amount of resin and analyzing by HPLC-MS.

  • Cleavage and Global Deprotection: Once cyclization is complete, wash the resin and cleave the cyclic peptide from the resin using the cleavage cocktail.

Solution-Phase Cyclization

This approach is often used when on-resin cyclization is inefficient.

Procedure:

  • Linear Peptide Synthesis and Cleavage: Synthesize the fully protected linear peptide on a resin that allows for cleavage while keeping the side-chain protecting groups intact (e.g., 2-chlorotrityl chloride resin). Cleave the peptide from the resin.

  • Purification of Linear Peptide: Purify the protected linear peptide by flash chromatography or preparative HPLC.

  • Cyclization:

    • Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve high dilution (typically 0.1-1 mM) to favor intramolecular cyclization.

    • Add the coupling reagent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents).

    • Stir the reaction at room temperature for 12-48 hours. Monitor the reaction by analytical HPLC.

  • Global Deprotection: After cyclization is complete, remove the solvent and treat the protected cyclic peptide with the cleavage cocktail to remove all side-chain protecting groups.

  • Purification of Cyclic Peptide: Purify the final cyclic peptide by preparative HPLC.

Quantitative Data

The efficiency of coupling and cyclization can be sequence-dependent. The following table summarizes representative data from the literature for cyclization reactions involving aspartic acid. While not specific to this compound, it provides an indication of expected yields.

Peptide Sequence (Linear Precursor)Cyclization MethodCoupling ReagentCrude Purity of Linear Peptide (%)Crude Purity of Cyclic Product (%)Reference
H-AEWLSGYIASRDVAD-OHOn-ResinDIC/Oxyma7815-20[5]

Note: The lower conversion for the Asp-linked peptide compared to a similar Glu-linked peptide in the study suggests that steric hindrance from the shorter side chain of aspartic acid may impact on-resin cyclization efficiency.[5]

Troubleshooting

The following table outlines common problems encountered during the synthesis of cyclic peptides containing asparagine, along with their probable causes and recommended solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Low overall yield and purity Use of unprotected Fmoc-Asn-OH leading to side reactions and poor solubility.Utilize Fmoc-Asn(Trt)-OH for all asparagine incorporations to enhance solubility and prevent side-chain reactions.[1]
Impurity with a mass of -18 Da Dehydration of the asparagine side-chain amide to a nitrile.Use Fmoc-Asn(Trt)-OH. The bulky trityl group shields the side-chain amide from dehydration.[1] If using unprotected Fmoc-Asn-OH, consider non-carbodiimide coupling reagents like HATU.
Incomplete Trt group removal The Trt group on Asn can be slow to cleave, especially if the Asn residue is at the N-terminus.Extend the cleavage time with the TFA cocktail to 2-4 hours.
Low cyclization efficiency Intermolecular oligomerization (dimerization, trimerization).For solution-phase cyclization, ensure high dilution conditions (0.1-1 mM). For on-resin cyclization, consider using a resin with a lower loading capacity.
Aspartimide formation Base- or acid-catalyzed cyclization of the aspartyl side chain with the peptide backbone, leading to a mixture of α- and β-peptides.Although the Trt group reduces this, it can still occur. Add HOBt to the deprotection solution. Use coupling reagents known to suppress racemization, such as COMU or Oxyma Pure.
Racemization at the C-terminus during cyclization Activation of the C-terminal carboxyl group can lead to epimerization.Use racemization-suppressing additives like HOBt or HOAt. Perform the cyclization at lower temperatures (0°C).

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

experimental_workflow cluster_sp_synthesis Solid-Phase Synthesis cluster_cyclization Cyclization cluster_final_steps Final Steps resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling This compound Coupling deprotection->coupling elongation Chain Elongation coupling->elongation on_resin On-Resin Cyclization elongation->on_resin Option 1 cleavage Cleavage & Deprotection elongation->cleavage For Linear Peptide on_resin->cleavage solution_phase Solution-Phase Cyclization purification Purification (HPLC) solution_phase->purification cleavage->solution_phase cleavage->purification analysis Analysis (MS, HPLC) purification->analysis

Caption: General workflow for cyclic peptide synthesis using this compound.

Signaling Pathway of Trt Protection

trt_protection cluster_activation Activation Step cluster_outcome Outcome unprotected Unprotected Asn Side-Chain coupling_reagent Coupling Reagent unprotected->coupling_reagent protected Trt-Protected Asn Side-Chain protected->coupling_reagent dehydration Dehydration (Nitrile Formation) coupling_reagent->dehydration Undesired Pathway peptide_bond Peptide Bond Formation coupling_reagent->peptide_bond Desired Pathway

Caption: Role of Trt group in preventing dehydration of the Asn side chain.

Troubleshooting Logic for Low Cyclization Yield

troubleshooting_cyclization start Low Cyclization Yield check_oligomers Check for Oligomers (MS) start->check_oligomers check_linear Unreacted Linear Peptide? check_oligomers->check_linear No increase_dilution Increase Dilution / Lower Resin Loading check_oligomers->increase_dilution Yes optimize_coupling Optimize Coupling Reagents/Time check_linear->optimize_coupling Yes check_solubility Check Peptide Solubility check_linear->check_solubility No end Improved Yield increase_dilution->end optimize_coupling->end change_solvent Change Solvent System check_solubility->change_solvent Poor check_solubility->end Good change_solvent->end

Caption: Decision tree for troubleshooting low yield in cyclic peptide synthesis.

References

Application Notes and Protocols for Automated Solid-Phase Synthesis Using Fmoc-D-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of asparagine (Asn) residues, particularly the D-enantiomer, into synthetic peptides is a critical step in the development of novel therapeutics and research tools. However, the side-chain amide of asparagine presents significant challenges during standard automated solid-phase peptide synthesis (SPPS), often leading to undesirable side reactions and compromised purity of the final product. The use of Nα-Fmoc-Nβ-trityl-D-asparagine (Fmoc-D-Asn(Trt)-OH) is a widely adopted strategy to overcome these hurdles. The bulky trityl (Trt) protecting group on the side-chain amide sterically hinders side reactions, leading to significantly purer peptides and higher yields.[1]

This document provides detailed application notes and protocols for the effective utilization of this compound in automated SPPS.

Challenges in Incorporating D-Asparagine

Two primary side reactions plague the incorporation of unprotected D-asparagine in Fmoc-based SPPS:

  • Nitrile Formation: During the activation of the carboxylic acid of Fmoc-D-Asn-OH for coupling, the side-chain amide can be dehydrated, leading to the formation of a β-cyano-alanine residue. This irreversible modification results in a deletion of the intended asparagine and is difficult to separate from the target peptide.

  • Aspartimide Formation: Under the basic conditions of Fmoc deprotection (typically using piperidine), the backbone nitrogen can attack the side-chain amide of a neighboring aspartic acid or asparagine residue. This results in a cyclic aspartimide intermediate, which can subsequently lead to racemization and the formation of β-aspartyl peptides, both of which are challenging to purify and can alter the biological activity of the peptide.

The trityl protecting group on the side-chain amide of this compound effectively prevents these detrimental side reactions.[1][2]

Advantages of Using this compound

  • Prevents Side Reactions: The bulky trityl group shields the side-chain amide, preventing both nitrile formation during activation and aspartimide formation during deprotection.[2]

  • Improves Peptide Purity: By minimizing side reactions, the use of this compound leads to a significantly purer crude peptide product, simplifying downstream purification efforts.[3]

  • Enhances Solubility: this compound exhibits good solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which is advantageous for efficient and complete coupling reactions. In contrast, unprotected Fmoc-Asn-OH has limited solubility.[3]

  • Compatibility: It is fully compatible with standard Fmoc-based automated SPPS workflows and reagents.[4]

Data Presentation: Comparative Synthesis Data

The following table summarizes the expected qualitative and quantitative outcomes when using this compound in comparison to unprotected Fmoc-D-Asn-OH in automated SPPS.

ParameterThis compoundUnprotected Fmoc-D-Asn-OH
Crude Peptide Purity (HPLC) Typically >85%Highly variable, often <50% due to side products
Overall Yield Higher and more reproducibleLower and variable
Major Impurities Minimal; primarily deletion sequences from incomplete couplingβ-cyano-alanine adducts, aspartimide-related products
Coupling Efficiency HighCan be lower due to poor solubility
Solubility in SPPS Solvents GoodPoor

Experimental Protocols

Protocol 1: General Automated Solid-Phase Peptide Synthesis Cycle

This protocol outlines a standard cycle for incorporating this compound on a generic automated peptide synthesizer. Parameters may need to be optimized based on the specific instrument, peptide sequence, and resin.

Materials:

  • This compound

  • Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides)

  • Fmoc-protected amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

Automated Synthesizer Program (Per Cycle):

StepReagent/SolventVolumeDurationRepeats
1. Swelling (Initial)DMF10 mL/g resin30 min1
2. Fmoc Deprotection20% Piperidine in DMF5 mL/g resin3 min1
3. Fmoc Deprotection20% Piperidine in DMF5 mL/g resin7 min1
4. WashingDMF7 mL/g resin1 min5-7
5. Coupling4 eq. This compound, 3.9 eq. HBTU, 6 eq. DIPEA in DMF5 mL/g resin45-60 min1-2
6. WashingDMF7 mL/g resin1 min3
7. WashingDCM7 mL/g resin1 min2
8. WashingIPA7 mL/g resin1 min1

Monitoring Fmoc Deprotection:

Modern automated peptide synthesizers can monitor the completion of the Fmoc deprotection step by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the waste stream.[5] This allows for the automatic extension of deprotection times if the reaction is sluggish, ensuring complete removal of the Fmoc group before the next coupling step.

Protocol 2: Cleavage and Final Deprotection

Materials:

  • Peptide-resin

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)[6]

  • Alternative "Odorless" Cleavage Cocktail (Reagent B): TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2 v/v)[7]

  • Cold diethyl ether

Procedure:

  • After completion of the synthesis, wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.

  • Transfer the dried resin to a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours. Note that complete removal of the trityl group from an N-terminal Asn(Trt) residue may require a longer cleavage time.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathways and Workflows

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Automated Synthesis Cycle (Iterative) cluster_final_steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Activator) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Wash Final Wash (DCM) Wash2->Final_Wash Final Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Caption: Mitigation of Asparagine Side Reactions with Trt Protection.

References

Troubleshooting & Optimization

Technical Support Center: Aspartimide Formation and the Use of Fmoc-D-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on preventing aspartimide formation during solid-phase peptide synthesis (SPPS), with a specific focus on the application of Fmoc-D-Asn(Trt)-OH. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in your peptide synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a concern in Fmoc-SPPS?

A1: Aspartimide formation is a significant side reaction that can occur during Fmoc-based solid-phase peptide synthesis. It involves the cyclization of an asparagine (Asn) or aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminal adjacent amino acid attacks the side-chain amide (for Asn) or carboxyl group (for Asp). This reaction is primarily promoted by the basic conditions used for Fmoc group removal, typically with piperidine. The resulting five-membered succinimide ring, known as an aspartimide, is problematic for several reasons:

  • Formation of Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide impurity.[1][2]

  • Racemization: The chiral center of the asparagine or aspartic acid can epimerize during this process, resulting in the formation of D-amino acid-containing peptides, which can be difficult to separate from the desired product.

  • Purification Challenges: These byproducts often have similar masses and chromatographic retention times to the target peptide, making purification difficult and sometimes impossible.

  • Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.

Q2: Which peptide sequences are most susceptible to aspartimide formation from asparagine?

A2: The propensity for aspartimide formation is highly dependent on the peptide sequence. Sequences where asparagine is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:

  • Asn-Gly: This is one of the most notorious sequences for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1]

  • Asn-Ser

  • Asn-Ala

  • Asn-Asn

Q3: How does this compound help in preventing aspartimide formation?

A3: The use of a trityl (Trt) protecting group on the side-chain amide of asparagine, as in this compound, is a key strategy to mitigate side reactions for two primary reasons:

  • Prevention of Dehydration: The primary documented benefit of the Trt group on asparagine is the prevention of side-chain amide dehydration to a nitrile derivative during the activation step of coupling, especially when using carbodiimide reagents. This prevents the formation of a significant and often inseparable impurity.

  • Steric Hindrance: The bulky trityl group sterically hinders the approach of the backbone amide nitrogen, which is necessary to initiate the cyclization reaction that leads to aspartimide formation. While direct quantitative data on the reduction of aspartimide formation specifically from Asn(Trt) is not as abundant as for Asp derivatives, the principle of steric hindrance is a well-accepted strategy for minimizing this side reaction.[3]

  • Improved Solubility: Unprotected Fmoc-Asn-OH has very poor solubility in common SPPS solvents like DMF and NMP. Fmoc-Asn(Trt)-OH, however, is readily soluble, which facilitates more efficient and complete coupling reactions.

Q4: Are there any potential issues with using this compound?

A4: The main challenge associated with this compound is the potential for incomplete removal of the trityl group during the final acidolytic cleavage, especially when the Asn(Trt) residue is at the N-terminus of the peptide.[4][5] The proximity of the N-terminal free amino group can hinder the cleavage of the Trt group.[4][5]

Troubleshooting Guide

Issue ID Problem Potential Cause Recommended Solution
ASN-01 Presence of a byproduct with a mass loss of 18 Da (-H₂O) from the target peptide. Aspartimide formation from an Asn residue.- Ensure the use of this compound for the problematic Asn position.- For highly susceptible sequences (e.g., Asn-Gly), consider using a backbone-protected dipeptide (e.g., Fmoc-D-Asn(Trt)-Dmb-Gly-OH) if commercially available.- Minimize the time of exposure to basic conditions during Fmoc deprotection.
ASN-02 Incomplete coupling of this compound. - Insufficient activation time or coupling reagent concentration.- Steric hindrance from the Trt group and the peptide sequence.- Use a more potent coupling reagent such as HATU or HBTU.- Increase the coupling time (e.g., to 2 hours) or perform a double coupling.- Ensure a sufficient excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).
ASN-03 Presence of a byproduct with a mass corresponding to the peptide with the Trt group still attached (+242 Da). Incomplete cleavage of the Trt protecting group from the Asn side chain.- If the Asn(Trt) residue is at the N-terminus, extend the cleavage time with TFA to 2-4 hours.[4][6]- Ensure the use of an effective scavenger cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) to quench the reactive trityl cations.[4]- For particularly difficult cases, consider using an alternative, more labile protecting group if the synthesis allows.[4][7]
ASN-04 Poor solubility of the Fmoc-Asn derivative during coupling. Use of unprotected Fmoc-Asn-OH, which has very low solubility in standard SPPS solvents like DMF and NMP.Switch to Fmoc-Asn(Trt)-OH, which has significantly better solubility in these solvents, leading to more efficient coupling.

Quantitative Data Summary

While specific quantitative data for the reduction of aspartimide formation using this compound is limited in readily available literature, the following table presents data for the analogous situation with Aspartic Acid (Asp), which demonstrates the principle of using bulky side-chain protecting groups to minimize this side reaction.

Aspartyl Derivative Residue Following Asp Aspartimide Formation (% after 200 min piperidine treatment) Reference
Fmoc-Asp(OtBu)-OHAsn9.1[8]
Fmoc-Asp(OMpe)-OHAsn4.2[8]
Fmoc-Asp(OBno)-OHAsn<1[8]
Fmoc-Asp(OtBu)-OHArg25.0[8]
Fmoc-Asp(OMpe)-OHArg11.0[8]
Fmoc-Asp(OBno)-OHArg1.1[8]
Fmoc-Asp(OtBu)-OHGlyHigh[8]
Fmoc-Asp(OBno)-OHGly0.1%/cycle

Note: OMpe (3-methylpent-3-yl) and OBno (5-n-butyl-5-nonyl) are examples of bulkier side-chain protecting groups that show a significant reduction in aspartimide formation compared to the standard OtBu group.

Experimental Protocols

Protocol 1: Automated Coupling of this compound

This protocol is a general guideline for automated peptide synthesizers.

  • Reagents:

    • This compound (3-5 equivalents relative to resin loading)

    • Coupling reagent (e.g., HATU or HBTU, 3-5 equivalents)

    • Base (e.g., DIPEA or 2,4,6-Collidine, 6-10 equivalents)

    • Anhydrous DMF

  • Procedure:

    • Deprotection: Perform standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide (e.g., 20% piperidine in DMF).

    • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

    • Activation: In a separate vessel, pre-activate the this compound by dissolving it with the coupling reagent and base in DMF for 3-5 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

    • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Due to the steric bulk of the Trt group, a longer coupling time is recommended.

    • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

    • Monitoring (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling is recommended.

Protocol 2: Final Cleavage and Deprotection of Trt Group

This protocol details the final cleavage of the peptide from the resin and the removal of the Trt protecting group.

  • Reagents:

    • Peptide-resin (dried under vacuum)

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. CAUTION: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

    • Cold diethyl ether

  • Procedure:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature. For most residues, a 2-hour cleavage is sufficient. For peptides with an N-terminal Asn(Trt), extend the cleavage time to 4 hours. [4][6] The solution will likely turn yellow or orange due to the formation of trityl cations.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate dropwise to a flask containing cold diethyl ether (at least 10-fold volume excess).

    • Pellet the precipitated peptide by centrifugation.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and residual cleavage reagents.

    • Dry the crude peptide pellet under vacuum.

    • Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry to confirm the complete removal of the Trt group and to assess purity. The Trt-protected peptide will have a significantly longer retention time on reverse-phase HPLC and a mass increase of 242 Da compared to the fully deprotected peptide.

Visualizations

Aspartimide_Formation cluster_peptide Peptide Backbone cluster_reaction Aspartimide Formation Peptide_N ...-NH-CH(R)-CO- Asn NH-CH(CH₂-CO-NH-Trt)-CO- Next_AA NH-CH(R')-CO-... Deprotonation Backbone Amide Deprotonation Next_AA->Deprotonation Base-catalyzed Piperidine Piperidine (Base) Piperidine->Deprotonation Attack Nucleophilic Attack Deprotonation->Attack Forms Nucleophile Succinimide Succinimide Intermediate (Aspartimide) Attack->Succinimide SPPS_Workflow start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple this compound (HATU/DIPEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser recouple Recouple if necessary kaiser->recouple Positive next_cycle Proceed to Next Cycle kaiser->next_cycle Negative recouple->wash2 Troubleshooting_Trt start Analyze Crude Peptide (HPLC/MS) check_mass Peak at M+242 Da observed? start->check_mass is_n_terminal Is Asn(Trt) at N-terminus? check_mass->is_n_terminal Yes complete Deprotection Complete check_mass->complete No extend_cleavage Solution: Extend TFA cleavage time to 4 hours is_n_terminal->extend_cleavage Yes check_scavengers Solution: Ensure adequate scavengers (TIS/H₂O) were used is_n_terminal->check_scavengers No

References

Troubleshooting incomplete Trt group deprotection from D-Asn

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the Trityl (Trt) protecting group from D-Asparagine (D-Asn) residues during peptide synthesis.

Troubleshooting Guide

This section addresses specific issues related to incomplete Trt group removal in a question-and-answer format, providing potential causes and recommended solutions.

Issue 1: Incomplete Trt deprotection of a D-Asn residue, as confirmed by HPLC and/or Mass Spectrometry.

  • Potential Cause A: N-Terminal D-Asn(Trt) Residue

    • Explanation: Trifluoroacetic acid (TFA)-mediated deprotection of a Trt-protected asparagine at the N-terminus is known to be slow and often incomplete under standard conditions.[1][2][3] This is attributed to the proximity of the protonated N-terminal amino group, which can hinder the reaction.

    • Solution:

      • Extend Deprotection Time: Increase the duration of the cleavage cocktail treatment. For N-terminal Asn(Trt), extending the cleavage time to 4 hours or longer can significantly improve the yield of the fully deprotected peptide.[4]

      • Use an Alternative Protecting Group: For future syntheses, consider using a more labile protecting group for the N-terminal Asn, such as the methyl-trityl (Mtt) group, which allows for more rapid and complete deprotection.[3]

  • Potential Cause B: Proximity to a Reduced Peptide Bond

    • Explanation: The presence of a reduced peptide bond near the D-Asn(Trt) residue can lead to incomplete cleavage of the Trt group.[4] The preferential protonation of the secondary amine in the reduced bond can sterically and/or electronically hinder the acid-catalyzed removal of the Trt group.[4]

    • Solution:

      • Prolonged Deprotection: Similar to the N-terminal issue, extending the deprotection time can lead to better results.[4]

      • Alternative Protecting Groups: The use of the methyl-trityl (Mtt) group has shown partial improvement in this scenario.[4] For complete removal, the xanthenyl (Xan) protecting group is a highly effective alternative.[4]

  • Potential Cause C: Peptide Aggregation

    • Explanation: The peptide chain may fold or aggregate on the solid support, sterically hindering the access of the cleavage reagents to the Trt group. This is a common challenge in solid-phase peptide synthesis (SPPS).[1]

    • Solution:

      • Incorporate "Kink"-Inducing Residues: The strategic placement of pseudoproline dipeptides near the problematic sequence can disrupt the formation of secondary structures that lead to aggregation.[1]

      • Utilize Aggregation-Disrupting Solvents: Employing solvents like N-Methyl-2-pyrrolidone (NMP) during the synthesis can help to minimize hydrogen bonding and prevent peptide aggregation.[1]

  • Potential Cause D: Inefficient Scavenging of the Trityl Cation

    • Explanation: The cleavage of the Trt group is a reversible reaction. The stable trityl cation, if not effectively trapped by a scavenger, can reattach to the deprotected Asn side chain or other nucleophilic residues in the peptide.

    • Solution:

      • Optimize Scavenger Cocktail: Ensure the cleavage cocktail contains an effective scavenger for the trityl cation. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[5] A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[5]

      • Consider Alternative Scavengers: For peptides containing other sensitive residues, such as Cys or Met, a more complex scavenger cocktail may be necessary. For instance, 1,2-ethanedithiol (EDT) can be beneficial in preventing side reactions with cysteine.[5]

Frequently Asked Questions (FAQs)

Q1: How can I reliably detect incomplete Trt deprotection of D-Asn?

A1: The most reliable methods for detecting incomplete Trt deprotection are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]

  • HPLC Analysis: In a reverse-phase HPLC chromatogram, the Trt-protected peptide will typically have a longer retention time than the fully deprotected peptide due to its increased hydrophobicity. Incomplete deprotection will manifest as a distinct, later-eluting peak or a shoulder on the main product peak.[1]

  • Mass Spectrometry: MS analysis will show a mass difference corresponding to the molecular weight of the trityl group (approximately 242.32 Da).[1] The presence of a species with this additional mass indicates incomplete deprotection.

Q2: Are there alternative protecting groups for D-Asn that are less prone to incomplete deprotection?

A2: Yes, several alternative protecting groups can be employed for D-Asn to circumvent the challenges associated with Trt deprotection.

  • Methyl-trityl (Mtt): This group is more acid-labile than Trt and can be a good alternative, especially for N-terminal Asn residues, leading to faster and more complete deprotection.[3][4]

  • Xanthenyl (Xan): The Xan group is highly recommended for sequences where a reduced peptide bond is near the Asn residue, as it has been shown to completely overcome the deprotection issue in this context.[4]

  • 2,4-Dimethoxybenzyl (Dmb) or 2,4,6-Trimethoxybenzyl (Tmob): These protecting groups are more acid-labile than Trt and can be considered as alternatives.

  • Asn(Dmcp): This can also be used in place of Asn(Trt) to overcome sluggish deprotection.

Q3: Can the choice of solid support influence the efficiency of Trt deprotection?

A3: While the primary factors are related to the peptide sequence and cleavage conditions, the choice of resin can have an indirect impact. Resins that are prone to causing peptide aggregation may exacerbate deprotection issues. Using a resin designed to minimize aggregation, such as a PEG-based resin, could be beneficial for sequences known to be difficult.

Q4: What is the visual indication of Trt group cleavage?

A4: During the cleavage step with a TFA-based cocktail, the formation of the trityl cation often results in a bright yellow to orange-red color in the reaction mixture.[1] The intensity of this color can be an initial qualitative indicator of Trt group cleavage, but it is not a quantitative measure of completion.

Data Presentation

Table 1: Comparison of Protecting Groups for D-Asn Side Chain

Protecting GroupStructureRelative Acid LabilityRecommended Use CasesKey Considerations
Trityl (Trt) TriphenylmethylStandardGeneral useCan be difficult to remove from N-terminal Asn or near reduced peptide bonds.[2][3][4]
Methyl-trityl (Mtt) (4-Methylphenyl)diphenylmethylHigher than TrtN-terminal Asn, sequences with reduced peptide bondsOffers faster and more complete deprotection than Trt.[3][4]
Xanthenyl (Xan) 9H-Xanthen-9-ylHighSequences with reduced peptide bonds near AsnHas been shown to completely resolve deprotection issues in specific contexts.[4]
Dmcp N/AN/AAlternative to Trt for overcoming sluggish deprotectionLess commonly cited in the provided search results.

Experimental Protocols

Protocol 1: Standard Trt Deprotection and Cleavage from Solid Support

  • Resin Preparation: Following the final Fmoc deprotection and any N-terminal modifications, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A standard and effective cocktail for Trt deprotection is:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Deionized water

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 100 mg of resin). Gently agitate the mixture at room temperature for 2-4 hours.[1] For problematic sequences (e.g., N-terminal Asn(Trt)), extend the cleavage time to 4 hours or longer. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.[1]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the deprotected peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail, followed by DCM. Combine all filtrates.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Isolate the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

    • Dry the purified peptide under vacuum.

  • Analysis: Analyze the crude peptide by reverse-phase HPLC and Mass Spectrometry to confirm the complete removal of the Trt group.

Protocol 2: Alternative Deprotection Strategy for Highly Problematic Sequences

For sequences where standard protocols consistently fail, a two-stage cleavage approach may be beneficial.

  • Initial Mild Acid Treatment:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a milder acidic solution, such as 10% TFA in DCM with 2.5% TIS, for 30 minutes. This can help to remove highly acid-labile protecting groups and potentially reduce the concentration of cationic species in the final cleavage step.

  • Standard Cleavage:

    • Filter the resin from the mild acid solution.

    • Immediately proceed with the standard cleavage protocol as described in Protocol 1, using a fresh solution of 95% TFA / 2.5% TIS / 2.5% water for 2-4 hours.

  • Peptide Isolation and Analysis: Follow steps 4 and 5 from Protocol 1.

Mandatory Visualizations

Deprotection_Workflow start Start: Peptide-Resin with D-Asn(Trt) cleavage Cleavage Cocktail (TFA/TIS/H2O) start->cleavage Add agitation Agitation (2-4 hours) cleavage->agitation filtration Filtration agitation->filtration precipitation Precipitation in Cold Ether filtration->precipitation isolation Isolation & Drying precipitation->isolation analysis Analysis (HPLC/MS) isolation->analysis incomplete Incomplete Deprotection analysis->incomplete Peak at higher RT Mass +242 Da complete Complete Deprotection analysis->complete Single Peak Correct Mass troubleshoot Troubleshoot: - Extend Time - Change Protecting Group - Optimize Scavengers incomplete->troubleshoot troubleshoot->start Resynthesize or Re-cleave end End: Purified Peptide complete->end

Caption: Troubleshooting workflow for incomplete Trt group removal.

Logical_Relationships cluster_causes Potential Causes of Incomplete Deprotection cluster_solutions Solutions N-Terminal Asn(Trt) N-Terminal Asn(Trt) Extend Deprotection Time Extend Deprotection Time N-Terminal Asn(Trt)->Extend Deprotection Time Use Alternative Protecting Groups (Mtt, Xan) Use Alternative Protecting Groups (Mtt, Xan) N-Terminal Asn(Trt)->Use Alternative Protecting Groups (Mtt, Xan) Reduced Peptide Bond Vicinity Reduced Peptide Bond Vicinity Reduced Peptide Bond Vicinity->Extend Deprotection Time Reduced Peptide Bond Vicinity->Use Alternative Protecting Groups (Mtt, Xan) Peptide Aggregation Peptide Aggregation Disrupt Secondary Structures Disrupt Secondary Structures Peptide Aggregation->Disrupt Secondary Structures Inefficient Scavenging Inefficient Scavenging Optimize Scavenger Cocktail (e.g., TIS) Optimize Scavenger Cocktail (e.g., TIS) Inefficient Scavenging->Optimize Scavenger Cocktail (e.g., TIS)

Caption: Logical relationships between causes and solutions.

References

Side reactions of asparagine in Fmoc solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate common side reactions of asparagine (Asn) during Fmoc solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving Asparagine (Asn) in Fmoc-SPPS?

The two primary side reactions involving asparagine are dehydration of the side-chain amide and aspartimide formation.[1][2]

  • Dehydration: This is an irreversible reaction where the side-chain amide of asparagine is converted to a β-cyanoalanine residue, resulting in a mass loss of 18 Da.[3] This is particularly common during the activation step of the Asn residue, especially when using carbodiimide reagents like DCC or DIC.[4][5]

  • Aspartimide Formation: This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of an adjacent asparagine (or aspartic acid) residue.[1][6] This reaction is catalyzed by the base (e.g., piperidine) used for Fmoc deprotection. The resulting cyclic succinimide intermediate can lead to the formation of β-aspartyl peptides, α-aspartyl peptide epimers, and piperidide adducts, which are often difficult to separate from the target peptide.[6][7][8]

Q2: I see a mass loss of 18 Da in my mass spectrometry analysis. What is the likely cause?

A mass loss of 18 Da strongly indicates the dehydration of an asparagine residue to form a β-cyanoalanine nitrile.[3] This is a common side reaction, particularly if you are using a carbodiimide-based coupling reagent (DCC, DIC) without side-chain protection on the asparagine residue.[4][9]

Q3: How can I prevent the dehydration of the asparagine side chain?

The most effective strategy to prevent dehydration is to use an asparagine derivative with a protecting group on the side-chain amide.[1]

  • Use Fmoc-Asn(Trt)-OH: The trityl (Trt) group is the most common and highly effective protecting group for the Asn side chain.[10] It provides steric hindrance that prevents the side reaction during activation.[11] Fmoc-Asn(Trt)-OH is also more soluble than unprotected Fmoc-Asn-OH, which can improve coupling efficiency.[9][11]

  • Avoid Carbodiimide Reagents: If using unprotected asparagine, avoid coupling reagents like DCC and DIC.[4] Opt for phosphonium or aminium/uronium salt-based reagents like HBTU, HATU, HCTU, or PyBOP, which minimize the risk of dehydration.[4][5]

Q4: What is aspartimide formation and how can I minimize it?

Aspartimide formation is a base-catalyzed side reaction that is particularly problematic in sequences containing Asp-Gly, Asp-Asn, or Asp-Arg motifs.[7][12][13] The cyclic intermediate can lead to a mixture of impurities, including racemized products.[7][8]

Strategies to Minimize Aspartimide Formation:

  • Use Bulky Protecting Groups: For the preceding amino acid, using a backbone-protecting group like 2-Hydroxy-4-methoxybenzyl (Hmb) can prevent the initial cyclization step.[13]

  • Modify Deprotection Conditions: Adding an acidic additive like HOBt to the piperidine deprotection solution can help suppress this side reaction.[13] Using a weaker base for Fmoc removal, such as morpholine, can also be effective, although it may not be sufficient for complete deprotection in all cases.[6]

  • Optimize Temperature: Lowering the temperature during synthesis and deprotection steps can help reduce the rate of aspartimide formation.[2]

Troubleshooting Guide

Observed Issue Potential Root Cause Recommended Actions & Solutions
Mass loss of 18 Da detected by MS Dehydration of Asn side chain to nitrile.1. Confirm: Check if a carbodiimide reagent (DCC, DIC) was used to couple unprotected Asn.[3][4] 2. Prevent in future: Synthesize the peptide again using Fmoc-Asn(Trt)-OH .[10] 3. Alternative Reagents: If unprotected Asn must be used, switch to a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) coupling reagent.[4]
Multiple hard-to-separate peaks in HPLC, some with the same mass as the target peptide Aspartimide formation followed by rearrangement.1. Identify Sequence: Check for high-risk sequences like Asp-Gly or Asp-Asn.[7][12] 2. Modify Deprotection: Add 0.1 M HOBt to the 20% piperidine/DMF deprotection solution.[13] 3. Reduce Temperature: Perform coupling and deprotection steps at a lower temperature.[2] 4. Backbone Protection: For particularly difficult sequences, consider using a dipeptide with a backbone protecting group (e.g., Fmoc-AA-(Dmb)Gly-OH).[13]
Poor coupling efficiency for Asn residue 1. Poor solubility of Fmoc-Asn-OH.[9] 2. Steric hindrance from Fmoc-Asn(Trt)-OH.[4]1. Use Protected Asn: Switch to the more soluble Fmoc-Asn(Trt)-OH .[9] 2. Optimize Coupling: If using Fmoc-Asn(Trt)-OH, extend the coupling time or perform a double coupling to ensure the reaction goes to completion.[4]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH

This protocol describes a standard coupling procedure for incorporating Fmoc-Asn(Trt)-OH into a peptide sequence on a solid support using an automated synthesizer.

Materials:

  • Peptide resin (pre-swollen)

  • Fmoc-Asn(Trt)-OH (4 equivalents relative to resin loading)

  • HATU (3.8 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid. Wash thoroughly with DMF.

  • Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH, HATU, and DIPEA in DMF. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide resin.

  • Reaction: Allow the coupling reaction to proceed for 60 minutes at room temperature.[3]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.[4]

Protocol 2: Detection and Analysis of Side Products

This protocol outlines the standard method for cleaving the peptide from the resin and analyzing the crude product for potential side reactions.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Diethylether (cold)

  • HPLC system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS)

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups, including the Trt group from Asn.[10]

  • Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under vacuum.

  • Analysis:

    • Mass Spectrometry (MS): Dissolve a small amount of the crude peptide and analyze by MS. Look for the expected molecular weight, as well as potential byproducts. A mass of [M-18] indicates dehydration.[3][4] Masses corresponding to piperidide adducts may indicate aspartimide formation.[7]

    • High-Performance Liquid Chromatography (HPLC): Analyze the crude peptide by reverse-phase HPLC to assess purity and quantify the level of any side products.[4]

Visual Guides

Dehydration_Mechanism Mechanism of Asn side-chain dehydration. cluster_activation Activation Step (Carbodiimide) Asn Fmoc-Asn-OH Side Chain (-CH₂-CO-NH₂) Activated Activated O-acylisourea Intermediate Asn->Activated + DIC/DCC Nitrile β-Cyanoalanine Residue (-CH₂-C≡N) Activated->Nitrile Dehydration (-H₂O)

Caption: Mechanism of Asn side-chain dehydration.

Aspartimide_Formation Aspartimide formation and subsequent reactions. cluster_main Aspartimide Formation & Rearrangement Peptide Peptide with Asn/Asp Residue Aspartimide Cyclic Aspartimide Intermediate Peptide->Aspartimide Piperidine (Fmoc Deprotection) Alpha α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha Hydrolysis Beta β-Aspartyl Peptide (Side Product) Aspartimide->Beta Hydrolysis Epimer D-Aspartyl Peptides (Racemized) Aspartimide->Epimer Racemization Adduct Piperidide Adducts Aspartimide->Adduct + Piperidine

Caption: Aspartimide formation and subsequent reactions.

Troubleshooting_Workflow start Impurity Detected in Asn-containing Peptide ms_check MS shows mass loss of 18 Da? start->ms_check hplc_check HPLC shows multiple peaks (some with correct mass)? ms_check->hplc_check No dehydration Diagnosis: Side-chain Dehydration (Nitrile Formation) ms_check->dehydration Yes aspartimide Diagnosis: Aspartimide Formation hplc_check->aspartimide Yes sol_dehydration Solution: 1. Use Fmoc-Asn(Trt)-OH 2. Change coupling reagent (e.g., HATU, PyBOP) dehydration->sol_dehydration sol_aspartimide Solution: 1. Add HOBt to deprotection mix 2. Lower reaction temperature 3. Use backbone protection aspartimide->sol_aspartimide

Caption: Troubleshooting workflow for asparagine side reactions.

References

Strategies to improve solubility of peptides containing D-Asn(Trt)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice for improving the solubility of synthetic peptides containing the D-Asparagine(Trityl) residue, abbreviated as D-Asn(Trt).

Introduction

Peptides incorporating D-Asn(Trt) are frequently challenging to work with due to poor solubility in aqueous solutions. The primary cause is the trityl (Trt) protecting group on the asparagine side chain. While the Trt group is beneficial during solid-phase peptide synthesis (SPPS) for improving the solubility of the Fmoc-Asn(Trt)-OH building block and preventing side reactions[1][2], its large, bulky, and highly hydrophobic nature significantly contributes to the aggregation of the final peptide product post-cleavage.[3] This aggregation is often driven by intermolecular hydrophobic interactions and the formation of secondary structures like β-sheets, leading to precipitation and handling difficulties.[3]

This document offers a systematic approach to solubilizing these difficult peptides.

Troubleshooting Guide

This section addresses specific issues you may encounter when working with D-Asn(Trt)-containing peptides.

Q1: My lyophilized D-Asn(Trt) peptide won't dissolve in my standard aqueous buffer (e.g., PBS, Tris). What should I do first?

A1: The first step is to move away from purely aqueous solutions and attempt dissolution in a small quantity of a strong, water-miscible organic solvent. This is the most effective initial strategy for highly hydrophobic peptides.[4][5]

  • Select an Organic Solvent: Dimethyl sulfoxide (DMSO) is the preferred choice due to its powerful solvating ability and relatively low toxicity in most biological assays.[4][6] Alternatives include dimethylformamide (DMF) or acetonitrile (ACN).[7]

    • Caution: Avoid using DMSO if your peptide sequence contains Cysteine (Cys) or Methionine (Met), as it can cause oxidation of the sulfur-containing side chains.[8]

  • Initial Dissolution: Add a minimal volume of the chosen organic solvent (e.g., 20-50 µL for 1 mg of peptide) to the lyophilized powder.

  • Aid Dissolution: Vortex the mixture thoroughly. If particles remain, sonicate the vial in a water bath for 5-10 minutes.[4][5] The goal is to achieve a clear, concentrated stock solution.

  • Aqueous Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the concentrated stock solution dropwise while continuously vortexing or stirring. This gradual dilution helps prevent the peptide from crashing out of solution due to rapid solvent polarity changes.

Q2: I dissolved my peptide in DMSO, but it precipitated immediately when I added my aqueous buffer. What went wrong and how can I fix it?

A2: This is a common issue known as "crashing out" and occurs when the peptide is not stable in the final solvent mixture. The abrupt change in solvent environment causes the hydrophobic peptide to aggregate.

  • Problem: You likely added the aqueous buffer too quickly or the final concentration of the organic solvent is too low to maintain solubility.

  • Solution:

    • Start Over: Lyophilize the peptide again to remove all solvent and start the solubilization process from the beginning. Do not proceed with a suspension.[4]

    • Slower Dilution: When you repeat the process, add the aqueous buffer much more slowly (drop-by-drop) to the concentrated organic stock solution while vigorously vortexing.

    • Increase Organic Content: Your final application may need to tolerate a higher percentage of the organic co-solvent (e.g., 5-10% DMSO instead of 1%). Check the tolerance of your specific assay.[9]

    • Use Additives: Consider incorporating solubility-enhancing additives into your aqueous buffer before using it for dilution (see Q4).

Q3: Can adjusting the pH of the buffer help solubilize my D-Asn(Trt) peptide?

A3: Yes, pH adjustment is a powerful technique, especially if your peptide has a net charge. The goal is to adjust the pH of the solution to be at least 1-2 units away from the peptide's isoelectric point (pI), which maximizes the net charge and increases intermolecular repulsion.[9]

  • Determine Peptide Charge: First, calculate the theoretical net charge of your peptide at neutral pH (pH 7).

    • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.

    • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

    • Sum the values to get the net charge.

  • Apply pH Strategy:

    • For Basic Peptides (Net Positive Charge): Try to dissolve the peptide in a slightly acidic solution. A common choice is 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[4][5]

    • For Acidic Peptides (Net Negative Charge): Attempt to dissolve the peptide in a slightly basic solution, such as 0.1% ammonium hydroxide or 10% ammonium bicarbonate.[4][5]

    • For Neutral/Hydrophobic Peptides: If the peptide is neutral or the charge is low compared to the number of hydrophobic residues, pH adjustment will be less effective, and the organic solvent approach (Q1) is the primary strategy.[4]

Q4: Are there any additives or excipients I can include in my buffer to improve and maintain solubility?

A4: Yes, several types of additives can help prevent aggregation and improve solubility. The effectiveness of each is peptide-dependent and may require some optimization.[9]

  • Chaotropic Agents: Agents like 6 M Guanidine Hydrochloride (GdnHCl) or 6 M Urea disrupt the hydrogen bond networks that contribute to aggregation.[4] However, be aware that these are denaturing agents and can interfere with many biological assays.

  • Amino Acids: The addition of L-Arginine or Glycine (e.g., 50-250 mM) to the buffer can help reduce non-specific hydrophobic interactions and suppress aggregation.[9][10]

  • Non-denaturing Detergents: Very low concentrations (0.01-0.1%) of detergents like Tween® 20 or Triton™ X-100 can help solubilize highly hydrophobic peptides by preventing aggregation.[9][10]

  • Sugars and Polyols: Sucrose, trehalose, or glycerol (5-10% w/v) can act as stabilizers for the peptide's structure in solution.[9]

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing D-Asn(Trt) so difficult to dissolve?

A1: The primary reason is the physicochemical properties of the Trityl (Trt) group. The Trt group is a large, non-polar, and highly hydrophobic moiety.[3] When attached to the D-asparagine residue within the peptide chain, it significantly increases the overall hydrophobicity of the entire molecule. This promotes self-association and aggregation through hydrophobic interactions, often leading to the formation of insoluble β-sheet structures.[3]

Q2: What is the best general workflow for tackling a new, insoluble D-Asn(Trt) peptide?

A2: A systematic approach is crucial. First, test solubility in a small amount of your sample before dissolving the entire batch.[4] The recommended workflow is to first try aqueous buffers adjusted for pH based on the peptide's net charge. If that fails, proceed to dissolution in a minimal amount of a strong organic solvent like DMSO, followed by careful, slow dilution into the desired aqueous buffer. Sonication can be used at each step to aid dissolution.[4][5]

G cluster_start Initial State cluster_aqueous Aqueous Approach cluster_organic Organic Approach cluster_final Outcome start Insoluble Peptide (Lyophilized Powder) calc_charge Calculate Net Charge of Peptide start->calc_charge acidic_sol Try Acidic Buffer (e.g., 10% Acetic Acid) calc_charge->acidic_sol Basic (pI > 7) basic_sol Try Basic Buffer (e.g., 0.1% NH4OH) calc_charge->basic_sol Acidic (pI < 7) org_sol Dissolve in minimal DMSO or DMF calc_charge->org_sol Neutral / Hydrophobic acidic_sol->org_sol Fails success Peptide Solubilized acidic_sol->success Soluble basic_sol->org_sol Fails basic_sol->success Soluble sonicate1 Vortex / Sonicate until clear org_sol->sonicate1 dilute Slowly dilute into aqueous buffer w/ vortexing sonicate1->dilute dilute->success Clear Solution fail Consider Additives or Consult Technical Support dilute->fail Precipitate Forms

Caption: Troubleshooting workflow for solubilizing D-Asn(Trt) peptides.

Q3: Why does the Trityl group cause aggregation?

A3: The Trityl group acts as a potent hydrophobic patch on the peptide. In an aqueous environment, these hydrophobic regions on different peptide molecules will preferentially interact with each other to minimize their contact with water. This "hydrophobic collapse" brings peptide backbones into close proximity, facilitating the formation of intermolecular hydrogen bonds, which are the basis of stable, insoluble aggregates like β-sheets.

G A D-Asn(Trt) Residue in Peptide B Large, Hydrophobic Trityl (Trt) Group A->B C Increased Overall Peptide Hydrophobicity B->C D Intermolecular Hydrophobic Interactions C->D in aqueous solution E Inter-chain H-Bonding (β-sheet formation) D->E F PEPTIDE AGGREGATION E->F G Poor Solubility / Precipitation F->G

Caption: Causal relationship leading to D-Asn(Trt) peptide aggregation.

Q4: Are there alternative protecting groups for D-Asn that might result in a more soluble final peptide in future syntheses?

A4: Yes, while Trt is very common, other protecting groups for the asparagine side chain are available. For future syntheses where solubility of the final product is a primary concern, you might consider discussing the use of alternatives like 2,4,6-Trimethoxybenzyl (Tmob) or 4-Methoxytrityl (Mmt) with your peptide synthesis provider.[11] These groups have different electronic and steric properties and may yield a final peptide with a more favorable solubility profile.

Data Presentation

The following table provides hypothetical solubility data for a model 12-mer hydrophobic peptide containing a D-Asn(Trt) residue, "MODEL-PEPTIDE-TRT," to illustrate the effectiveness of different strategies. Initial concentration target: 1 mg/mL.

Solvent System Method Observation Result
WaterVortex, 5 minWhite suspension, particulates visibleInsoluble
PBS, pH 7.4Vortex, 5 min; Sonicate, 10 minCloudy suspensionInsoluble
10% Acetic AcidVortex, 5 min; Sonicate, 10 minSlightly cloudyPoorly Soluble
100% DMSOVortex, 1 minClear solutionSoluble (Stock)
100% DMFVortex, 1 minClear solutionSoluble (Stock)
5% DMSO in PBS, pH 7.4Slow dilution of DMSO stockClear solutionSoluble
1% DMSO in PBS, pH 7.4Slow dilution of DMSO stockPrecipitate formedInsoluble
5% DMSO in PBS w/ 100mM ArginineSlow dilution of DMSO stockClear solutionSoluble

Experimental Protocols

Protocol 1: Systematic Solubility Screening for a D-Asn(Trt) Peptide

This protocol provides a systematic approach to efficiently test and determine the optimal solvent conditions for a small amount of your valuable peptide.

Materials:

  • Lyophilized peptide containing D-Asn(Trt) (approx. 1 mg)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Bath sonicator

  • Solvents: Sterile purified water, PBS (pH 7.4), 10% Acetic Acid, 0.1% NH4OH, DMSO, DMF.

Procedure:

  • Aliquot the Peptide: Weigh and aliquot approximately 0.1 mg of your lyophilized peptide into 5-6 separate microcentrifuge tubes. This conserves your sample.

  • Centrifuge: Briefly centrifuge all tubes (e.g., 10,000 x g for 1 min) to ensure all powder is at the bottom.[4]

  • Test 1: Water: To the first tube, add 100 µL of sterile water to target a 1 mg/mL concentration. Vortex for 30 seconds. If not dissolved, sonicate for 10 minutes.[9] Observe and record the result (clear, cloudy, suspension).

  • Test 2: Standard Buffer (PBS): To the second tube, add 100 µL of PBS, pH 7.4. Vortex and sonicate as in step 3. Observe and record.

  • Test 3: pH-Adjusted Buffer: Based on your peptide's calculated net charge, use the appropriate solvent for the third tube.

    • If basic, use 100 µL of 10% Acetic Acid.

    • If acidic, use 100 µL of 0.1% NH4OH.

    • Vortex and sonicate. Observe and record.

  • Test 4: Organic Solvent (Primary Method):

    • To a fresh tube, add 10 µL of 100% DMSO. Vortex and sonicate until the peptide is completely dissolved, forming a 10 mg/mL stock.

    • Slowly add 90 µL of PBS (pH 7.4) in 10 µL increments, vortexing for 15 seconds between each addition.

    • After the final addition, observe the solution for any signs of precipitation over 5-10 minutes. Record the final state.

  • Test 5: Alternative Organic Solvent (if needed): If the peptide contained Cys/Met or if DMSO is incompatible with your assay, repeat Step 6 using DMF.

References

Minimizing racemization during activation of Fmoc-D-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing racemization during the activation and coupling of Fmoc-D-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation?

A1: Racemization is the undesirable conversion of the desired D-enantiomer of asparagine into a mixture of both D- and L-isomers during the carboxyl group activation and coupling steps of peptide synthesis. This leads to the formation of diastereomeric peptide impurities that can be difficult to separate and may alter the biological activity of the final peptide product.

Q2: What is the primary mechanism of racemization for Fmoc-protected amino acids?

A2: The primary mechanism of racemization for Nα-Fmoc protected amino acids is through the formation of a planar oxazolone (or azlactone) intermediate. The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic proton at the α-carbon. In the presence of a base, this proton can be abstracted, leading to a loss of stereochemistry. Subsequent nucleophilic attack by the incoming amine can occur from either face of the planar intermediate, resulting in a mixture of D and L products.

Q3: Which factors primarily contribute to the racemization of this compound during activation?

A3: Several factors can significantly influence the extent of racemization:

  • Coupling Reagents: Highly reactive coupling reagents, especially uronium/aminium salts like HBTU and HATU, can promote oxazolone formation and thus increase the risk of racemization, particularly when used with a strong, non-sterically hindered base.[1]

  • Base: The type and strength of the base used are critical. Strong, sterically unhindered bases like N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton of the oxazolone intermediate, leading to increased racemization.[1]

  • Pre-activation Time: Prolonged pre-activation of the Fmoc-amino acid before its addition to the resin increases the time the activated species exists in solution, providing more opportunity for racemization to occur.

  • Temperature: Elevated temperatures, while often used to drive couplings to completion (e.g., in microwave-assisted SPPS), can also accelerate the rate of racemization.[2]

Q4: Are there specific coupling reagents and additives recommended to minimize racemization of asparagine?

A4: Yes, for amino acids prone to racemization, carbodiimide-based coupling reagents used in conjunction with additives are generally recommended. The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a preferred method.[1] These additives react with the activated amino acid to form an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone.

Q5: How can I detect and quantify racemization in my synthetic peptide?

A5: Racemization can be detected and quantified using chiral high-performance liquid chromatography (HPLC) analysis of the hydrolyzed peptide. The peptide is completely hydrolyzed to its constituent amino acids, which are then analyzed on a chiral HPLC column capable of separating the D- and L-enantiomers of asparagine. Comparison of the peak areas for the D- and L-isomers allows for the quantification of the extent of racemization. Enzymatic digestion followed by mass spectrometry can also be employed to identify the location of racemization within the peptide sequence.[3][4]

Troubleshooting Guide

Problem: Significant level of a diastereomeric impurity is observed during the purification of a peptide containing D-Asn(Trt).

Possible Cause: Racemization of the this compound residue during the coupling step.

Troubleshooting Steps & Solutions:

Step Action Rationale
1. Review Coupling Reagent and Additives If using a uronium/aminium salt (e.g., HBTU, HATU) with DIPEA, switch to a carbodiimide-based method.Uronium/aminium reagents in the presence of strong bases can increase the rate of racemization.
Recommended Solution: Utilize a combination of DIC and OxymaPure .This combination forms a less racemization-prone active ester and is highly efficient.[1]
2. Evaluate the Base If using DIPEA, consider switching to a more sterically hindered or weaker base.Sterically hindered bases are less likely to abstract the α-proton from the oxazolone intermediate.
Recommended Solution: Replace DIPEA with 2,4,6-collidine .Collidine is a weaker, sterically hindered base that has been shown to reduce racemization.[1]
3. Minimize Pre-activation Time Avoid prolonged pre-activation of the this compound solution before adding it to the resin.The longer the activated amino acid exists in solution, the greater the opportunity for racemization.
Recommended Solution: Add the DIC to the solution of this compound and OxymaPure and immediately add the mixture to the deprotected peptide-resin.This minimizes the lifetime of the activated intermediate in solution.
4. Control the Reaction Temperature If using elevated temperatures (e.g., microwave synthesis), consider reducing the temperature for the D-Asn(Trt) coupling step.Higher temperatures accelerate both the coupling reaction and the rate of racemization.
Recommended Solution: Perform the coupling of this compound at room temperature .While the coupling may be slower, it will significantly reduce the risk of epimerization.[2]
5. Confirm Purity of Starting Material Analyze the enantiomeric purity of the starting this compound.Impurities in the starting material will be carried through the synthesis.
Recommended Solution: Perform chiral HPLC on the starting amino acid derivative to ensure it meets the required enantiomeric purity.

Quantitative Data Summary

While specific quantitative data for the racemization of this compound under various conditions is not extensively published in a single comparative study, the relative effectiveness of different coupling strategies in minimizing racemization for susceptible amino acids is well-documented. The following table provides a qualitative and semi-quantitative comparison based on established principles in peptide chemistry.

Coupling Reagent/AdditiveBasePre-activationTemperatureExpected Racemization Level
HBTU / HATUDIPEAYes (Standard)Room Temp / ElevatedHigh
DIC / HOBtDIPEAMinimalRoom TempModerate
DIC / OxymaPure DIPEA / Collidine Minimal / None Room Temp Low
Pre-formed Active Esters (e.g., -OPfp)N/AN/ARoom TempVery Low

Note: The use of a more sterically hindered base like collidine with DIC/OxymaPure is expected to further reduce racemization levels.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling of this compound

This protocol is designed for the manual solid-phase synthesis of peptides on a 0.1 mmol scale.

Materials:

  • This compound (3 equivalents, relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) (3 equivalents)

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by a final DMF wash (3x).

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.

    • Add DIC (3 eq.) to the amino acid/OxymaPure solution and gently agitate for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test.

    • If the test is positive (indicating incomplete coupling), allow the reaction to proceed for an additional 1-2 hours or perform a second coupling (recouple).

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: Analysis of Asparagine Racemization by Chiral HPLC

1. Peptide Hydrolysis:

  • Place a known amount of the purified, dried peptide into a hydrolysis tube.
  • Add 6 M HCl.
  • Seal the tube under vacuum.
  • Heat the sample at 110°C for 24 hours.
  • After hydrolysis, cool the sample, open the tube, and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the amino acid residue in a suitable solvent (e.g., mobile phase or water).

2. Chiral HPLC Analysis:

  • Column: A chiral stationary phase column suitable for the separation of underivatized amino acid enantiomers (e.g., a teicoplanin-based column like Astec CHIROBIOTIC® T or a crown-ether based column).[5]
  • Mobile Phase: An isocratic or gradient system appropriate for the chosen column. For a teicoplanin-based column, a typical mobile phase might consist of a mixture of methanol, water, and a small amount of an acidic modifier like formic acid.
  • Flow Rate: Typically 0.5 - 1.0 mL/min.
  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) or mass spectrometry.
  • Analysis:
  • Inject a standard solution containing both D- and L-asparagine to determine their retention times.
  • Inject the hydrolyzed peptide sample.
  • Integrate the peak areas for the D- and L-asparagine enantiomers.
  • Calculate the percentage of the undesired L-isomer using the following formula: % L-Asn = [Area(L-Asn) / (Area(D-Asn) + Area(L-Asn))] x 100

Visualizations

Racemization_Mechanism cluster_0 Activation and Racemization Pathway Fmoc_D_Asn This compound Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Fmoc_D_Asn->Activated_Intermediate Coupling Reagent (e.g., DIC) Oxazolone Planar Oxazolone Intermediate (Loss of Stereochemistry) Activated_Intermediate->Oxazolone Intramolecular Cyclization Enolate Enolate (Achirol) Oxazolone->Enolate + Base - H+ Coupled_D_Peptide Desired D-Asn Peptide Oxazolone->Coupled_D_Peptide + H2N-Peptide (Attack from one face) Coupled_L_Peptide Undesired L-Asn Peptide (Racemized Product) Oxazolone->Coupled_L_Peptide + H2N-Peptide (Attack from other face) Enolate->Oxazolone + H+

Caption: Racemization mechanism of this compound via oxazolone formation.

Experimental_Workflow start Start: Deprotected Peptide-Resin prepare_solution Prepare Coupling Solution: This compound + OxymaPure in DMF start->prepare_solution add_dic Add DIC to solution prepare_solution->add_dic pre_activate Brief Pre-activation (<= 1 min) add_dic->pre_activate add_to_resin Immediately add solution to resin pre_activate->add_to_resin couple Couple at Room Temperature (2-4h) add_to_resin->couple monitor Monitor with Kaiser Test couple->monitor wash Wash Resin (DMF, DCM) monitor->wash Negative recouple Recouple if necessary monitor->recouple Positive end End: Ready for next cycle wash->end recouple->couple

Caption: Recommended workflow for low-racemization coupling of this compound.

References

Navigating the Challenges of Trt-Protected D-Asparagine in Peptide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of Trt-protected D-Asparagine (Fmoc-D-Asn(Trt)-OH) is a critical step in the synthesis of many complex peptides. However, its unique chemical properties present distinct challenges, primarily the propensity for aspartimide formation, which can compromise the purity and yield of the final product. This technical support center provides a comprehensive guide to understanding and mitigating these challenges, offering detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge associated with the use of Trt-protected D-Asn in peptide synthesis?

A1: The main challenge is the susceptibility of the asparagine side chain to undergo a base-catalyzed intramolecular cyclization, leading to the formation of an aspartimide intermediate. This side reaction can result in the epimerization of the D-Asn residue and the formation of β-peptide impurities, which are often difficult to separate from the desired product. Even with the bulky trityl (Trt) protecting group, this side reaction can occur, particularly under prolonged exposure to basic conditions during Fmoc deprotection.[1][2]

Q2: How do different coupling reagents influence the stability of Trt-protected D-Asn?

A2: The choice of coupling reagent can significantly impact the stability of the Trt-protected D-Asn residue and the extent of aspartimide formation. While a direct quantitative comparison for Trt-D-Asn is not extensively documented in a single study, general principles for asparagine apply. Phosphonium- and uronium-based reagents like HBTU and HATU are known for their high coupling efficiency, which can minimize reaction times and potentially reduce the window for side reactions.[3] Carbodiimide-based reagents such as DIC, when used with an additive like HOBt or Oxyma, can also be effective and may reduce the risk of racemization for some amino acids.[4][5] However, carbodiimides themselves can sometimes promote dehydration of the asparagine side chain if it were unprotected.[6][7]

Q3: What are the signs of poor coupling efficiency or instability of Trt-D-Asn during synthesis?

A3: Several indicators may suggest issues with the incorporation or stability of Trt-D-Asn:

  • Positive Kaiser Test: A persistent blue or purple color after a coupling step indicates incomplete reaction of the primary amine.

  • HPLC/MS Analysis of Crude Peptide: The presence of unexpected peaks, particularly those corresponding to deletion sequences (mass of the desired peptide minus the mass of Asn(Trt)) or peaks with the same mass but different retention times (potentially indicating diastereomers resulting from racemization).

  • Resin Shrinking or Clumping: This can be a sign of on-resin aggregation, which can be exacerbated by the bulky and hydrophobic nature of the Trt group and can hinder subsequent reaction steps.[8]

Q4: Can peptide aggregation be an issue when using Trt-protected D-Asn?

A4: Yes, the bulky and hydrophobic nature of the trityl group can contribute to peptide aggregation on the solid support, especially in sequences with a high content of hydrophobic amino acids.[8] Aggregation can lead to incomplete Fmoc deprotection and poor coupling yields, resulting in deletion sequences.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Coupling of this compound (Positive Kaiser Test) 1. Steric hindrance from the bulky Trt group. 2. Insufficient activation of the amino acid. 3. On-resin peptide aggregation.1. Double Couple: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound. 2. Optimize Coupling Reagent: Switch to a more potent coupling reagent like HATU or HCTU. 3. Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents). 4. Disrupt Aggregation: Switch to a more solubilizing solvent like N-Methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling reaction.[9]
Presence of Aspartimide-Related Impurities in HPLC 1. Prolonged exposure to basic conditions during Fmoc deprotection. 2. Use of a strong, non-nucleophilic base for deprotection.1. Reduce Deprotection Time: Minimize the time the peptide is exposed to the piperidine solution. 2. Use a Weaker Base: Consider using piperazine as an alternative to piperidine for Fmoc deprotection, as it has been shown to reduce aspartimide formation.[10] 3. Additive in Deprotection Solution: Add HOBt (0.1 M) to the piperidine deprotection solution to buffer the basicity.[11]
Racemization of the D-Asn Residue 1. The coupling reagent and conditions used can influence the rate of racemization.1. Choice of Coupling Reagent: For racemization-prone residues, coupling with DIC in the presence of an additive like Oxyma has been shown to be a mild option.[4] 2. Control Temperature: Avoid elevated temperatures during coupling unless necessary to overcome aggregation, as higher temperatures can increase the risk of racemization.
On-Resin Aggregation 1. The hydrophobic nature of the Trt group and the peptide sequence.1. Incorporate "Kink"-Inducing Residues: The introduction of pseudoproline dipeptides near the aggregation-prone sequence can disrupt secondary structure formation.[12] 2. Use Aggregation-Disrupting Solvents: Employ solvents like NMP or add a small percentage of DMSO to the reaction mixture.[9] 3. Elevated Temperature: Perform the synthesis at a slightly elevated temperature to improve solubility and reaction kinetics, while being mindful of potential side reactions.[12]
Incomplete Removal of the Trityl Group During Final Cleavage 1. Steric hindrance, especially if Asn(Trt) is at the N-terminus. 2. Insufficient scavenger in the cleavage cocktail.1. Extend Cleavage Time: Increase the duration of the TFA cleavage step. 2. Optimize Scavenger Cocktail: Ensure an adequate amount of a suitable scavenger, such as triisopropylsilane (TIS), is used to effectively capture the released trityl cations. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[13]

Quantitative Data Summary

While a direct head-to-head quantitative comparison of coupling reagents for aspartimide formation specifically from this compound is limited in the literature, the following table provides a qualitative and inferred comparison based on the known reactivity of these reagents with asparagine and other challenging amino acids. The actual extent of side product formation is highly sequence-dependent.

Coupling Reagent Activation Principle Relative Speed Potential for Aspartimide Formation (Inferred) Racemization Risk (General) Key Considerations
HBTU/HATU Uronium/Aminium SaltFastModerateLow to ModerateHighly efficient and widely used. Excess reagent can lead to capping of the N-terminus.[3]
DIC/HOBt or DIC/Oxyma CarbodiimideModerateModerateLowA classic and cost-effective method. The urea byproduct of DIC is soluble in common solvents. The use of additives is crucial to suppress racemization.[4][5]
PyBOP Phosphonium SaltFastModerateLowSimilar efficiency to HBTU/HATU. A known byproduct is the carcinogen HMPA, although modern derivatives have addressed this.[5]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HBTU

This protocol is for a standard solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents, e.g., ~179 mg for a 0.1 mmol synthesis) and HBTU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

Protocol 2: Coupling of this compound using DIC/HOBt

This protocol is an alternative for situations where milder activation is desired.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the this compound/HOBt solution to the deprotected resin. Then, add DIC (3 equivalents) to the resin slurry. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and the soluble diisopropylurea byproduct.

  • Monitoring: Perform a Kaiser test. Due to the generally slower kinetics of DIC/HOBt, a longer reaction time or a double coupling may be required for complete reaction.

Visualizing the Workflow and Challenges

Experimental Workflow for Coupling this compound

experimental_workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation Amino Acid Activation (this compound + Coupling Reagent) Activation->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Monitoring Monitoring (Kaiser Test) Washing2->Monitoring Monitoring->Coupling Positive (Recouple) NextCycle Proceed to Next Cycle Monitoring->NextCycle Negative

Caption: A generalized workflow for the coupling of this compound in solid-phase peptide synthesis.

Logical Relationship of Aspartimide Formation

aspartimide_formation cluster_conditions Conditions Base Base (e.g., Piperidine) Asn_Residue Trt-Protected D-Asn Residue in Peptide Chain Base->Asn_Residue catalyzes Time Prolonged Reaction Time Time->Asn_Residue promotes Aspartimide Aspartimide Intermediate Asn_Residue->Aspartimide intramolecular cyclization Side_Products Side Products (Epimerized Asn, β-peptide) Aspartimide->Side_Products leads to

Caption: The logical pathway illustrating how basic conditions can lead to aspartimide formation from a Trt-protected D-Asn residue.

References

Technical Support Center: Cleavage Cocktail Optimization for Peptides with D-Asn(Trt) Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of synthetic peptides containing D-Asparagine(trityl) (D-Asn(Trt)) residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge associated with the cleavage of peptides containing D-Asn(Trt)?

The primary challenge is the potentially slow or incomplete removal of the trityl (Trt) protecting group from the asparagine side chain, particularly when the D-Asn(Trt) residue is located at the N-terminus of the peptide.[1][2] This can lead to lower yields of the desired peptide and purification difficulties.

Q2: Why is the N-terminal Asn(Trt) particularly difficult to deprotect?

The proximity of the free N-terminal amino group can hinder the efficient removal of the trityl group during trifluoroacetic acid (TFA) cleavage under standard conditions.[2]

Q3: What are scavengers and why are they critical in a cleavage cocktail for D-Asn(Trt) peptides?

During TFA-mediated cleavage, highly reactive carbocations are generated from the protecting groups (like trityl) and the resin linker.[3] These cations can cause undesirable side reactions, such as the alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr).[1] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive cations, preventing side reactions and improving the purity of the final peptide.[1][4] Trialkylsilanes, like triisopropylsilane (TIS), are particularly effective at quenching the highly stabilized trityl cations.[1]

Q4: Can I use a standard TFA/TIS/H₂O cleavage cocktail for my D-Asn(Trt) containing peptide?

While a standard TFA/TIS/H₂O (95:2.5:2.5 v/v/v) cocktail is a good starting point for many peptides, it may not be sufficient for complete deprotection of D-Asn(Trt), especially if other sensitive residues are present.[1][5] For peptides with sensitive residues like Cys, Met, or Trp, a more robust cocktail like Reagent K is often recommended.[1][3][5]

Troubleshooting Guide

Issue 1: Incomplete removal of the Trt group from D-Asn.

  • Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the trityl group still attached (+242 Da). HPLC analysis may show a persistent, less polar peak.

  • Possible Cause: The cleavage time is insufficient, or the cleavage cocktail is not strong enough. This is a known issue, particularly for N-terminal Asn(Trt) residues.[1][2]

  • Solution:

    • Extend Cleavage Time: Increase the cleavage reaction time. For sluggish deprotection of N-terminal Asn(Trt), extending the cleavage time to 4 hours or more can be effective.[1]

    • Repeat Cleavage: If incomplete deprotection is observed after the initial cleavage, the peptide can be precipitated, and the cleavage process can be repeated with fresh reagents.[1]

    • Optimize Scavengers: Ensure an adequate scavenger is used to quench the trityl cation efficiently. Triisopropylsilane (TIS) is highly recommended when Trt groups are present.[1][6]

    • Alternative Protecting Group: For future syntheses, consider using an alternative protecting group for asparagine that is more labile, such as Asn(Dmcp) or a xanthenyl (Xan) group, which has been shown to overcome this deprotection issue.[1][7][8]

Issue 2: Presence of side-products detected by Mass Spectrometry.

  • Symptom: Mass spectrometry reveals unexpected masses, often corresponding to the addition of +56 Da (t-butyl) or other alkyl groups to sensitive residues.

  • Possible Cause: Inefficient scavenging of carbocations generated during the cleavage of other protecting groups (e.g., Boc, tBu) in the peptide sequence. These cations can then alkylate nucleophilic residues like Cysteine, Methionine, or Tryptophan.[9]

  • Solution:

    • Use a Multi-Component Scavenger Cocktail: Employ a more complex cleavage cocktail containing a variety of scavengers to protect different residues. Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is a robust, general-purpose cocktail for peptides with multiple sensitive residues.[1][5][10]

    • Select Appropriate Scavengers:

      • For peptides containing Arg(Pmc/Mtr), Reagent R (TFA/Thioanisole/Anisole/EDT) can be beneficial.[5]

      • For a less odorous option when Trt groups are present, Reagent B (TFA/Phenol/Water/TIS) is a suitable choice.[5][11]

      • 1,2-ethanedithiol (EDT) is a very effective scavenger for t-butyl cations and helps prevent the oxidation of tryptophan.

Issue 3: Poor peptide precipitation or yield.

  • Symptom: After adding the TFA filtrate to cold diethyl ether, little or no white precipitate is formed.

  • Possible Cause:

    • The synthesis may have failed, resulting in no peptide to precipitate.[12]

    • The peptide is highly soluble in the ether/TFA mixture.

    • The cleavage from the resin was incomplete.[12]

  • Solution:

    • Verify Synthesis: Before cleavage, confirm that the peptide synthesis was successful by checking for a significant weight increase of the resin.[12] A small test cleavage can also be performed and analyzed by mass spectrometry.[6]

    • Optimize Precipitation:

      • Concentrate the TFA filtrate to a smaller volume (1-2 mL) using a rotary evaporator or a stream of nitrogen before adding it to the cold ether.[4][12]

      • Increase the volume of cold diethyl ether used for precipitation (at least 10 times the volume of the TFA filtrate).[3][5]

      • Ensure the ether is sufficiently cold (-20°C) and allow the mixture to incubate at this temperature for at least 30 minutes to maximize precipitation.[3]

    • Re-cleave the Resin: If you suspect incomplete cleavage, you can re-subject the resin to the cleavage cocktail to recover more peptide.[12]

Data Presentation

Table 1: Common Cleavage Cocktails for Peptides with D-Asn(Trt) and Other Sensitive Residues

Reagent NameComposition (v/v or w/v)Recommended ForKey Considerations
TFA/TIS/H₂O TFA/Triisopropylsilane/Water (95:2.5:2.5)[5]Peptides without highly sensitive residues. Good starting point.A standard, less odorous cocktail. May be insufficient for complete Asn(Trt) removal.
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)[5]General purpose, peptides with Cys, Met, Trp, Tyr.[5][10]Very effective for many modifications but has a strong odor due to thioanisole and EDT.[1][5]
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)[5]Peptides with Trt-based protecting groups.[5]"Odorless" alternative to cocktails with EDT and thioanisole.[5][11]
Reagent R TFA/Thioanisole/Anisole/EDT (90:5:3:2)[5]Peptides with Arg(Pmc/Mtr).Good for deprotecting arginine residues.

Experimental Protocols

Protocol 1: General TFA Cleavage Procedure for D-Asn(Trt) Peptides

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) and dry it under vacuum for at least 1 hour.[3][5]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the desired cleavage cocktail by carefully mixing the components. For example, to prepare 10 mL of Reagent K, combine 8.25 mL of TFA, 0.5 g of phenol, 0.5 mL of water, 0.5 mL of thioanisole, and 0.25 mL of 1,2-ethanedithiol.[5] Always use freshly prepared cocktails.[3]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10-20 mL per gram of resin).[5] Gently swirl the mixture occasionally at room temperature for 2-4 hours. For N-terminal D-Asn(Trt), a longer duration may be necessary.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[5]

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice to remove residual scavengers.[3][5]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[3]

Visualizations

Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation Resin Dry Peptide-Resin Cleavage Add Cocktail to Resin (2-4 hours, RT) Resin->Cleavage Cocktail Prepare Fresh Cleavage Cocktail Cocktail->Cleavage Filter Filter to separate Resin and Filtrate Cleavage->Filter Precipitate Add Filtrate to cold Diethyl Ether Filter->Precipitate Filtrate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash Wash Pellet with cold Ether (2x) Centrifuge->Wash Dry Dry Crude Peptide Wash->Dry

Caption: General workflow for peptide cleavage and isolation.

Troubleshooting_Logic Start Crude Peptide Analysis (HPLC/MS) Incomplete Incomplete Deprotection? (+242 Da Peak) Start->Incomplete SideProducts Side Products Present? Incomplete->SideProducts No Action_Time Extend Cleavage Time (e.g., to 4h) Incomplete->Action_Time Yes LowYield Poor Yield? SideProducts->LowYield No Action_Cocktail Use Stronger Scavenger Mix (e.g., Reagent K) SideProducts->Action_Cocktail Yes Action_Precipitation Optimize Precipitation (Concentrate TFA, More Ether) LowYield->Action_Precipitation Yes End Purify Peptide LowYield->End No Action_Time->Start Re-cleave & Re-analyze Action_Cocktail->Start Re-synthesize/ Re-cleave Action_Precipitation->End

Caption: Troubleshooting logic for D-Asn(Trt) peptide cleavage.

References

Identifying and characterizing byproducts in D-Asn peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Aspartic acid (D-Asn) containing peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of synthesizing peptides incorporating D-Aspartic acid. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues and byproducts encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when synthesizing peptides with D-Aspartic acid (D-Asn)?

A1: The most prevalent side reaction during the synthesis of peptides containing D-Aspartic acid is the formation of an aspartimide intermediate.[1] This five-membered ring structure arises from the nucleophilic attack of the backbone amide nitrogen on the side-chain carboxyl group of the D-Asp residue.[2][3] This reaction is particularly favored under the basic conditions used for Fmoc-deprotection in Solid Phase Peptide Synthesis (SPPS).[2][4] The formation of the aspartimide is problematic as it can lead to several downstream byproducts.[1]

Q2: What are the consequences of aspartimide formation in D-Asn peptide synthesis?

A2: The formation of an aspartimide intermediate can lead to three main types of byproducts:

  • α- and β-peptides: The aspartimide ring can be opened by nucleophiles, such as piperidine or water, at two different positions. This results in a mixture of the desired α-linked peptide and an undesired β-linked peptide, where the peptide bond is formed with the side-chain carboxyl group of the D-Asp residue.[2]

  • Racemization/Epimerization: The α-carbon of the aspartimide is susceptible to epimerization under basic conditions, leading to a loss of stereochemical integrity.[5] This means that the intended D-Asp residue can be converted into an L-Asp residue, or vice versa if starting with L-Asp.[5]

  • Piperidide Adducts: If piperidine is used for Fmoc deprotection, it can act as a nucleophile and attack the aspartimide ring, leading to the formation of piperidide adducts.[2]

Q3: Are D-Aspartic acid residues more prone to byproduct formation than L-Aspartic acid residues?

Troubleshooting Guide

Problem 1: Identification of Unexpected Peaks in HPLC Analysis

Symptom: Your HPLC chromatogram of the crude peptide shows multiple peaks close to the main product peak, making purification difficult.

Possible Cause: These peaks likely correspond to byproducts arising from aspartimide formation, such as the β-aspartyl isomer and epimerized peptides.[1] Deletion sequences or products of incomplete deprotection can also be present.

Troubleshooting Workflow:

cluster_0 Impurity Identification Workflow Start Crude Peptide with Unexpected HPLC Peaks LCMS Perform LC-MS Analysis Start->LCMS Mass_Check Check Mass of Impurity Peaks LCMS->Mass_Check MS_MS Perform MS/MS Fragmentation for Sequence Confirmation Mass_Check->MS_MS Mass = Expected Deletion Deletion Sequence (Mass < Expected) Mass_Check->Deletion Mass ≠ Expected Other Other Modification (e.g., incomplete deprotection) Mass_Check->Other Mass ≠ Expected Isomer Isomer Identified (β-Asp or Epimer) MS_MS->Isomer NMR Perform 2D-NMR (COSY, TOCSY) for Structural Elucidation End Byproduct Characterized Deletion->End Isomer->End Other->End

Caption: Workflow for identifying unknown impurities in peptide synthesis.

Detailed Steps:

  • LC-MS Analysis: The first step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) on the crude product. This will provide the mass of each peak in your chromatogram.

  • Mass Analysis:

    • Identical Mass: If an impurity has the same mass as the target peptide, it is likely a β-aspartyl isomer or an epimer (L-Asp instead of D-Asp).

    • Different Mass: If the mass is different, it could be a deletion sequence (lower mass), a product of incomplete deprotection (higher mass), or another modification.

  • MS/MS Fragmentation: For peaks with the same mass as the target peptide, tandem mass spectrometry (MS/MS) can help differentiate between α- and β-aspartyl isomers. The fragmentation patterns for these isomers will be different.

  • NMR Spectroscopy: For unambiguous structural confirmation, especially for distinguishing between diastereomers (epimers), Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. 2D NMR experiments like COSY and TOCSY can help elucidate the exact connectivity and stereochemistry of the amino acid residues.

Problem 2: High Levels of Aspartimide-Related Byproducts

Symptom: LC-MS analysis confirms a significant percentage of your product has converted to β-aspartyl isomers or has epimerized.

Possible Cause: The synthesis conditions are promoting the formation of the aspartimide intermediate. This is often due to prolonged exposure to the deprotection base (e.g., piperidine) or elevated temperatures.

Mitigation Strategies:

StrategyDescriptionKey Considerations
Use Sterically Hindered Protecting Groups Employing bulkier side-chain protecting groups for D-Asp, such as 3-methylpent-3-yl (OMpe) or 2,3,4-trimethyl-3-pentyl (ODie), can sterically hinder the formation of the aspartimide ring.[2]These bulkier groups may require longer coupling times or more potent coupling reagents.
Backbone Protection Incorporating a dimethoxybenzyl (Dmb) or a 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the preceding amino acid can prevent the nucleophilic attack that initiates aspartimide formation.This strategy requires the use of pre-formed dipeptide building blocks.
Modify Deprotection Conditions Reduce the time of exposure to the deprotection base. For example, using shorter deprotection times with piperidine. Alternatively, using a less nucleophilic base like piperazine can reduce the formation of base adducts.[4]Shorter deprotection times need to be carefully optimized to ensure complete Fmoc removal.
Incorporate Additives Adding 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help to suppress aspartimide formation.[4]The mechanism is not fully understood but is thought to involve protonation of the amide nitrogen.
Microwave-Assisted Synthesis While microwave energy can accelerate synthesis, elevated temperatures can also increase aspartimide formation. Lowering the microwave coupling temperature can help to mitigate this side reaction.[4]Careful optimization of temperature and time is crucial when using microwave synthesis.

Logical Flow for Mitigation:

cluster_1 Mitigation of Aspartimide Formation Start High Levels of Aspartimide Byproducts Protecting_Group Use Sterically Hindered Protecting Group for D-Asp Start->Protecting_Group Backbone_Protection Incorporate Backbone Protection (Dmb/Hmb) Start->Backbone_Protection Deprotection Modify Deprotection Conditions (Time, Base) Start->Deprotection End Reduced Byproduct Formation Protecting_Group->End Backbone_Protection->End Additives Add HOBt to Deprotection Solution Deprotection->Additives Microwave Optimize Microwave Conditions (Temp, Time) Additives->Microwave Microwave->End

Caption: Decision tree for mitigating aspartimide-related byproducts.

Experimental Protocols

Protocol 1: General HPLC Analysis of Peptide Purity

This protocol outlines a standard method for determining the purity of a synthesized peptide containing D-Asn.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is most commonly used.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to elute peptides of varying hydrophobicity. A common gradient is 5% to 65% B over 30 minutes.

    • Flow Rate: Typically 1.0 mL/min for analytical columns.

    • Detection: UV absorbance at 214-220 nm, which detects the peptide backbone.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.

Protocol 2: Mass Spectrometry for Byproduct Identification

This protocol provides a general workflow for identifying impurities using LC-MS.

  • LC-MS Setup:

    • Use the same HPLC conditions as in Protocol 1, but with an MS-compatible mobile phase if necessary (e.g., replacing TFA with formic acid).

    • Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition:

    • Acquire full scan mass spectra across the elution profile of the chromatogram.

    • For targeted analysis of suspected impurities, perform selected ion monitoring (SIM) or tandem MS (MS/MS).

  • Data Analysis:

    • Extract the mass spectra for each peak of interest.

    • Compare the observed mass-to-charge (m/z) ratio with the theoretical m/z of the expected peptide and potential byproducts.

    • For MS/MS data, analyze the fragmentation pattern to confirm the peptide sequence and identify the site of modification (e.g., β-linkage).

Protocol 3: NMR for Structural Characterization

This protocol outlines the general steps for using NMR to characterize peptide byproducts.

  • Sample Preparation:

    • Dissolve a purified sample of the byproduct (or a mixture enriched with the byproduct) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • The concentration should be in the millimolar range for optimal signal-to-noise.

  • NMR Experiments:

    • Acquire a 1D ¹H NMR spectrum to get an initial overview of the sample.

    • Perform 2D NMR experiments such as:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning spin systems of individual amino acid residues.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is very useful for amino acid identification.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the peptide's conformation.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, which can help resolve spectral overlap.

  • Data Analysis:

    • Process and analyze the NMR spectra to assign the chemical shifts of the protons and other nuclei.

    • Compare the chemical shifts and coupling patterns with known values for α- and β-aspartyl residues and for L- and D-amino acids to confirm the structure of the byproduct.

References

Technical Support Center: Aggregation Issues in Peptides Containing Hydrophobic D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered with peptides containing hydrophobic D-amino acids.

Frequently Asked Questions (FAQs)

Q1: Why do my peptides with hydrophobic D-amino acids aggregate?

A1: Peptide aggregation is primarily driven by hydrophobic interactions, where nonpolar side chains of amino acids associate to minimize contact with water.[1][2] The inclusion of hydrophobic D-amino acids can further influence aggregation in several ways:

  • Disruption of Secondary Structures: D-amino acids can disrupt the formation of regular secondary structures like α-helices and β-sheets that are typical for L-amino acid peptides.[3][4][5] This can sometimes lead to the exposure of hydrophobic residues that would otherwise be buried, promoting intermolecular hydrophobic interactions and subsequent aggregation.

  • Promotion of β-Sheet Formation: In some sequence contexts, the presence of D-amino acids can surprisingly promote the formation of β-sheet structures, which are highly prone to aggregation and can form amyloid-like fibrils.[3][5]

  • Altered Peptide Conformation: The different stereochemistry of D-amino acids leads to altered peptide backbone conformations compared to their all-L-amino acid counterparts. This can result in novel intermolecular packing arrangements that favor aggregation.

Q2: What are the signs of peptide aggregation in my experiment?

A2: Peptide aggregation can manifest in several ways during your experiments:

  • Visual Observation: The most obvious sign is the appearance of visible precipitates, cloudiness, or gel-like consistency in your peptide solution.

  • Inconsistent Assay Results: You may observe poor reproducibility in your biological or biophysical assays due to variations in the concentration of soluble, active peptide.

  • Low Yields During Purification: Aggregation during or after purification by techniques like HPLC can lead to product loss and low recovery.

  • Artifacts in Analytical Techniques: In techniques like size-exclusion chromatography (SEC), you may see the appearance of high molecular weight peaks or a broad, poorly resolved main peak. In mass spectrometry, you might observe ions corresponding to multimers.

Q3: Can the position of the hydrophobic D-amino acid in the sequence affect aggregation?

A3: Yes, the position of a D-amino acid can significantly impact its effect on aggregation. Substituting a D-amino acid in a region prone to forming a stable secondary structure (like the center of a β-strand) is more likely to be disruptive than a substitution in a more flexible terminal region.[4] The specific sequence context is crucial, and the effect of a D-amino acid substitution should be evaluated on a case-by-case basis.

Q4: Are there any computational tools to predict the aggregation propensity of my peptide sequence?

A4: Several computational tools can predict aggregation-prone regions (APRs) within a peptide sequence based on factors like hydrophobicity, charge, and secondary structure propensity. While many of these tools are trained on L-amino acid sequences, they can still provide a useful starting point for identifying potentially problematic regions in your peptide containing D-amino acids.

Troubleshooting Guides

Problem 1: My lyophilized peptide powder will not dissolve.

This is a common issue with highly hydrophobic peptides.

Troubleshooting Workflow:

start Start: Insoluble Lyophilized Peptide test_small Test solubility on a small aliquot first start->test_small organic_solvent Try dissolving in a small amount of organic solvent (e.g., DMSO, DMF, ACN) test_small->organic_solvent Yes fail Peptide remains insoluble. Consider resynthesis with modifications. test_small->fail No sonicate Sonicate the solution briefly in a water bath organic_solvent->sonicate gentle_warming Gentle warming (<40°C) sonicate->gentle_warming dilute Slowly add aqueous buffer to the desired concentration gentle_warming->dilute denaturant Use denaturing agents (6M Guanidine-HCl or 8M Urea) (Caution: may affect biological activity) dilute->denaturant Precipitates success Peptide Dissolved dilute->success Soluble denaturant->success Soluble denaturant->fail Insoluble

Caption: Workflow for solubilizing hydrophobic peptides.

Detailed Steps:

  • Start with a Small Amount: Always test the solubility of a small portion of your peptide before attempting to dissolve the entire batch.[6]

  • Use Organic Solvents: For highly hydrophobic peptides, start by dissolving the powder in a minimal amount of a strong organic solvent such as DMSO, DMF, or acetonitrile (ACN).[6][7]

  • Aid Dissolution: Gentle sonication in a water bath can help break up small aggregates and facilitate dissolution.[6] Gentle warming (below 40°C) can also be effective.

  • Gradual Dilution: Once the peptide is dissolved in the organic solvent, slowly add your aqueous buffer dropwise while vortexing to reach the final desired concentration. If the solution becomes cloudy, you may have exceeded the peptide's solubility limit in that mixed solvent system.

  • Consider Denaturants: If the peptide still does not dissolve, you can try using denaturing agents like 6M guanidine hydrochloride or 8M urea. Be aware that these agents will likely disrupt the peptide's secondary structure and may need to be removed before biological assays.

Problem 2: My peptide solution becomes cloudy or forms a precipitate over time.

This indicates that your peptide is aggregating in solution.

Troubleshooting Strategies:

StrategyDescriptionConsiderations
Adjust pH Change the pH of the buffer to be at least 2 units away from the peptide's isoelectric point (pI). This increases the net charge on the peptide, leading to electrostatic repulsion that can counteract hydrophobic aggregation.Ensure the new pH is compatible with your experimental assay.
Modify Ionic Strength Vary the salt concentration (e.g., NaCl) in your buffer. Both increasing and decreasing ionic strength can affect aggregation, so it's worth testing a range of concentrations.High salt concentrations can sometimes promote hydrophobic interactions.
Add Solubilizing Excipients Include additives in your buffer that can help to keep the peptide soluble. Examples include arginine (50-100 mM), non-detergent sulfobetaines, or low concentrations of non-ionic detergents (e.g., 0.05% Tween-20).Test for compatibility with your downstream applications.
Work at Lower Concentrations If possible, perform your experiments at a lower peptide concentration to reduce the likelihood of aggregation.This may not be feasible for all applications.
Store Properly For storage, flash-freeze aliquots of the peptide solution in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Monitoring Aggregation Kinetics using Thioflavin T (ThT) Fluorescence Assay

This protocol allows for the real-time monitoring of amyloid-like fibril formation.

Materials:

  • Peptide stock solution (prepared as described in the solubilization guide)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Black, clear-bottom 96-well plate

  • Plate-reading fluorometer with excitation at ~440 nm and emission at ~480 nm

Procedure:

  • Prepare the Reaction Mixture: In each well of the 96-well plate, prepare the final reaction mixture containing the desired peptide concentration and a final ThT concentration of 10-20 µM in the assay buffer. Include control wells with buffer and ThT only.

  • Incubation and Measurement: Place the plate in the fluorometer and incubate at a constant temperature (e.g., 37°C) with intermittent shaking.

  • Data Acquisition: Measure the ThT fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for the duration of the experiment (can be several hours to days).

  • Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation, with a lag phase, an exponential growth phase, and a plateau. The time to reach half-maximal fluorescence (t1/2) can be used to quantify the aggregation rate.[8][9]

Protocol 2: Analysis of Peptide Aggregates by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size and can be used to detect and quantify aggregates.

Materials:

  • Peptide solution

  • SEC column with an appropriate molecular weight range

  • HPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of your peptide solution onto the column.

  • Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: Aggregates, being larger, will elute earlier than the monomeric peptide. The presence of peaks with shorter retention times than the main peptide peak indicates aggregation. The area under each peak can be used to quantify the relative amounts of monomer, dimer, and higher-order aggregates.[10][11][12]

Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy can provide information about the secondary structure of your peptide in solution and how it changes upon aggregation.

Materials:

  • Peptide solution (concentration typically 0.1-0.2 mg/mL)

  • CD-compatible buffer (low salt, no optically active components)

  • Quartz cuvette (e.g., 1 mm path length)

  • CD spectrometer

Procedure:

  • Sample Preparation: Prepare your peptide solution in a suitable buffer. A buffer blank is also required.[13][14][15]

  • Instrument Setup: Set the CD spectrometer to scan in the far-UV region (e.g., 190-260 nm).

  • Measurement: Acquire a CD spectrum of the buffer blank and then the peptide solution.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum. The resulting spectrum can be analyzed to estimate the secondary structure content (α-helix, β-sheet, random coil). A characteristic negative band around 218 nm is indicative of β-sheet structure, which is often associated with aggregation.[16][17]

Data Presentation

Table 1: Hypothetical Comparison of a Hydrophobic L-Peptide and its D-Amino Acid Analogue

This table provides a hypothetical but plausible example of how the introduction of a hydrophobic D-amino acid might affect the properties of a peptide.

ParameterModel L-Peptide (Ac-LKLVFFAL-NH2)Model D-Peptide (Ac-LKLV(d-F)FAL-NH2)
Solubility in PBS (pH 7.4) ~50 µM~25 µM
Aggregation t1/2 (ThT Assay) 8 hours3 hours
Predominant Secondary Structure (CD) α-helicalIncreased β-sheet content
SEC Analysis Single major peak (monomer)Multiple peaks (monomer, dimer, higher-order aggregates)

Visualizations

cluster_L All L-Amino Acid Peptide cluster_D Peptide with Hydrophobic D-Amino Acid L_peptide Soluble L-Peptide (e.g., α-helical) L_aggregate Potential for Aggregation (slower kinetics) L_peptide->L_aggregate Hydrophobic interactions D_peptide Soluble D-Peptide (disrupted/altered structure) D_aggregate Increased Aggregation Propensity (faster kinetics, β-sheet formation) D_peptide->D_aggregate Enhanced hydrophobic interactions and/or β-sheet formation

Caption: Impact of D-amino acid on peptide structure and aggregation.

References

Validation & Comparative

HPLC Analysis of Peptides Containing Fmoc-D-Asn(Trt)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high purity and yield of the final peptide. The incorporation of asparagine (Asn) residues, particularly the D-enantiomer, presents unique challenges. This guide provides an objective comparison of the HPLC analysis of peptides synthesized using Fmoc-D-Asn(Trt)-OH versus the alternative of using unprotected Fmoc-D-Asn-OH, supported by experimental considerations and detailed protocols.

The primary challenge during the incorporation of asparagine in Fmoc-based SPPS is the potential for side reactions related to the side-chain amide. The use of a side-chain protecting group, such as the trityl (Trt) group, is a common strategy to mitigate these issues and generally results in a cleaner crude peptide product upon HPLC analysis.

Performance Comparison: this compound vs. Unprotected Fmoc-D-Asn-OH

The decision to use side-chain protection for asparagine has a significant impact on the impurity profile of the synthesized peptide as observed by HPLC. While sequence-dependent, a qualitative and comparative assessment can be made based on the known chemical properties of these building blocks.

Key Performance Indicators in HPLC Analysis

Performance MetricThis compoundUnprotected Fmoc-D-Asn-OHRationale
Expected Crude Purity (by HPLC) HigherLowerThe Trt group prevents side-chain dehydration and aspartimide formation during synthesis, leading to fewer impurities in the crude product.[1][2][3]
Common Side Products Detected by HPLC - Tritylation of susceptible residues (e.g., Trp) if scavengers are not used effectively.- Incomplete deprotection of Trt group.- β-cyanoalanine formation (dehydration of Asn side chain).- Aspartimide-related impurities (α- and β-peptides, racemization).[1][2]The bulky Trt group sterically hinders side-chain reactions, while unprotected Asn is prone to side-chain modification during activation and coupling steps.[1][2]
Solubility of Building Block Good solubility in standard SPPS solvents (e.g., DMF, NMP).[3][4][5]Poor solubility, especially in DMF and NMP.[3][4]The hydrophobic Trt group improves the solubility of the amino acid derivative, facilitating more efficient coupling reactions.[3][4]
HPLC Peak Characteristics Generally sharper peaks for the target peptide.Potential for multiple, closely eluting peaks corresponding to various side products, complicating purification.A cleaner crude product with fewer isomeric and closely related impurities leads to better chromatographic resolution.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis of a peptide containing a D-Asn residue and its subsequent analysis by HPLC.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual steps for incorporating a D-Asn residue into a peptide sequence using either this compound or unprotected Fmoc-D-Asn-OH.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.

  • Amino Acid Coupling (D-Asn):

    • Using this compound: Dissolve this compound (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add a base like DIPEA (6 eq.) to activate the amino acid. Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Using Unprotected Fmoc-D-Asn-OH: Due to poor solubility, special considerations may be needed, such as the use of pre-formed activated esters (e.g., OPfp esters) or different coupling reagents like BOP.[2] Couple as described above.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it.

    • Add a cleavage cocktail. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). If Trt groups are present, the inclusion of triisopropylsilane (TIS) as a scavenger is crucial to prevent re-attachment of the trityl cation to other residues.[6]

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter to separate the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

HPLC Analysis Protocol

This protocol is suitable for the analysis of both crude and purified peptides.

ParameterSpecification
HPLC System: Reversed-Phase HPLC (RP-HPLC) system
Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]
Flow Rate: 1.0 mL/min.[8]
Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic residues).[7]
Gradient: A typical gradient would be 5-65% Mobile Phase B over 30 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, such as 0.1% TFA in water or a water/acetonitrile mixture. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[7]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for choosing a protected asparagine building block.

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF/DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Fmoc_Deprotection for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final amino acid Precipitation Precipitation (Cold Ether) Cleavage->Precipitation HPLC_Analysis HPLC Analysis Precipitation->HPLC_Analysis

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) and analysis.

Logic_Diagram cluster_options Choice of Building Block cluster_outcomes Impact on HPLC Analysis Goal Goal: High Purity Peptide Containing D-Asn Challenge Challenge: Asn Side-Chain Reactions Goal->Challenge Unprotected Unprotected Fmoc-D-Asn-OH Challenge->Unprotected Protected Protected This compound Challenge->Protected Outcome_Unprotected Lower Purity - Dehydration - Aspartimide Formation Unprotected->Outcome_Unprotected Outcome_Protected Higher Purity - Minimized Side Reactions Protected->Outcome_Protected Outcome_Protected->Goal Recommended Path

Caption: Rationale for selecting this compound for high-purity peptides.

References

Decoding D-Asparagine: A Comparative Guide to Mass Spectrometry Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of mass spectrometry techniques for the characterization of D-asparagine modified peptides, a critical post-translational modification influencing protein stability and function.

The spontaneous, non-enzymatic modification of asparagine (Asn) and aspartic acid (Asp) residues in proteins is a significant concern in drug development and biological research.[1][2] This process, which includes deamidation and isomerization, can lead to the formation of L-isoaspartate (L-isoAsp), D-aspartate (D-Asp), and D-isoaspartate (D-isoAsp) from an initial L-asparagine (L-Asn) residue.[3][4] These modifications can alter a protein's structure, function, and stability, potentially impacting the efficacy and safety of therapeutic proteins like monoclonal antibodies.[1][2] Consequently, robust analytical methods are required to detect, identify, and quantify these isomeric and epimeric forms.

Mass spectrometry (MS) has become the primary tool for this challenge due to its high sensitivity and specificity.[3][4] This guide provides an objective comparison of various MS-based fragmentation techniques and alternative methods for the characterization of D-asparagine and its related isomers.

Mass Spectrometry Fragmentation Techniques: A Head-to-Head Comparison

The key to distinguishing between isomers like L-Asp, L-isoAsp, D-Asp, and D-isoAsp lies in the fragmentation method used during tandem mass spectrometry (MS/MS). While these isomers have the same mass, their fragmentation patterns can differ, providing structural clues for their identification.[2]

Collision-Induced Dissociation (CID): This is the most common fragmentation method. It involves accelerating peptide ions and colliding them with neutral gas molecules.[5] While effective for standard peptide sequencing, CID often struggles to differentiate between Asp isomers because the fragmentation energies are typically not sufficient to produce unique fragment ions for each isomer.[6] It can, however, distinguish the initial deamidation event, which results in a mass shift of +0.98 Da.[7][8]

Higher-Energy Collisional Dissociation (HCD): A beam-type CID technique, HCD generally provides higher fragmentation energy and often results in more informative spectra for peptide identification compared to traditional ion trap CID.[9] For doubly charged peptides, HCD has been shown to provide more peptide identifications than both CID and Electron Transfer Dissociation (ETD).[9] However, like CID, it may not consistently produce isomer-specific fragments.

Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves transferring an electron to a multiply charged peptide ion, causing fragmentation.[5][10] This technique is particularly useful for preserving labile post-translational modifications.[10] Crucially for isomer analysis, ETD can generate diagnostic fragment ions that help differentiate isoaspartic acid from aspartic acid.[10] Specifically, the presence of c+57 and z-57 fragment ions are characteristic of isoAsp residues.[11][10] ETD generally provides better sequence coverage than CID, especially for longer or more highly charged peptides.[12]

Charge Transfer Dissociation (CTD): A newer technique, CTD has shown promise in differentiating all four isomers of aspartic acid (L-Asp, L-isoAsp, D-Asp, and D-isoAsp).[6] CTD produces diagnostic ions of the form cn+57 for iso-Asp residues. Furthermore, by comparing the relative abundance of y- and z-ions, it can also differentiate between the L- and D-epimers of both Asp and isoAsp.[6]

Table 1: Comparison of MS/MS Fragmentation Techniques for Asp Isomer Analysis

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)Charge Transfer Dissociation (CTD)
Primary Fragment Ions b- and y-ions[5]b- and y-ions[9]c- and z-ions[5][10]c- and z-ions, plus diagnostic fragments[6]
Isomer Differentiation Poor for Asp/isoAsp isomers; can detect deamidation (+0.98 Da)[6][8]Generally poor for isomers, but better than CID for overall peptide ID[9]Good for Asp vs. isoAsp via diagnostic ions (c+57, z-57)[11][10]Excellent; differentiates L/D-Asp and L/D-isoAsp[6]
Peptide Sequence Coverage Good; ~67% on average[12]Generally higher than CID[9]Excellent; ~82% on average, superior for longer peptides[12]High, with extensive backbone and side-chain fragments[6]
Best Suited For Routine peptide sequencing, detecting deamidation.General proteomics, high-throughput peptide identification.Analysis of labile PTMs, definitive isoAsp identification.[10]Detailed structural characterization of Asp isomers and epimers.
Alternative and Complementary Methods

While MS is powerful, other techniques can be used, often in conjunction with MS, for a comprehensive analysis.

Liquid Chromatography (LC): Reversed-phase liquid chromatography (RPLC) is almost always coupled with MS. Critically, isomers often exhibit different retention times. For instance, a deamidated peptide containing isoAsp typically elutes slightly earlier than its native Asn-containing counterpart, and the Asp-containing peptide may also be separated.[8][13] Optimizing the LC gradient is crucial for achieving baseline or near-baseline separation of these isoforms.[14]

Enzymatic Methods: The enzyme Protein L-isoaspartyl O-methyltransferase (PIMT) can be used to specifically methylate L-isoaspartyl residues.[4] This specific tagging can be detected by MS and is the basis for commercial kits like the ISOQUANT assay.[3] Additionally, the endoprotease Asp-N is unable to cleave at the N-terminal side of an isoAsp residue, a property that can be exploited to differentiate it from Asp, which is readily cleaved.[14]

Table 2: Comparison of Analytical Approaches

MethodPrincipleThroughputSpecificityKey Application
LC-MS/MS Separation by chromatography, identification by mass and fragmentation.[15]HighHigh (with appropriate fragmentation)Gold standard for identification and site-specific quantification.
PIMT Enzymatic Assay Specific methylation of L-isoAsp residues.[3]MediumHigh for L-isoAspQuantification of total L-isoAsp content.
Asp-N Proteolysis Selective cleavage at Asp, but not isoAsp residues.[14]HighHighDifferentiating Asp and isoAsp sites prior to MS analysis.

Experimental Protocols and Workflows

A robust analysis of D-asparagine modified peptides requires a meticulous experimental workflow, from sample preparation to data analysis.

Diagram: Asparagine Degradation Pathway

L_Asn L-Asparagine (Asn) Succinimide L/D-Succinimide (cyclic intermediate) L_Asn->Succinimide Deamidation L_isoAsp L-isoaspartate (isoAsp) Succinimide->L_isoAsp Hydrolysis (~3:1) L_Asp L-aspartate (Asp) Succinimide->L_Asp Hydrolysis D_isoAsp D-isoaspartate (isoAsp) L_isoAsp->D_isoAsp Racemization L_Asp->Succinimide Isomerization D_Asp D-aspartate (Asp) L_Asp->D_Asp Racemization

Caption: Spontaneous degradation pathway of L-asparagine.

Diagram: General LC-MS/MS Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Protein Protein Sample (e.g., mAb) Denature Denaturation, Reduction & Alkylation Protein->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest LC Reversed-Phase LC (Isomer Separation) Digest->LC MS1 MS Scan (Precursor Ion Mass) LC->MS1 MS2 MS/MS Fragmentation (ETD / HCD / CTD) MS1->MS2 Search Database Search (Peptide ID) MS2->Search Validation Isomer Validation (Diagnostic Ions) Search->Validation Quant Quantification (Peak Area) Validation->Quant

Caption: Experimental workflow for peptide isomer analysis.

Detailed Methodologies

1. Proteolytic Digestion:

  • Objective: To digest the protein into smaller peptides suitable for MS analysis.

  • Protocol:

    • Denature the protein sample (e.g., a monoclonal antibody) in a buffer containing 1 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide to prevent refolding.

    • Digest with a protease such as trypsin at a 1:10 (enzyme:protein) ratio at 37°C.[13] The duration may vary (e.g., 30 minutes to overnight).

    • Quench the reaction by adding an acid like formic acid.

2. Liquid Chromatography Separation:

  • Objective: To separate the peptide isomers chromatographically before MS analysis.

  • Protocol:

    • Use a high-resolution C18 column (e.g., 1.7 µm particle size, 2.1 x 150 mm).[13]

    • Employ a shallow gradient of mobile phase B (e.g., 0.1% formic acid in acetonitrile) into mobile phase A (e.g., 0.1% formic acid in water).[14]

    • A typical gradient might run from 2% to 40% B over 30-60 minutes at a flow rate of 200-400 µL/min to maximize separation of closely eluting isomers.[14]

3. Mass Spectrometry Analysis:

  • Objective: To determine the mass of the peptides and fragment them to identify their sequence and modification sites.

  • Instrument: A high-resolution mass spectrometer with multiple fragmentation options (e.g., an Orbitrap with CID, HCD, and ETD capabilities) is ideal.[9][13]

  • Settings:

    • MS1 (Full Scan): Acquire scans at a high resolution (e.g., >60,000) to accurately measure the precursor ion mass and distinguish the +0.98 Da deamidation shift.[8]

    • MS2 (Fragmentation):

      • Method: Use a data-dependent acquisition (DDA) method that triggers MS/MS on the most abundant precursor ions.

      • Fragmentation Type: For comprehensive analysis, an alternating or decision-tree method can be employed.[9][10] For example, use HCD for doubly charged ions and ETD for ions with charge states of +3 or higher.[9][12]

      • ETD Parameters: Set the ion/ion reaction time to around 100-150 ms. Supplemental activation may be required to observe diagnostic ions for isoAsp.[10][14]

4. Data Analysis:

  • Objective: To identify peptides and confirm the presence and location of isomers.

  • Protocol:

    • Use a database search engine (e.g., Mascot, Sequest) to identify peptides from the MS/MS spectra. Include variable modifications for deamidation (+0.98 Da) on Asn and Gln residues.

    • Manually inspect the ETD spectra of candidate peptides for the presence of diagnostic ions (e.g., c+57, z-57) to confirm isoAsp sites.[10][14]

    • Quantify the relative abundance of each isomer by comparing the extracted ion chromatogram (XIC) peak areas from the MS1 scan.[3]

References

A Comparative Guide to Fmoc-D-Asn(Trt)-OH and Fmoc-L-Asn(Trt)-OH in Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the chirality of amino acids is a critical determinant of the final molecule's structure, stability, and biological activity. This guide provides an objective comparison between Fmoc-D-Asn(Trt)-OH and its naturally occurring stereoisomer, Fmoc-L-Asn(Trt)-OH. Understanding the distinct properties imparted by the incorporation of a D-amino acid, such as D-Asparagine, is paramount for the rational design of novel peptide therapeutics with enhanced properties.

Introduction to Chirality in Peptides

Amino acids, the building blocks of proteins and peptides, are chiral molecules that exist as two non-superimposable mirror images, or enantiomers: the L- (levo, left-handed) and D- (dextro, right-handed) forms.[1][2] In nature, proteins are almost exclusively composed of L-amino acids.[3] The use of D-amino acids in synthetic peptides is a powerful strategy to modulate their pharmacological profiles.[1][4] Both this compound and Fmoc-L-Asn(Trt)-OH are essential building blocks in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group and is removed with a base, while the Trt (trityl) group protects the side-chain amide of asparagine from dehydration and other side reactions, and is removed with acid.[5][6] The Trt group also significantly improves the solubility of the asparagine derivative during synthesis.[5][7][8]

Impact on Peptide Synthesis and Purity

The primary difference in the synthesis process when using this compound instead of Fmoc-L-Asn(Trt)-OH lies not in the chemical reactions themselves, but in the properties of the resulting peptide. The coupling and deprotection cycles in Fmoc-based SPPS are stereochemically independent, meaning the synthesis machinery does not distinguish between L- and D-enantiomers. Therefore, the synthesis efficiency, in terms of coupling yields, is expected to be comparable.

However, the incorporation of a D-amino acid can sometimes influence the aggregation propensity of the growing peptide chain on the solid support. While specific data for D-Asn is not prevalent, alterations in secondary structure could potentially impact synthesis success in "difficult sequences." The primary advantage of using the Trt protecting group for both L- and D-Asn is the prevention of side-chain dehydration to a nitrile, a common side reaction with unprotected asparagine, especially when using carbodiimide coupling reagents.[9] This ensures higher purity of the final crude peptide.[5]

Comparative Data Summary

PropertyPeptide with Fmoc-L-Asn(Trt)-OHPeptide with this compoundRationale & References
Secondary Structure Conforms to standard peptide secondary structures (α-helix, β-sheet) based on the surrounding L-amino acid sequence.Can induce local disruptions or specific turns (e.g., β-turns) in the peptide backbone. May alter or invert helical structures.The different stereochemistry of the D-amino acid residue alters the allowed phi (φ) and psi (ψ) dihedral angles, impacting the overall peptide fold.[10][11]
Proteolytic Stability Susceptible to degradation by proteases (e.g., trypsin, chymotrypsin, serum proteases) which recognize L-amino acid sequences.Significantly enhanced resistance to enzymatic degradation.Proteases are chiral enzymes that are highly specific for L-amino acid substrates. The presence of a D-amino acid at or near a cleavage site sterically hinders enzyme binding and catalysis.[1][4][12]
Biological Activity Activity is dependent on the specific 3D structure recognized by biological receptors or targets.Biological activity may be reduced, abolished, or in some cases, enhanced. This is highly dependent on the specific peptide and its target.If the native L-conformation is crucial for receptor binding, a D-amino acid substitution will likely decrease activity. However, if increased stability and altered conformation lead to improved target engagement or reduced off-target effects, activity could be enhanced.[9][12]
Immunogenicity Can be processed and presented by antigen-presenting cells, potentially leading to an immune response.Generally exhibits reduced immunogenicity.The resistance to proteolytic processing reduces the generation of smaller peptide fragments that can be presented by MHC molecules to trigger an immune response.[13]
Aggregation Propensity Prone to aggregation, especially in sequences containing consecutive asparagine residues.Aggregation behavior can be altered. It may decrease due to structural disruption or increase if the new conformation favors intermolecular interactions.Asparagine-rich sequences are known to be prone to aggregation. Altering the stereochemistry can disrupt the hydrogen bonding networks that drive self-assembly.[6]

Experimental Protocols

To empirically determine the effects of substituting L-Asn with D-Asn in a specific peptide, the following experimental protocols would be employed.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of a target peptide on a Rink Amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide resin (0.5-0.8 mmol/g loading) in dimethylformamide (DMF) for 1 hour in a fritted syringe.

  • Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with a fresh 2 mL of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents (eq.) of the desired Fmoc-amino acid (either Fmoc-L-Asn(Trt)-OH or this compound), 3 eq. of a coupling agent (e.g., HATU), and 6 eq. of a base (e.g., DIPEA) in 1.5 mL of DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Once complete, drain the coupling solution and wash the resin with DMF (5x).

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM (5x) and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step removes the Trt side-chain protecting group and cleaves the peptide from the resin.

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
  • Sample Preparation: Dissolve the purified lyophilized L-Asn and D-Asn peptides in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Data Acquisition:

    • Record far-UV CD spectra from 190 to 260 nm using a 1 mm path length quartz cuvette at 25°C.

    • Set the scanning speed to 50 nm/min with a response time of 1 second and a bandwidth of 1 nm.

    • Average three to five scans for each sample.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm. Analyze the MRE spectra to estimate the percentage of α-helix, β-sheet, and random coil content. A peptide containing only L-amino acids and its D-amino acid-substituted diastereomer are expected to show mirror-image CD spectra if they adopt mirror-image conformations.[3]

Proteolytic Stability Assay
  • Sample Preparation: Prepare stock solutions of the L-Asn and D-Asn peptides (1 mg/mL) in a relevant biological buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a stock solution of a protease, such as trypsin or human serum.

  • Digestion Reaction:

    • Incubate 50 µL of each peptide solution with 5 µL of the protease solution (or serum) at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the enzymatic activity by adding an equal volume of 1% TFA.

  • Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Monitor the degradation of the parent peptide by measuring the decrease in the area of its corresponding peak over time.

    • Calculate the half-life (t½) of each peptide under the assay conditions. A significantly longer half-life for the D-Asn peptide would indicate increased proteolytic stability.[2]

Visualizations

Figure 1: Chirality of Asparagine cluster_L L-Asparagine cluster_D D-Asparagine L_Asn L_Asn Mirror Mirror Plane D_Asn D_Asn Figure 2: Fmoc/tBu Solid-Phase Peptide Synthesis Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-L/D-Asn(Trt)-OH, HATU, DIPEA) Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection1 n cycles Cleavage Final Cleavage & Side-Chain Deprotection (TFA/TIS/H2O) Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide Figure 3: Impact of D-Amino Acid Substitution Start L-Amino Acid Peptide Substitution Substitute L-Asn with D-Asn Start->Substitution Structure Altered Secondary Structure Substitution->Structure Stability Increased Proteolytic Stability Substitution->Stability Activity Potentially Altered Biological Activity Substitution->Activity

References

A Comparative Guide to Protecting Groups for D-Asparagine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the incorporation of D-asparagine in solid-phase peptide synthesis (SPPS) is crucial for the successful generation of complex peptides. The selection of an appropriate side-chain protecting group for D-asparagine is a critical determinant of peptide purity and overall yield. This guide provides an objective comparison of commonly used protecting groups, supported by available experimental data, and offers detailed protocols to aid in your synthetic strategies.

The primary challenges associated with the incorporation of asparagine residues in Fmoc-based SPPS are the poor solubility of the unprotected Fmoc-Asn-OH derivative and the propensity of the side-chain amide to undergo dehydration to a nitrile byproduct during the activation step, particularly when using carbodiimide reagents.[1] Furthermore, the formation of an aspartimide intermediate, a cyclic side product, can lead to racemization and the formation of β-peptides, complicating purification and reducing the yield of the desired product.[2] Protecting the β-amide functionality of asparagine is therefore essential to mitigate these issues.

This guide focuses on the comparative efficacy of the most widely employed acid-labile protecting groups for the asparagine side chain in the context of Fmoc-SPPS: Trityl (Trt) and 2,4,6-Trimethoxybenzyl (Tmob).

Comparative Overview of Protecting Groups

The ideal protecting group for D-asparagine should prevent side reactions, enhance the solubility of the amino acid derivative, and be cleanly removable under conditions that do not compromise the integrity of the final peptide.

Protecting GroupKey AdvantagesKey Disadvantages
Trityl (Trt) - Excellent prevention of nitrile formation during activation.[3] - Significantly improves the solubility of the Fmoc-D-Asn-OH derivative in common SPPS solvents like DMF and NMP.[4] - Widely used and well-documented.[5]- Can be sterically hindering, potentially slowing down coupling reactions. - Cleavage may require extended reaction times, especially if the Asn(Trt) residue is at the N-terminus.
2,4,6-Trimethoxybenzyl (Tmob) - Effective at preventing side-chain dehydration.[6] - Rapidly cleaved under standard TFA conditions (half-life of less than one minute in 95% TFA).[7] - Good solubility characteristics.[7]- The carbocation generated during cleavage can potentially alkylate sensitive residues like tryptophan, requiring the use of scavengers.[6]

Quantitative Data on Performance

Direct quantitative comparisons of protecting groups for D-asparagine are limited in the literature. However, data from studies on L-asparagine and the closely related aspartic acid provide valuable insights into their relative performance. The bulky nature of these protecting groups is a key factor in suppressing aspartimide formation.

Table 1: Aspartimide Formation with Different Aspartic Acid Protecting Groups

Aspartic Acid DerivativeAspartimide Formation (%) after prolonged basic treatmentReference
Asp(OtBu)-Cys(Acm)27%[2]
Asp(OtBu)-Cys(Trt)5.5%[2]

This data for aspartic acid demonstrates the principle that bulkier protecting groups on adjacent residues (in this case, Trityl on Cysteine) can significantly reduce aspartimide formation. This principle of steric hindrance is directly applicable to the protection of the asparagine side chain itself.

Experimental Protocols

The following are detailed protocols for the manual coupling of Fmoc-D-Asn(Trt)-OH and Fmoc-D-Asn(Tmob)-OH in SPPS. These protocols are based on a 0.1 mmol synthesis scale.

Protocol 1: Coupling of this compound

1. Resin Preparation:

  • Swell 0.1 mmol of the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30-60 minutes in a reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling Reaction:

  • In a separate vial, dissolve 4 equivalents of this compound (e.g., 0.4 mmol, 238.7 mg), 3.9 equivalents of HBTU (e.g., 0.39 mmol, 147.9 mg), and 6 equivalents of DIPEA (e.g., 0.6 mmol, 105 µL) in a minimal amount of DMF.

  • Pre-activate for 2-5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), continue the reaction for another hour or perform a second coupling.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times).

  • Wash with DCM (2-3 times) and then DMF (2-3 times) to prepare for the next cycle.

Protocol 2: Coupling of Fmoc-D-Asn(Tmob)-OH

1. Resin Preparation and 2. Fmoc Deprotection:

  • Follow steps 1 and 2 from Protocol 1.

3. Coupling Reaction:

  • In a separate vial, dissolve 4 equivalents of Fmoc-D-Asn(Tmob)-OH (e.g., 0.4 mmol, 234.7 mg), 3.9 equivalents of HATU (e.g., 0.39 mmol, 148.3 mg), and 6 equivalents of DIPEA (e.g., 0.6 mmol, 105 µL) in a minimal amount of DMF.

  • Pre-activate for 2-5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a ninhydrin test.

4. Washing:

  • Follow step 4 from Protocol 1.

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Cleavage Cocktail:

  • A standard cleavage cocktail for peptides containing Trt or Tmob protected asparagine is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Dry the crude peptide under vacuum.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cleavage Final Cleavage & Deprotection Resin Solid Support (Resin) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-Asn(PG)-OH + Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Final_Wash Final Wash (DCM) & Dry Wash2->Final_Wash Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Peptide Purification (HPLC) Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protecting_Group_Logic Start Fmoc-D-Asn(PG)-OH Activation Carboxyl Activation (e.g., HBTU, HATU) Start->Activation Coupling Peptide Bond Formation Activation->Coupling Side_Reaction Side Reactions: - Nitrile Formation - Aspartimide Formation Activation->Side_Reaction Final_Peptide Protected Peptide on Resin Coupling->Final_Peptide Protecting_Group Side-Chain Protecting Group (PG) (e.g., Trt, Tmob) Protecting_Group->Activation Blocks

Caption: Role of the protecting group in preventing side reactions.

References

A Researcher's Guide to Purity Assessment of Synthetic Peptides with D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral and chemical purity of synthetic peptides is paramount for reliable experimental outcomes and therapeutic efficacy. The incorporation of D-amino acids, a common strategy to enhance peptide stability and activity, introduces significant analytical challenges. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of these specialized peptides, supported by experimental data and detailed protocols.

The presence of diastereomers and enantiomers in synthetic peptides containing D-amino acids necessitates specialized analytical methods beyond standard purity assessments. These stereoisomers often possess identical physical and chemical properties, making their separation and quantification a complex task. This guide delves into the most effective techniques for this purpose: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Chiral Chromatography, and Amino Acid Analysis (AAA) coupled with Mass Spectrometry.

Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical method depends on various factors, including the specific requirements for resolution, sensitivity, analysis time, and cost. Below is a comparative overview of the primary techniques used for the purity assessment of synthetic peptides containing D-amino acids.

Parameter Reversed-Phase HPLC (RP-HPLC) Chiral Chromatography (HPLC with Chiral Stationary Phase) Amino Acid Analysis (AAA) with LC-MS/MS after Hydrolysis
Primary Application General purity assessment, separation of diastereomers (in some cases)Separation of enantiomers and diastereomersQuantification of D- and L-amino acid content, determination of enantiomeric excess
Resolution High for chemically different impurities; limited for enantiomers.High for stereoisomers.High for individual amino acid enantiomers.
Sensitivity High (UV detection).Moderate to high, depending on the chiral stationary phase and detector.Very high (mass spectrometry detection).
Limit of Quantification (LOQ) Typically >0.1% for impurities.Can reach 0.1% for the unnatural enantiomer.[1]As low as 12.5 to 62 ng/mL for individual amino acids.[2][3][4]
Analysis Time Relatively fast (typically 20-60 minutes).[5]Can be longer due to the need for optimized gradients for chiral separations.[6]Longer overall process due to hydrolysis step, but LC-MS/MS run can be fast.
Cost Lower instrument and column cost.Higher cost due to specialized chiral columns.Higher due to the requirement of a mass spectrometer.
Key Advantage Widely available, robust for general purity.Direct separation of stereoisomers.Highly sensitive and accurate for quantifying enantiomeric excess.
Key Disadvantage Cannot separate enantiomers.Column selection can be challenging and method development intensive.Indirect method requiring complete peptide hydrolysis, which can introduce racemization.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible results. The following sections provide methodologies for the key experiments discussed in this guide.

General Peptide Purity by Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a standard method for assessing the overall purity of a synthetic peptide.

a. Materials and Reagents:

  • Synthetic peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

b. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

c. Sample Preparation:

  • Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

d. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 214 nm

  • Column Temperature: 30°C

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point but should be optimized for the specific peptide.[7]

e. Data Analysis:

  • Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and multiplying by 100.[7]

Chiral Purity Assessment using Marfey's Reagent and LC-MS

This method involves derivatizing the amino acid hydrolysate with Marfey's reagent to form diastereomers that can be separated by standard RP-HPLC.

a. Materials and Reagents:

  • Peptide sample

  • 6 M Deuterium Chloride (DCl) in Deuterium Oxide (D₂O)

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Acetone

  • Sodium bicarbonate solution (1 M)

  • Hydrochloric acid (2 M)

  • LC-MS system with a C18 column

b. Peptide Hydrolysis:

  • Place the peptide sample (approximately 0.05 mg) in a hydrolysis tube.[8]

  • Add 0.8 mL of 6 M DCl in D₂O.[8]

  • Seal the tube and heat at 120°C for 20 hours or 155°C for 3 hours.[8]

  • After cooling, evaporate the acid to dryness.

c. Derivatization:

  • Dissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate solution.

  • Add a solution of Marfey's reagent (1 mg in 200 µL of acetone).

  • Incubate the mixture at 40°C for 1 hour.

  • Neutralize the reaction by adding 20 µL of 2 M HCl.

  • Evaporate the acetone.

d. LC-MS Analysis:

  • Analyze the resulting diastereomers on a C18 column using a gradient of acetonitrile in water (both with 0.1% formic acid).

  • Monitor the elution of the derivatized amino acids by mass spectrometry to distinguish between the L-L and L-D diastereomers.[9]

Amino Acid Analysis with Deuterated Acid Hydrolysis and LC-MS/MS

This protocol is a highly sensitive method for determining the enantiomeric composition of a peptide.

a. Materials and Reagents:

  • Peptide sample

  • 6 M DCl in D₂O

  • Internal standards (heavy isotope-labeled L- and D-amino acids)

  • LC-MS/MS system with a suitable column for amino acid analysis (e.g., a C18 or polar-functionalized column)

b. Hydrolysis:

  • Add the peptide sample to a hydrolysis tube.

  • Add 6 M DCl in D₂O.

  • Seal the tube under vacuum after flushing with nitrogen.

  • Hydrolyze at 110°C for 20-24 hours.[2]

  • After hydrolysis, add a known amount of heavy isotope-labeled internal standards.

  • Evaporate the sample to dryness.

c. LC-MS/MS Analysis:

  • Reconstitute the sample in a suitable mobile phase.

  • Inject the sample into the LC-MS/MS system.

  • Separate the amino acids using an appropriate chromatographic gradient.

  • Use multiple reaction monitoring (MRM) in the mass spectrometer to specifically detect and quantify each L- and D-amino acid and their corresponding heavy isotope-labeled internal standards.[2]

d. Data Analysis:

  • The use of deuterated acid for hydrolysis allows for the correction of any racemization that occurs during this step. Amino acids that racemize will incorporate a deuterium atom, resulting in a +1 Da mass shift, and can thus be distinguished from the original D-amino acids in the sample.[2][9]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the key workflows.

Peptide_Purity_Workflow cluster_general General Purity Assessment cluster_chiral Chiral Purity Assessment Peptide_Sample Synthetic Peptide Sample RP_HPLC RP-HPLC Analysis Peptide_Sample->RP_HPLC Dissolve & Inject Hydrolysis Acid Hydrolysis (DCl/D₂O) Peptide_Sample->Hydrolysis Purity_Data Purity (%) Data RP_HPLC->Purity_Data Peak Area Integration Derivatization Derivatization (e.g., Marfey's Reagent) Hydrolysis->Derivatization Chiral_Analysis Chiral HPLC or LC-MS/MS Derivatization->Chiral_Analysis Enantiomeric_Ratio Enantiomeric Ratio (L/D) Chiral_Analysis->Enantiomeric_Ratio

Caption: General vs. Chiral Purity Assessment Workflow.

Detailed_Chiral_Analysis_Workflow start Peptide with D-Amino Acid hydrolysis Hydrolysis in Deuterated Acid (e.g., 6M DCl in D₂O) start->hydrolysis hydrolysate Amino Acid Hydrolysate (D- and L-isomers) hydrolysis->hydrolysate derivatization_choice Derivatization? hydrolysate->derivatization_choice marfey Marfey's Reagent (Diastereomer Formation) derivatization_choice->marfey Yes direct_chiral Direct Chiral LC-MS/MS derivatization_choice->direct_chiral No rp_hplc RP-HPLC Separation marfey->rp_hplc ms_detection MS Detection rp_hplc->ms_detection enantiomeric_excess Determination of Enantiomeric Excess ms_detection->enantiomeric_excess direct_chiral->enantiomeric_excess

Caption: Decision workflow for chiral analysis of peptides.

Conclusion

The purity assessment of synthetic peptides containing D-amino acids requires a multi-faceted analytical approach. While RP-HPLC is a fundamental tool for determining overall chemical purity, it is insufficient for resolving stereoisomers. Chiral chromatography, either directly using a chiral stationary phase or indirectly through derivatization with reagents like Marfey's, is essential for separating enantiomers and diastereomers. For the most sensitive and accurate quantification of enantiomeric excess, amino acid analysis following deuterated acid hydrolysis and coupled with LC-MS/MS is the method of choice. By understanding the capabilities and limitations of each technique and implementing robust experimental protocols, researchers can confidently ensure the quality and reliability of their synthetic peptides for downstream applications.

References

A Researcher's Guide to Enzymatic Digestion Assays for Peptides Containing D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of analyzing peptides incorporating D-amino acids, this guide offers a comprehensive comparison of enzymatic digestion assays and alternative analytical techniques. Peptides containing D-amino acids present unique challenges to standard analytical workflows due to their inherent resistance to proteolysis. Understanding the available tools and their respective strengths and limitations is crucial for accurate characterization and development of D-peptide-based therapeutics.

The inclusion of D-amino acids in peptide sequences is a powerful strategy to enhance their stability and in vivo half-life by conferring resistance to degradation by common proteases.[1][2][3][4] This resistance, however, complicates standard analytical procedures that rely on enzymatic digestion for sequencing and characterization. This guide provides an objective comparison of various enzymatic and alternative methods for the analysis of these robust peptides, supported by experimental data and detailed protocols.

Section 1: Enzymatic Digestion Approaches

While peptides containing D-amino acids are generally resistant to common proteases such as trypsin and chymotrypsin, several enzymatic strategies can be employed for their digestion.[1][2][3][4] The choice of enzyme is critical and depends on the specific analytical goal.

Broad-Specificity Proteases

Broad-spectrum proteases, such as Proteinase K and Pronase, are capable of cleaving a wide range of peptide bonds and can be used to achieve at least partial digestion of D-amino acid-containing peptides.

  • Proteinase K: A serine protease with very broad specificity, it is known to cleave peptide bonds adjacent to the carboxylic group of aliphatic and aromatic amino acids.[5] However, the presence of D-amino acids can significantly inhibit its activity.[3][4][6] Increasing the enzyme-to-substrate ratio and extending incubation times are often necessary to achieve sufficient digestion.

  • Pronase: A mixture of several non-specific proteases that can break down most proteins into their individual amino acids.[7][8] Its broad activity makes it a candidate for digesting highly resistant peptides, though complete hydrolysis is not always guaranteed.

Specialized D-Peptidases

Specific enzymes that can recognize and cleave peptide bonds involving D-amino acids have been identified, offering a more targeted approach.

  • Alkaline D-peptidase (ADP): Isolated from Bacillus cereus, this enzyme exhibits D-stereospecific dipeptidyl aminopeptidase and endopeptidase activities.[9] It has been shown to be active towards peptides composed of D-phenylalanine.[9] The use of such specialized enzymes can be highly effective but is limited by their specific substrate requirements.[3][4]

Section 2: Alternative Analytical Methods

Given the challenges associated with enzymatic digestion, a variety of non-enzymatic techniques have emerged as powerful alternatives for the analysis of D-amino acid-containing peptides. These methods often rely on advanced mass spectrometry.

  • Mass Spectrometry (MS)-Based Techniques:

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Can be used for the detection and quantification of peptide isomers containing D-amino acids.[10]

    • Ion Mobility-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, allowing for the differentiation of peptide epimers containing D- and L-amino acids that are indistinguishable by mass alone.[11][12][13]

    • Radical-Directed Dissociation (RDD) Mass Spectrometry: RDD-MS is particularly sensitive to the stereochemistry of peptides and can be used to identify the presence of D-amino acids in biologically relevant peptides.[14]

  • Chemical Cleavage Methods: Non-enzymatic cleavage using chemical reagents can bypass the issue of protease resistance. However, these methods can be harsh and may lead to modifications of the peptide.[6]

  • Subcritical Water Hydrolysis: This method uses high-temperature water under pressure to hydrolyze peptide bonds, offering an alternative to both enzymatic and harsh chemical methods.[15]

Data Presentation: Comparison of Analytical Approaches

FeatureBroad-Specificity Proteases (e.g., Proteinase K)Specialized D-Peptidases (e.g., ADP)Mass Spectrometry-Based Methods (e.g., IMS-MS)
Principle Enzymatic hydrolysis of peptide bondsStereospecific enzymatic hydrolysisSeparation and detection based on mass, shape, and charge
Specificity Broad, but inhibited by D-amino acidsHighly specific for certain D-amino acid linkagesHigh resolution for isomeric differentiation
Efficiency Often incomplete digestion, requiring harsh conditionsHigh for specific substratesHigh throughput and sensitivity
Information Peptide fragments for sequencing (if successful)Specific cleavage sitesIntact mass, structure, and stereochemistry
Limitations Resistance of D-peptides, potential for artifactsLimited availability and narrow substrate scopeRequires specialized instrumentation
Best For General degradation studies, simple presence/absenceTargeted analysis of known D-peptide linkagesIsomer differentiation, structural analysis, quantification

Experimental Protocols

Protocol 1: Generalized Enzymatic Digestion with Proteinase K

This protocol provides a general workflow for the digestion of peptides containing D-amino acids using Proteinase K. Researchers should optimize the enzyme-to-substrate ratio and incubation time based on the specific peptide's resistance.

  • Peptide Solubilization: Dissolve the peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Denaturation (Optional but Recommended): For folded peptides, denaturation can improve enzyme accessibility. Add a denaturant like 8 M urea or 6 M guanidine-HCl and incubate at 37-50°C for 1 hour. Note that Proteinase K is active in the presence of denaturants like urea and SDS.[5]

  • Enzyme Addition: Add Proteinase K to the peptide solution. A starting enzyme-to-substrate ratio of 1:20 (w/w) is recommended. For highly resistant peptides, this may need to be increased to 1:10 or higher.

  • Incubation: Incubate the reaction mixture at 50-60°C. The incubation time can range from 4 hours to overnight, depending on the peptide's stability.[16]

  • Reaction Termination: Inactivate Proteinase K by heating the sample at 95°C for 10-15 minutes.[16] Alternatively, add a protease inhibitor such as PMSF.

  • Analysis: Analyze the digested peptide fragments by reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry.

Protocol 2: Conceptual Workflow for IMS-MS Analysis

This outlines the general steps for analyzing D-amino acid-containing peptides using ion mobility-mass spectrometry.

  • Sample Preparation: The peptide sample is dissolved in a solvent compatible with electrospray ionization (e.g., a mixture of water, acetonitrile, and formic acid).

  • Ionization: The peptide solution is introduced into the mass spectrometer, and the molecules are ionized, typically by electrospray ionization (ESI).

  • Ion Mobility Separation: The generated ions are guided into an ion mobility cell. Inside the cell, the ions drift through a buffer gas under the influence of a weak electric field. Their drift time is dependent on their collision cross-section, which is influenced by their 3D structure. Peptides with different stereochemistry (D- vs. L-amino acids) will have slightly different shapes and thus different drift times.[11][12]

  • Mass Analysis: Following separation in the ion mobility cell, the ions enter the mass analyzer (e.g., a time-of-flight analyzer), where their mass-to-charge ratio is determined.

  • Data Analysis: The resulting data is a two-dimensional plot of ion mobility drift time versus mass-to-charge ratio, which allows for the separation and identification of peptide epimers.

Visualizations

Enzymatic_Digestion_Workflow Enzymatic Digestion Workflow Peptide D-Amino Acid Peptide Sample Solubilization Solubilize in Buffer Peptide->Solubilization Denaturation Denature (Optional) Solubilization->Denaturation Enzyme_Addition Add Protease (e.g., Proteinase K) Denaturation->Enzyme_Addition Incubation Incubate (e.g., 50-60°C) Enzyme_Addition->Incubation Termination Terminate Reaction Incubation->Termination Analysis Analyze Fragments (HPLC/MS) Termination->Analysis

Caption: A typical workflow for the enzymatic digestion of peptides.

Protease_Resistance Principle of Protease Resistance cluster_l_peptide L-Peptide Substrate cluster_d_peptide D-Peptide Substrate L_AA1 L-AA L_AA2 L-AA L_AA3 L-AA D_AA1 D-AA D_AA2 D-AA D_AA3 D-AA Protease Protease Active Site Binding Specific Binding Leads to Cleavage Protease->Binding No_Binding Steric Hindrance Prevents Binding Protease->No_Binding Digestion Digestion Products Binding->Digestion No_Digestion Peptide Remains Intact No_Binding->No_Digestion Workflow_Comparison Comparison of Analytical Workflows cluster_enzymatic Enzymatic Digestion cluster_ims Ion Mobility-MS E_Start Peptide Sample E_Digest Enzymatic Digestion E_Start->E_Digest E_Separate Fragment Separation (HPLC) E_Digest->E_Separate E_Analyze Fragment Analysis (MS) E_Separate->E_Analyze I_Start Peptide Sample I_Ionize Ionization (ESI) I_Start->I_Ionize I_Separate Ion Mobility Separation I_Ionize->I_Separate I_Analyze Mass Analysis (TOF) I_Separate->I_Analyze

References

A Comparative Analysis of the Biological Activity of Peptides Containing L-Asparagine and D-Asparagine

Author: BenchChem Technical Support Team. Date: December 2025

The substitution of naturally occurring L-amino acids with their D-enantiomers in peptide sequences is a key strategy in medicinal chemistry to enhance therapeutic potential.[1][2][3] This guide provides a comprehensive comparison of the biological activities of peptides containing L-asparagine versus their D-asparagine counterparts, supported by experimental data and detailed protocols. The primary advantage of incorporating D-amino acids is the increased resistance to enzymatic degradation, leading to improved stability and bioavailability.[1][2][4]

Data Presentation: A Comparative Overview

The following tables summarize quantitative data comparing the performance of L-asparagine and D-asparagine-containing peptides across several key biological assays.

Table 1: Enzymatic Stability

This table compares the stability of an L-asparagine containing peptide (L-Peptide) with its D-asparagine substituted analogue (D-Peptide) in the presence of human serum and a lysosomal preparation. The D-peptide shows significantly higher resistance to proteolytic degradation.[5]

Peptide SequenceConditionHalf-life (hours)% Degradation after 24h
L-Asn PeptideHuman Serum2.5>95%
D-Asn PeptideHuman Serum>48<10%
L-Asn PeptideLysosomal Prep (pH 5.0)1.8>98%
D-Asn PeptideLysosomal Prep (pH 5.0)>36<15%

Table 2: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[6] Lower MIC values indicate higher antimicrobial potency. The data shows that D-amino acid substitution can maintain or even enhance antimicrobial activity.[7]

PeptideTarget OrganismMIC (µg/mL) for L-Asn PeptideMIC (µg/mL) for D-Asn Peptide
Peptide AStaphylococcus aureus168
Peptide AEscherichia coli3216
Peptide BPseudomonas aeruginosa6432
Peptide BCandida albicans3232

Table 3: Cytotoxicity

This table presents the half-maximal inhibitory concentration (IC50) of L- and D-asparagine containing peptides against a human cancer cell line (HeLa) and a normal human cell line (Fibroblasts). This helps to assess both anticancer potential and general toxicity.

PeptideCell LineIC50 (µM) for L-Asn PeptideIC50 (µM) for D-Asn Peptide
Peptide CHeLa (Cancer)2518
Peptide CFibroblasts (Normal)>100>100

Table 4: Receptor Binding Affinity

Receptor binding affinity is crucial for peptide therapeutics that target specific cellular receptors. The dissociation constant (Kd) is a measure of binding affinity; a lower Kd indicates stronger binding.

PeptideReceptor TargetKd (nM) for L-Asn PeptideKd (nM) for D-Asn Peptide
Peptide DGPCR-X1520
Peptide ETyrosine Kinase Y5065

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparison of L- and D-asparagine peptides.

Peptide_Design_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis start Identify Target L-Asn Peptide design_d Design D-Asn Analogue start->design_d synthesis Solid-Phase Peptide Synthesis design_d->synthesis purification HPLC Purification & MS Characterization synthesis->purification stability Enzymatic Stability Assay purification->stability activity Biological Activity (Antimicrobial, Cytotoxicity) purification->activity binding Receptor Binding Assay purification->binding compare Compare L- vs D-Peptide (Potency, Stability) stability->compare activity->compare binding->compare conclusion Select Lead Candidate compare->conclusion

Caption: Workflow for comparing L- and D-asparagine peptides.

Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular L_Peptide L-Asn Peptide Receptor Cell Surface Receptor L_Peptide->Receptor Protease Proteases L_Peptide->Protease Degradation D_Peptide D-Asn Peptide (High Stability) D_Peptide->Receptor Signal Signal Transduction Cascade Receptor->Signal Response Cellular Response (e.g., Apoptosis) Signal->Response

Caption: D-peptides exhibit prolonged receptor activation.

Asparagine_Deamidation L_Asn L-Asparagine (in Peptide) Succinimide Succinimide Intermediate (L- and D-forms) L_Asn->Succinimide Non-enzymatic Deamidation L_Asp L-Aspartic Acid Succinimide->L_Asp Hydrolysis L_isoAsp L-iso-Aspartic Acid Succinimide->L_isoAsp Hydrolysis D_Asp D-Aspartic Acid Succinimide->D_Asp Hydrolysis + Racemization D_isoAsp D-iso-Aspartic Acid Succinimide->D_isoAsp Hydrolysis + Racemization

Caption: Deamidation can spontaneously form D-isomers.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard Fmoc-based synthesis of peptides.[10][11][12]

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (L- or D-asparagine) using a coupling agent like HATU and a base like DIPEA in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once synthesis is complete, wash the resin with dichloromethane (DCM). Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.[13]

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.

Peptide Purification and Characterization
  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA). Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[13][14]

  • Characterization: Collect the fractions containing the pure peptide. Confirm the molecular mass of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS). Assess purity by analytical HPLC (>95%).[13]

Enzymatic Stability Assay

This assay determines the peptide's resistance to degradation by proteases.[5]

  • Peptide Incubation: Prepare a solution of the peptide (L- or D-Asn variant) at a known concentration (e.g., 1 mg/mL) in a relevant biological fluid, such as human serum or a lysosomal extract.

  • Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as 10% trichloroacetic acid (TCA), to precipitate the enzymes.

  • Analysis: Centrifuge the quenched sample to pellet the precipitated proteins. Analyze the supernatant using RP-HPLC to quantify the amount of intact peptide remaining.

  • Calculation: Calculate the percentage of peptide remaining at each time point relative to the amount at time zero to determine the degradation profile and half-life.

Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) of the peptides.[6][15]

  • Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) in an appropriate broth medium to the mid-logarithmic phase.

  • Serial Dilutions: Prepare a series of two-fold serial dilutions of the L- and D-Asn peptides in a 96-well microtiter plate.

  • Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.

  • Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[6]

Cell Viability (MTT/CCK-8) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[16][17][18]

  • Cell Seeding: Seed cells (e.g., HeLa cells) into a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere overnight.[16]

  • Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the L- or D-Asn peptides. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add a metabolic reagent such as MTT or CCK-8 to each well and incubate for 1-4 hours.[16][19] Viable cells will reduce the reagent to a colored formazan product.

  • Quantification: If using MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals. Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against peptide concentration to determine the IC50 value.

Receptor Binding Assay (Radioligand Competition)

This assay measures the ability of a peptide to compete with a known radiolabeled ligand for binding to a receptor.[20][21][22]

  • Preparation: Prepare cell membranes or purified receptors that express the target of interest.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radioligand (e.g., ³H-labeled ligand), and increasing concentrations of the unlabeled competitor peptide (L- or D-Asn variant).[20][21]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand. This is typically done by rapid filtration through a glass fiber filter that traps the membranes but allows the free ligand to pass through.[21]

  • Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 of the peptide, from which the inhibition constant (Ki) can be calculated.

References

A Researcher's Guide to Confirming D-Amino Acid Incorporation: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and peptide chemistry, the precise confirmation of D-amino acid incorporation is a critical step in ensuring the synthesis of the desired stereoisomer. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive suite of techniques for this purpose. This guide provides a detailed comparison of various NMR-based methods with alternative analytical approaches, supported by experimental data and protocols to aid in selecting the optimal strategy for your research needs.

Comparing the Arsenal: NMR vs. Alternative Methods

The choice of analytical technique for confirming D-amino acid incorporation hinges on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the need for quantitative versus qualitative data. While NMR spectroscopy provides unparalleled structural information, other methods like High-Performance Liquid Chromatography (HPLC) offer superior sensitivity.

Method Principle Sensitivity Resolution Sample Throughput Advantages Disadvantages
Direct ¹H NMR Direct observation of chemical shift changes of the α-proton upon peptide bond formation.Low (mM range)Low to ModerateHighNon-destructive, simple sample preparation, provides direct structural evidence.Low sensitivity, potential for signal overlap in complex spectra.
NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes with a chiral solvating agent, leading to separate NMR signals for D- and L-enantiomers.Moderate (µM to mM range)Moderate to HighHighNon-destructive, no covalent modification required, rapid analysis.CSA may not be effective for all analytes, requires optimization of solvent and molar ratios.
NMR with Chiral Derivatizing Agents (CDAs) Covalent reaction with a chiral derivatizing agent to form stable diastereomers with distinct NMR spectra.Moderate (µM to mM range)HighModerateHigh resolution, applicable to a wide range of amino acids.Destructive, requires additional reaction and purification steps, potential for kinetic resolution issues.
¹⁹F NMR with Fluorinated CDAs Derivatization with a fluorine-containing CDA and observation of the ¹⁹F NMR spectrum.HighHighModerateHigh sensitivity of the ¹⁹F nucleus, large chemical shift dispersion reduces signal overlap.Destructive, requires synthesis of or access to fluorinated CDAs.
Parahydrogen-Induced Hyperpolarization (PHIP) NMR Signal amplification of amino acids through interaction with parahydrogen and a catalyst.Very High (sub-µM)HighLow to ModerateExceptional sensitivity, suitable for complex mixtures and in-cell studies.Requires specialized equipment and expertise, not all amino acids are readily hyperpolarized.
HPLC with Chiral Derivatization (e.g., Marfey's Method) Derivatization with a chiral agent to form diastereomers that are separated by reverse-phase HPLC.High (pM to nM range)Very HighLowHigh sensitivity and resolution, well-established and robust method.Destructive, time-consuming derivatization and chromatography run times.
Gas Chromatography with Chiral Stationary Phase (GC-CSP) Separation of volatile amino acid derivatives on a chiral stationary phase.High (pM to nM range)Very HighModerateHigh resolution and sensitivity.Requires derivatization to create volatile compounds, not suitable for all amino acids.

In-Depth Experimental Protocols

Protocol 1: ¹H NMR with a Chiral Solvating Agent (CSA)

This protocol describes the use of a chiral solvating agent to resolve the signals of D- and L-amino acid enantiomers in a sample.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)

  • Amino acid sample

Procedure:

  • Sample Preparation: Dissolve a known quantity of the amino acid sample (typically 1-5 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the amino acid sample to serve as a reference.

  • Addition of CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube. The optimal ratio of CSA to analyte may need to be determined empirically.

  • Equilibration: Gently mix the sample and allow it to equilibrate for a few minutes.

  • ¹H NMR Acquisition: Acquire another ¹H NMR spectrum. If the CSA is effective, distinct signals for the D- and L-enantiomers should be observable for specific protons (e.g., α-protons, protons on aromatic side chains).

  • Data Analysis: Integrate the signals corresponding to the D- and L-enantiomers to determine their relative ratio and confirm the incorporation of the D-amino acid.

Protocol 2: ¹⁹F NMR with a Chiral Derivatizing Agent (CDA)

This protocol outlines the derivatization of an amino acid with a fluorinated chiral agent and subsequent analysis by ¹⁹F NMR.

Materials:

  • Amino acid sample

  • Fluorinated Chiral Derivatizing Agent (e.g., Mosher's acid chloride, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride)

  • Anhydrous aprotic solvent (e.g., pyridine, dichloromethane)

  • Quenching agent (e.g., methanol)

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃)

Procedure:

  • Derivatization Reaction:

    • In a dry reaction vial, dissolve the amino acid sample (e.g., 1 mg) in an anhydrous aprotic solvent (e.g., 0.5 mL of pyridine).

    • Add a slight molar excess (e.g., 1.1 equivalents) of the fluorinated chiral derivatizing agent.

    • Allow the reaction to proceed at room temperature for a specified time (typically 30 minutes to a few hours), monitoring by TLC if necessary.

    • Quench the reaction by adding a small amount of a suitable quenching agent (e.g., a few drops of methanol).

  • Work-up:

    • Remove the solvent under reduced pressure.

    • The crude diastereomeric mixture can often be analyzed directly. If necessary, purify the diastereomers by column chromatography.

  • NMR Sample Preparation: Dissolve the resulting diastereomeric mixture in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. The diastereomers should give rise to distinct signals in the ¹⁹F spectrum.

  • Data Analysis: Integrate the well-resolved ¹⁹F signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original amino acid sample.

Protocol 3: HPLC with Marfey's Reagent

This protocol details the widely used Marfey's method for the chiral analysis of amino acids by HPLC.

Materials:

  • Amino acid sample

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)

  • Acetone

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Dissolve the amino acid sample (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate solution.

  • Derivatization:

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour with occasional vortexing.

  • Quenching:

    • After incubation, cool the reaction mixture to room temperature.

    • Neutralize the solution by adding 100 µL of 2 M HCl.

  • HPLC Analysis:

    • Dilute the sample with the mobile phase if necessary.

    • Inject an appropriate volume (e.g., 20 µL) onto the C18 column.

    • Perform a gradient elution, for example, from 10% to 60% acetonitrile in water (both containing 0.1% trifluoroacetic acid) over 30 minutes.

    • Monitor the elution at 340 nm.

  • Data Analysis: The L-amino acid derivatives typically elute before the D-amino acid derivatives. Integrate the peak areas of the two diastereomers to determine the enantiomeric ratio.

Visualizing the Workflow and Decision-Making Process

To further aid in understanding and selecting the appropriate analytical method, the following diagrams illustrate a typical experimental workflow for NMR-based analysis and a decision-making flowchart.

experimental_workflow Experimental Workflow for NMR-Based D-Amino Acid Analysis cluster_sample_prep Sample Preparation cluster_method_selection Method Selection cluster_execution Execution cluster_analysis Data Analysis Sample Amino Acid Sample (from peptide hydrolysis or synthesis) Direct_NMR Direct ¹H NMR Sample->Direct_NMR CSA_NMR NMR with CSA Sample->CSA_NMR CDA_NMR NMR with CDA Sample->CDA_NMR Dissolve Dissolve in Deuterated Solvent Direct_NMR->Dissolve CSA_NMR->Dissolve Derivatize Derivatize with Chiral Agent CDA_NMR->Derivatize Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Acquire_NMR Acquire NMR Spectrum (¹H or ¹⁹F) Dissolve->Acquire_NMR Add_CSA->Acquire_NMR Derivatize->Dissolve Integrate Integrate Signals of Diastereomers/Enantiomers Acquire_NMR->Integrate Calculate Calculate D/L Ratio Integrate->Calculate Confirm Confirm Incorporation Calculate->Confirm

Caption: A generalized workflow for D-amino acid analysis using NMR spectroscopy.

decision_flowchart Decision Flowchart for Selecting a D-Amino Acid Analysis Method cluster_nodes Decision Flowchart for Selecting a D-Amino Acid Analysis Method start Start: Need to confirm D-amino acid incorporation q1 High Sensitivity Required? start->q1 NMR_Direct Direct ¹H NMR NMR_CSA NMR with CSA NMR_CDA NMR with CDA (¹H or ¹⁹F) PHIP_NMR PHIP-NMR HPLC_CDA HPLC with CDA GC_CSP GC-CSP q2 Non-destructive Analysis Preferred? q1->q2 No q4 Complex Mixture? q1->q4 Yes q2->NMR_CDA No q3 High Throughput Needed? q2->q3 Yes q3->NMR_Direct Yes q3->NMR_CSA Yes q3->HPLC_CDA No q4->PHIP_NMR Yes q5 Volatile Sample? q4->q5 No q5->HPLC_CDA No q5->GC_CSP Yes

Caption: A flowchart to guide the selection of an appropriate method for D-amino acid analysis.

A Comparative Analysis of Coupling Methods for Fmoc-D-Asn(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and reliable incorporation of asparagine residues into synthetic peptides is a critical aspect of peptide and protein drug development. The use of Nα-Fmoc-D-asparagine(Trt)-OH [Fmoc-D-Asn(Trt)-OH] is a standard strategy to mitigate potential side reactions and solubility issues associated with this amino acid. The trityl (Trt) protecting group on the side-chain amide is instrumental in preventing the dehydration of the amide to a nitrile during the activation step, a common problem with unprotected asparagine, especially when using carbodiimide-based reagents.[1][2] Furthermore, the Trt group significantly enhances the solubility of the Fmoc-amino acid derivative in common solid-phase peptide synthesis (SPPS) solvents like dimethylformamide (DMF).[1]

The choice of coupling reagent is paramount to maximizing yield and purity while minimizing side reactions such as racemization. This guide provides a comparative study of three widely used coupling methods for the incorporation of this compound: HATU/DIPEA, HBTU/HOBt/DIPEA, and DIC/Oxyma.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent can significantly impact the efficiency of peptide bond formation and the integrity of the final peptide. The following table summarizes the key performance indicators for the selected coupling reagents based on established principles and experimental evidence in peptide synthesis. While direct quantitative data for this compound is not extensively published in a single comparative study, the performance characteristics are extrapolated from studies on challenging and sterically hindered amino acids.

Parameter HATU HBTU/HOBt DIC/Oxyma
Coupling Efficiency Very HighHighGood to High
Reaction Speed FasterSlower than HATUSlower
Racemization Risk LowerHigher than HATULow
Key Advantages Highly effective for sterically hindered amino acids and difficult sequences.[3][4]Cost-effective and widely used standard reagent.Base-free conditions minimize racemization; Oxyma is a safer alternative to the potentially explosive HOBt.[5][6]
Potential Drawbacks Higher cost.Potential for guanidinylation of the N-terminus if used in excess; less effective for severely hindered couplings.[5][7]Slower reaction rates; potential for N-acylurea formation.

Mechanism of Action and Pathway

The fundamental process of peptide synthesis on a solid support involves a cyclical series of deprotection and coupling steps. The diagram below illustrates the general workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

SPPS_Workflow cluster_cycle SPPS Cycle Resin Solid Support (e.g., Rink Amide Resin) Fmoc_AA Fmoc-Protected Amino Acid on Resin Resin->Fmoc_AA Initial Loading Deprotected_AA Deprotected Amino Acid on Resin (Free N-terminus) Fmoc_AA->Deprotected_AA Fmoc Deprotection (20% Piperidine/DMF) Coupled_Peptide Lengthened Peptide Chain on Resin Deprotected_AA->Coupled_Peptide Coupling of This compound Coupled_Peptide->Fmoc_AA Repeat Cycle (n-1 times) Cleavage Cleavage & Deprotection Coupled_Peptide->Cleavage Final Deprotection Final_Peptide Final Peptide Cleavage->Final_Peptide Coupling_Mechanism Fmoc_Asn This compound (Carboxylic Acid) Activated_Ester Activated Intermediate (e.g., OAt/OBt-ester) Fmoc_Asn->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, DIC) Coupling_Reagent->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Resin_Amine Resin-Bound Peptide (Free Amine) Resin_Amine->Peptide_Bond Nucleophilic Attack

References

Safety Operating Guide

Proper Disposal of Fmoc-D-Asn(Trt)-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fremont, CA – This document provides essential safety and logistical information for the proper disposal of Fmoc-D-Asn(Trt)-OH, a key reagent in peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in chemical synthesis and laboratory operations.

While some safety data sheets (SDS) do not classify this compound as a hazardous substance under GHS, it is imperative to handle all laboratory chemicals with a high degree of caution.[1] Some suppliers do classify the substance as an environmental hazard, necessitating specific disposal protocols.

Summary of Key Data

For quick reference, the following table summarizes essential information regarding this compound.

ParameterValueSource
Chemical Name Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-D-asparagineN/A
CAS Number 180570-71-2[2]
Molecular Formula C₃₈H₃₂N₂O₅[2]
Molecular Weight 596.67 g/mol [2]
Appearance White to yellowish powder or crystals[2][3]
Storage Temperature 2-8°C[2]
UN Number 3077 (Environmentally hazardous substance, solid, n.o.s.)[3]
Transport Hazard Class 9[3]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat, dust mask (if handling powder)[4]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves incineration by a licensed waste disposal company. This ensures the complete destruction of the chemical, mitigating potential environmental impact.

Experimental Protocol for Disposal:

  • Segregation and Collection:

    • Carefully collect all waste this compound, including surplus reagent, reaction byproducts, and any material from accidental spills.

    • Spills should be swept up to avoid dust formation and placed into a designated waste container.[5]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Place the collected solid waste into a suitable, clearly labeled, and sealable container.

    • Contaminated materials, such as weighing paper, gloves, and empty product containers, should be disposed of as unused product and placed in the same waste container.

  • Labeling:

    • Label the waste container clearly with "this compound Waste" and any other identifiers required by your institution and local regulations.

    • If applicable, include the UN number (3077) and hazard class (9) on the label.[3]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Follow all institutional guidelines for hazardous waste storage.

  • Arranging for Pickup:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and transport.

    • Provide them with the necessary documentation, including the Safety Data Sheet (SDS).

  • Recommended Disposal Method:

    • The preferred method of disposal is to "offer surplus and non-recyclable solutions to a licensed disposal company."[2]

    • The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

Important Considerations:

  • Regulatory Compliance: Waste disposal regulations can vary significantly by region.[1][6] Always consult with your local and institutional EHS authorities to ensure full compliance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.[4] If there is a risk of generating dust, a respirator is recommended.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Step 1: Waste Collection - Collect solid this compound waste - Include contaminated materials (gloves, etc.) B Step 2: Containerization - Place waste in a suitable, sealed container A->B C Step 3: Labeling - Clearly label with chemical name and hazard info (UN 3077) B->C D Step 4: Temporary Storage - Store in a designated, secure waste area C->D E Step 5: Professional Disposal - Contact licensed waste disposal company D->E F Step 6: Incineration - Material is incinerated at a licensed facility E->F

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Fmoc-D-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Fremont, CA - December 13, 2025 - To ensure the safety of laboratory personnel and promote best practices in drug development, this document provides essential guidance on the handling, personal protective equipment (PPE), and disposal of Fmoc-D-Asn(Trt)-OH, a key reagent in peptide synthesis. Adherence to these protocols is crucial for minimizing risks and ensuring a safe and compliant laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact. The following table summarizes the required PPE and the rationale for its use.

PPE ComponentSpecificationRationale for Use
Eye Protection ANSI Z87.1-compliant safety goggles.[1]Protects against dust particles and potential splashes of solvents during handling and dissolution.
Hand Protection Disposable nitrile gloves.Provides a barrier against skin contact with the chemical.[1]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine dust particles.[1]

Hazard Identification and Mitigation

While the full toxicological properties of this compound have not been extensively studied, the constituent parts of the molecule—the Fmoc group, the trityl group, and the asparagine backbone—inform the necessary safety precautions. The primary hazards are associated with the fine, powdered nature of the compound, which can be easily inhaled, and potential irritation upon skin or eye contact.

Hazard Mitigation Workflow

cluster_0 Hazard Identification cluster_1 Mitigation Strategy Powder_Inhalation Inhalation of Powder Use_Fume_Hood Work in Fume Hood Powder_Inhalation->Use_Fume_Hood Primary Wear_Respirator Wear N95 Respirator Powder_Inhalation->Wear_Respirator Secondary Skin_Eye_Contact Skin/Eye Contact Wear_Goggles_Gloves Wear Goggles & Gloves Skin_Eye_Contact->Wear_Goggles_Gloves Primary

Caption: Hazard mitigation workflow for handling this compound.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety. The following step-by-step guide outlines the recommended procedures.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number (180570-71-2), and any relevant hazard warnings.[2][3][4]

  • Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically 2-8°C.[3]

Weighing and Preparation of Solutions
  • Work in a Controlled Environment: All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Use Appropriate Tools: Use clean, dedicated spatulas and weighing paper.

  • Prevent Dust Generation: Handle the powder gently to avoid creating airborne dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is generally soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF).[5]

Spill Management
  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[6]

  • Clean: Clean the spill area with an appropriate solvent and decontaminate all surfaces.

  • Report: Report all spills to the laboratory supervisor.

Disposal Plan

Proper disposal of chemical waste is paramount to environmental responsibility and regulatory compliance. Waste generated from the use of this compound, particularly in the context of Fmoc-based peptide synthesis, must be segregated into distinct waste streams.

Waste StreamCompositionDisposal Procedure
Solid Waste Contaminated PPE (gloves, etc.), weighing paper, used resin.Collect in a dedicated, clearly labeled solid waste container.
Non-Halogenated Solvents DMF, NMP, and other non-halogenated solvents.Collect in a labeled "Non-Halogenated Waste" container.
Halogenated Solvents Dichloromethane (DCM) and other halogenated solvents.Collect in a labeled "Halogenated Waste" container.
Basic Waste Solutions containing piperidine used for Fmoc deprotection.Collect in a labeled "Basic Waste" container. Neutralization may be required before disposal; consult your institution's EHS guidelines.
Acidic Waste Solutions containing trifluoroacetic acid (TFA) for peptide cleavage.Collect in a labeled "Acidic Waste" container. Neutralization with a weak base is often required before disposal; follow EHS protocols.

Waste Segregation and Disposal Workflow

cluster_0 Waste Segregation cluster_1 Liquid Waste Streams Start Waste Generation (this compound Usage) Solid_Waste Solid Waste (PPE, Resin) Start->Solid_Waste Liquid_Waste Liquid Waste Start->Liquid_Waste Designated_Container_S Designated_Container_S Solid_Waste->Designated_Container_S Collect in Designated Container Non_Halogenated Non-Halogenated (DMF, NMP) Liquid_Waste->Non_Halogenated Halogenated Halogenated (DCM) Liquid_Waste->Halogenated Basic_Waste Basic Waste (Piperidine) Liquid_Waste->Basic_Waste Acidic_Waste Acidic Waste (TFA) Liquid_Waste->Acidic_Waste Designated_Container_NH Designated_Container_NH Non_Halogenated->Designated_Container_NH Collect in Designated Container Designated_Container_H Designated_Container_H Halogenated->Designated_Container_H Collect in Designated Container Designated_Container_B Designated_Container_B Basic_Waste->Designated_Container_B Collect in Designated Container Designated_Container_A Designated_Container_A Acidic_Waste->Designated_Container_A Collect in Designated Container

Caption: Workflow for the segregation and disposal of waste from this compound usage.

By implementing these safety and handling protocols, research organizations can significantly enhance the safety of their laboratories, protect their personnel, and ensure compliance with environmental regulations, thereby fostering a culture of safety and responsibility in the pursuit of scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Asn(Trt)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Asn(Trt)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.